molecular formula C5H12N2 B1662055 (R)-2-Methylpiperazine CAS No. 75336-86-6

(R)-2-Methylpiperazine

カタログ番号: B1662055
CAS番号: 75336-86-6
分子量: 100.16 g/mol
InChIキー: JOMNTHCQHJPVAZ-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Methylpiperazine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNTHCQHJPVAZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226296
Record name 2-Methylpiperazine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75336-86-6
Record name 2-Methylpiperazine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075336866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpiperazine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPIPERAZINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4XU643R8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpiperazine is a chiral cyclic diamine that serves as a critical building block in modern medicinal chemistry. Its stereochemically defined structure makes it a valuable synthon for the synthesis of complex pharmaceutical agents, imparting specific physicochemical and pharmacological properties to the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, analytical methods, and its role in the development of therapeutic agents.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and reaction optimization.

PropertyValueReference(s)
Molecular Formula C₅H₁₂N₂[1]
Molecular Weight 100.16 g/mol [1]
CAS Number 75336-86-6[1]
Appearance White to light yellow crystalline powder or chunks[2]
Melting Point 86-93 °C[1][2]
Boiling Point 155-156 °C[1]
pKa₁ 5.62 (for the racemic mixture)
pKa₂ 9.60 (for the racemic mixture)
Solubility Soluble in water
Optical Rotation [α]₂₀/D -16.5° (c=5 in benzene)[1]

Synthesis and Chiral Resolution

The enantiomerically pure form of 2-methylpiperazine (B152721) is crucial for its application in pharmaceuticals. While several synthetic routes exist, a common and effective method involves the synthesis of a racemic mixture followed by chiral resolution. An improved synthesis starting from N-Boc-alanine has been reported, offering good yields and scalability.

General Synthesis of Racemic 2-Methylpiperazine

Various methods for the synthesis of 2-methylpiperazine have been developed, including the intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine. One notable method involves the photocatalytic reaction of this precursor in the presence of a semiconductor–zeolite composite catalyst.

Chiral Resolution using Tartaric Acid

A widely used method for obtaining this compound is the chiral resolution of the racemic mixture using a chiral resolving agent, such as (L)-tartaric acid. This process relies on the differential solubility of the resulting diastereomeric salts.

  • Salt Formation: Dissolve racemic 2-methylpiperazine in a suitable solvent (e.g., a mixture of water and ethanol). Add an equimolar amount of (L)-tartaric acid to the solution.

  • Crystallization: Heat the mixture to achieve complete dissolution, then slowly cool the solution to induce crystallization. The less soluble diastereomeric salt, this compound-(L)-tartrate, will preferentially precipitate.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to deprotonate the piperazine (B1678402) nitrogens.

  • Extraction: Extract the liberated this compound into a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield enantiomerically enriched this compound.

G Workflow for Chiral Resolution of 2-Methylpiperazine racemate Racemic 2-Methylpiperazine dissolution Dissolution in Solvent racemate->dissolution tartaric_acid (L)-Tartaric Acid tartaric_acid->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt ((R)-2-MP • (L)-TA) filtration->less_soluble_salt Solid mother_liquor Mother Liquor ((S)-2-MP • (L)-TA) filtration->mother_liquor Liquid basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction pure_R Pure this compound extraction->pure_R

Chiral Resolution Workflow

Analytical Methods

Accurate determination of the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is also used for its identification and to assess its purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of chiral stationary phase (CSP) is crucial for achieving baseline separation.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose, is often effective.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: UV detection is commonly used, often after derivatization of the piperazine to introduce a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) can be employed.

  • Sample Preparation: The this compound sample is dissolved in the mobile phase or a compatible solvent.

  • Injection and Analysis: A small volume of the sample is injected onto the column, and the retention times of the two enantiomers are compared to a racemic standard. The enantiomeric excess (% ee) is calculated from the peak areas of the (R)- and (S)-enantiomers.

G HPLC Analysis Workflow for Enantiomeric Purity sample Sample of this compound dissolve Dissolve in Mobile Phase sample->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Chromatographic Separation inject->separate detect UV or ELSD Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess integrate->calculate

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of 2-methylpiperazine. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.

The electron ionization (EI) mass spectrum of 2-methylpiperazine is characterized by several key fragments. The molecular ion peak (M⁺) is observed at m/z 100. The fragmentation of piperazine derivatives is often dominated by cleavage of the C-N bonds within the ring and the loss of side chains. For 2-methylpiperazine, common fragments may arise from the loss of a methyl group or cleavage of the piperazine ring. The base peak in the mass spectrum of piperazine analogues is often associated with the stable fragment resulting from the cleavage of the ring.

Role in Drug Development and Signaling Pathways

This compound is not typically a pharmacologically active agent on its own. Instead, it is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Its incorporation into a larger molecule can significantly influence the resulting drug's potency, selectivity, and pharmacokinetic properties.

Quinolone Antibacterials

A primary application of this compound is in the synthesis of quinolone and fluoroquinolone antibiotics. The piperazine moiety at the C-7 position of the quinolone core is crucial for their antibacterial activity and spectrum.

  • Mechanism of Action: Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the drugs stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death. The specific stereochemistry of the this compound substituent can influence the binding affinity to these target enzymes.

G Mechanism of Action of Fluoroquinolones fluoroquinolone Fluoroquinolone (with (R)-2-MP moiety) inhibition Inhibition fluoroquinolone->inhibition dna_gyrase Bacterial DNA Gyrase dna_replication DNA Replication, Repair, and Transcription dna_gyrase->dna_replication topo_iv Bacterial Topoisomerase IV topo_iv->dna_replication inhibition->dna_gyrase inhibition->topo_iv inhibition->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Fluoroquinolone Mechanism
Other Therapeutic Areas

The piperazine scaffold, including the (R)-2-methyl substituted variant, is found in a wide array of drugs targeting the central nervous system (CNS). These include antipsychotics, antidepressants, and anxiolytics. The nitrogen atoms of the piperazine ring can interact with various receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The specific substitution pattern on the piperazine ring, including the chirality at the 2-position, is critical for receptor selectivity and the overall pharmacological profile of the drug. For instance, N-methylpiperazine derivatives have been investigated as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

Safety and Handling

This compound is a flammable solid and can cause skin and eye irritation.[1] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral building block in the pharmaceutical industry. Its well-defined stereochemistry and the versatility of the piperazine scaffold have enabled the development of numerous life-saving drugs. A thorough understanding of its fundamental properties, synthesis, and analytical characterization is essential for its effective utilization in the discovery and development of new chemical entities. As drug discovery continues to evolve, the demand for enantiomerically pure synthons like this compound is expected to remain high, driving further innovation in its synthesis and application.

References

(R)-2-Methylpiperazine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-2-Methylpiperazine: Chemical Structure, Stereochemistry, and Application

Introduction

2-Methylpiperazine (B152721) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure contains a piperazine (B1678402) ring substituted with a methyl group, which introduces a chiral center at the second carbon position. This chirality results in two distinct enantiomers: this compound and (S)-2-Methylpiperazine. These enantiomers often exhibit different pharmacological and toxicological profiles, making the synthesis and isolation of the enantiomerically pure forms, particularly the (R)-enantiomer, a subject of significant interest for researchers and drug development professionals.[3] this compound is a valuable synthon, notably in the preparation of certain quinolone antibacterials.[4][5][6]

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analysis of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Stereochemistry

Molecular Structure

This compound consists of a six-membered piperazine ring with a methyl group at the C2 position. The "R" designation, derived from the Latin rectus (right), describes the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • IUPAC Name : (2R)-2-methylpiperazine[6]

  • Molecular Formula : C₅H₁₂N₂[5]

  • Molecular Weight : 100.16 g/mol [5]

  • CAS Number : 75336-86-6[5]

this compound Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, purification, and application in synthesis. The data below is compiled from various chemical suppliers and literature sources.

PropertyValueReference(s)
Appearance White to light yellow crystalline powder or solid[6][7]
Melting Point 91-93 °C[5][6]
Boiling Point 155-156 °C[6]
Optical Rotation [α]D²⁰ -16.5° (c=5 in benzene)[5]
Solubility Soluble in water[6][7]
pKa 9.31 ± 0.40 (Predicted)[6]
InChI Key JOMNTHCQHJPVAZ-RXMQYKEDSA-N[5]
SMILES C[C@@H]1CNCCN1[5]

Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound can be achieved through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis from N-Boc-alanine

An effective method for preparing enantiomerically pure this compound involves a multi-step synthesis starting from (R)-N-Boc-alanine. This approach avoids the need for chiral resolution. The key stages include peptide coupling, cyclization to a diketopiperazine, reduction, and final deprotection.[4]

G A (R)-N-Boc-alanine B Dipeptide Intermediate A->B C Diketopiperazine Intermediate B->C D N-Benzyl-(R)-2-methylpiperazine C->D E This compound D->E

Caption: Enantioselective synthesis workflow for this compound.

Experimental Protocol: Improved Synthesis of this compound [4]

  • Peptide Coupling: (R)-N-Boc-alanine is coupled with ethyl N-benzylglycinate using standard peptide coupling methods to yield the corresponding dipeptide.

  • Cyclization: The Boc protecting group is removed from the dipeptide using HCl gas. Subsequent neutralization of the resulting salt efficiently cyclizes the intermediate to form the N-benzyl diketopiperazine.

  • Reduction: The diketopiperazine intermediate is reduced to N-benzyl-(R)-2-methylpiperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF).

  • Deprotection: The final step involves the catalytic removal of the N-benzyl group via hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the desired this compound product.

Chiral Resolution of Racemic 2-Methylpiperazine

Chiral resolution by diastereomeric salt crystallization is a widely used industrial method for separating enantiomers.[8] This technique utilizes an enantiomerically pure resolving agent, such as (L)-tartaric acid, to form diastereomeric salts with the racemic mixture. These salts possess different solubilities, allowing for their separation via fractional crystallization.[3]

G A Racemic (±)-2-Methylpiperazine + (L)-Tartaric Acid B Dissolution in Solvent (e.g., Water/Ethanol) A->B C Formation of Diastereomeric Salts: (R)-2-MP·(L)-Tartrate (S)-2-MP·(L)-Tartrate B->C D Controlled Cooling & Crystallization C->D E Precipitate: (R)-2-MP·(L)-Tartrate (less soluble) D->E F Mother Liquor: Enriched in (S)-2-MP·(L)-Tartrate D->F G Isolation by Filtration E->G H Liberation of Free Amine (Basification, e.g., with NaOH) G->H I Pure this compound H->I

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with (L)-Tartaric Acid [3][7]

  • Diastereomeric Salt Formation:

    • Dissolve (L)-tartaric acid in a suitable solvent, such as water or an alcohol/water mixture. The molar ratio of tartaric acid to racemic 2-methylpiperazine is a critical parameter, often starting at 1:1.[9]

    • Add racemic (±)-2-methylpiperazine to the solution.

    • Heat the mixture until all components are fully dissolved (e.g., to ~85 °C).[3]

  • Crystallization and Isolation:

    • Slowly cool the solution to induce the crystallization of the less soluble diastereomeric salt, this compound-(L)-tartrate. Seeding with pre-existing crystals of the desired salt can facilitate this process.[3]

    • Age the mixture at a controlled temperature (e.g., 68-74 °C) before further cooling (e.g., to 12-18 °C) to maximize the yield of the precipitate.[3]

    • Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the solution with a strong base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free this compound.[8]

    • Extract the product with a suitable organic solvent (e.g., toluene (B28343) or dichloromethane), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the pure enantiomer.[8]

Quantitative Analysis

The success of a chiral synthesis or resolution is quantified by the enantiomeric excess (e.e.), which measures the purity of the final product.

Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess is a critical parameter for chiral compounds used in pharmaceuticals. It is typically determined using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), equipped with a chiral stationary phase. The principle involves the differential interaction of the two enantiomers with the chiral column, leading to different retention times and allowing for their separation and quantification.

The e.e. is calculated as: e.e. (%) = (|[R] - [S]| / ([R] + [S])) x 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. An e.e. of ≥98.0% is a typical specification for high-purity this compound (L)-tartaric acid salt.[7]

Performance of Resolving Agents

While various chiral acids can be used for resolution, (L)-tartaric acid is a well-established and cost-effective agent for resolving 2-methylpiperazine.[7][9] Direct comparative studies are not always available, but the selection of the resolving agent and solvent system is crucial for optimizing both yield and enantiomeric excess.

Parameter(L)-Tartaric Acid PerformanceReference(s)
Diastereomeric Salt Forms highly crystalline diastereomeric salts, enabling efficient separation.[3][9]
Yield High yields of the desired diastereomeric salt are achievable with optimized conditions.[9]
Enantiomeric Excess High optical purity (e.e. ≥98%) of this compound is commonly obtained.[7][9]

Applications in Research and Drug Development

This compound is a highly valued chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Its rigid, diamine structure is incorporated into various molecular scaffolds to modulate properties such as receptor binding, solubility, and metabolic stability.

  • Quinolone Antibacterials: It is a key intermediate in the synthesis of potent quinolone antibacterial agents.[4]

  • HIV-1 Inhibitors: Derivatives of this compound have been investigated as inhibitors of the HIV-1 gp120 protein.[10]

  • Muscarinic Ligands: Certain N-substituted (R)-2-methylpiperazines act as potent and selective M₂ muscarinic receptor ligands.[11]

Conclusion

This compound is a fundamental chiral intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its stereochemistry, physicochemical properties, and the methodologies for its preparation in an enantiomerically pure form is essential for its effective use. Both enantioselective synthesis and chiral resolution offer viable routes to this important compound, with the choice of method often depending on factors of scale, cost, and efficiency. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

(R)-2-Methylpiperazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 75336-86-6 IUPAC Name: (2R)-2-methylpiperazine

This technical guide provides an in-depth overview of (R)-2-Methylpiperazine, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role in relevant biological pathways.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline powder.[1] Its key physicochemical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueReference
Molecular FormulaC5H12N2[1][2][3]
Molecular Weight100.16 g/mol [2][3]
Melting Point91-93 °C (lit.)[1][2][4]
Boiling Point155-156 °C[1]
Flash Point65 °C (149 °F) - closed cup[1][4]
SolubilitySoluble in water[1]
AppearanceWhite to yellow crystalline powder or crystals[1][5]
pKa9.31 ± 0.40 (Predicted)[1]
Optical Properties
PropertyValueReference
Optical Activity[α]20/D -16.5°, c = 5 in benzene[4]
[α]D25 -17° (c=0.85, CH2Cl2)[1]

Synthesis and Purification Protocols

The enantiomerically pure form of 2-methylpiperazine (B152721) is a valuable synthon, particularly for the synthesis of quinoline (B57606) antibacterials.[4] Various methods have been developed for its preparation, including the resolution of racemic mixtures and asymmetric synthesis.

Experimental Protocol 1: Resolution of Racemic 2-Methylpiperazine via Diastereomeric Salt Formation

This protocol details a method for obtaining (R)-(-)-2-methylpiperazine from a racemic mixture of 2-methylpiperazine using L-(+)-tartaric acid as a resolving agent.

Materials:

Procedure:

  • Salt Formation:

    • In a suitable reactor, dissolve 100 kg of racemic 2-methylpiperazine in 400 kg of water with stirring.

    • At room temperature, add 75 kg of L-(+)-tartaric acid and continue stirring for 40 minutes.

    • Add 200 kg of ethanol to the mixture.

    • Cool the mixture to below 0 °C using an ice-water bath to precipitate the diastereomeric salt.

    • Collect the precipitated salt by suction filtration and dry to yield approximately 117.9 kg of the salt.[6]

  • Liberation of the Free Base:

    • Add the dried salt to 120 kg of water in a reactor.

    • With stirring, add 41 kg of sodium hydroxide and heat the mixture to 65-70 °C for 1 hour for hydrolysis.

    • Cool the mixture to below 10 °C to precipitate sodium tartrate, which is then removed by filtration.[6]

  • Extraction and Isolation:

    • Extract the mother liquor three times with 50 L of chloroform for each extraction.

    • Combine the chloroform extracts and dry them over anhydrous sodium sulfate overnight.

    • Remove the chloroform by distillation under reduced pressure.

    • The residue is cooled to afford (R)-(-)-2-methylpiperazine, which is then dried under vacuum. This process yields approximately 41.14 kg of the product with an optical purity of 99.13%.[6]

Experimental Protocol 2: Photocatalytic Synthesis of 2-Methylpiperazine

This protocol describes a novel, eco-friendly method for the synthesis of 2-methylpiperazine via intramolecular cyclization using a semiconductor-zeolite composite catalyst.

Materials:

  • N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA)

  • Acetonitrile (B52724)

  • 5 wt% TiO2–Hβ composite photocatalyst

  • High-pressure mercury lamp (250 W)

  • Molecular oxygen

Procedure:

  • Reaction Setup:

    • Place a solution of 0.1 mmol of N-β-HPEDA in 20 ml of acetonitrile in a round-bottomed quartz photoreactor.

    • Add 100 mg of the 5 wt% TiO2–Hβ composite photocatalyst to the solution.

  • Photocatalytic Reaction:

    • Irradiate the mixture with a 250 W high-pressure mercury lamp with magnetic stirring (1200 rpm) for 12 hours.

    • Maintain a constant stream of molecular oxygen (20 ml/h) through the reaction mixture during irradiation.[3]

  • Product Analysis:

    • Monitor the formation of 2-methylpiperazine using thin-layer chromatography (TLC) with a solvent system of methanol-chloroform (10:90).[3]

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals, including anticancer, antiviral, and antibiotic agents. One of its notable applications is in the development of inhibitors for the β-catenin/T-cell factor 4 (Tcf4) signaling pathway, which is often dysregulated in various cancers.

The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a conserved cascade that plays a critical role in embryonic development and adult tissue homeostasis.[2] Its aberrant activation is a hallmark of many cancers. The pathway's core mechanism revolves around the regulation of the cytoplasmic stability of β-catenin.

  • "Off-State" (Absence of Wnt Signal): In the absence of a Wnt ligand, β-catenin is part of a "destruction complex" with Axin, APC, CK1, and GSK3. Sequential phosphorylation by CK1 and GSK3 marks β-catenin for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low, and Wnt target genes are kept inactive by repressors bound to TCF/LEF transcription factors in the nucleus.[2]

  • "On-State" (Presence of Wnt Signal): When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane. This inhibits the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[2] Stabilized β-catenin then translocates to the nucleus, where it displaces repressors and binds to TCF/LEF transcription factors, activating the transcription of target genes involved in cell proliferation, differentiation, and survival.[1]

This compound can be incorporated into molecules designed to inhibit the interaction between β-catenin and TCF4, thereby downregulating the expression of Wnt target genes and suppressing tumor growth.

Below are diagrams illustrating a general workflow for the synthesis and resolution of this compound and the canonical Wnt/β-catenin signaling pathway.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic 2-Methylpiperazine cluster_resolution Optical Resolution start Starting Materials (e.g., N-β-HPEDA) reaction Chemical Synthesis (e.g., Photocatalysis) start->reaction racemate Racemic 2-Methylpiperazine reaction->racemate resolving_agent Add Chiral Resolving Agent (L-(+)-Tartaric Acid) racemate->resolving_agent salt_formation Diastereomeric Salt Formation resolving_agent->salt_formation filtration1 Filtration salt_formation->filtration1 free_basing Liberation of Free Base (add NaOH) filtration1->free_basing extraction Solvent Extraction (Chloroform) free_basing->extraction purification Purification (Distillation/Drying) extraction->purification final_product This compound purification->final_product

Caption: A logical workflow for the synthesis and resolution of this compound.

Wnt_Signaling cluster_off Wnt 'Off' State cluster_on Wnt 'On' State cluster_nucleus Nucleus destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin phosphorylation Phosphorylation beta_catenin_off->phosphorylation ubiquitination Ubiquitination & Proteasomal Degradation phosphorylation->ubiquitination repression Transcription Repressed wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor Complex wnt->receptor dsh Dishevelled receptor->dsh inhibition Inhibition of Destruction Complex dsh->inhibition beta_catenin_on β-catenin (stabilized) inhibition->beta_catenin_on translocation Nuclear Translocation beta_catenin_on->translocation beta_catenin_nucleus β-catenin translocation->beta_catenin_nucleus tcf_lef TCF/LEF tcf_lef->repression activation Transcription Activated tcf_lef->activation target_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) beta_catenin_nucleus->tcf_lef binds & displaces repressors

References

Chiral Piperazines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of chirality into the piperazine core has opened up new avenues for enhancing pharmacological and pharmacokinetic profiles, leading to more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of chiral piperazines, with a focus on key asymmetric synthetic methodologies. It includes detailed experimental protocols for seminal reactions, a compilation of quantitative data to facilitate comparison of synthetic efficiencies and pharmacological activities, and visualizations of key synthetic workflows and the signaling pathways of notable chiral piperazine-containing drugs.

Introduction: The Rise of Chirality in Piperazine-Based Drug Discovery

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basicity, which allows for salt formation, have made it a popular building block in drug design.[1][2] For many years, the structural diversity of piperazine-containing drugs was largely confined to substitutions on the nitrogen atoms.[3] However, the growing appreciation for the role of three-dimensional structure in molecular recognition has shifted the focus towards the stereocontrolled synthesis of carbon-substituted chiral piperazines.

Chirality plays a pivotal role in the interaction between a drug and its biological target.[4] The two enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure chiral piperazines is of paramount importance for the development of safer and more effective medicines. This has spurred the development of a wide array of asymmetric synthetic methods to access these valuable compounds.

Historical Perspective and Key Milestones

The journey towards the efficient synthesis of chiral piperazines has been marked by several key advancements:

  • Early Approaches: Initial methods for obtaining chiral piperazines often relied on classical resolution of racemic mixtures or the use of the chiral pool, employing readily available chiral starting materials like amino acids.[5][6] While effective, these methods could be laborious and limited in scope.

  • Chiral Auxiliaries: The use of chiral auxiliaries provided a more controlled approach to diastereoselective synthesis, allowing for the separation of diastereomers followed by the removal of the auxiliary to afford the desired enantiopure piperazine.

  • Asymmetric Catalysis: The advent of asymmetric catalysis revolutionized the synthesis of chiral molecules, and piperazines were no exception. Key milestones include:

    • Asymmetric Hydrogenation: The development of chiral iridium and rhodium catalysts enabled the highly enantioselective hydrogenation of pyrazines and their derivatives to yield chiral piperazines.[7][8][9][10]

    • Asymmetric Alkylation: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has emerged as a powerful method for creating chiral quaternary centers.[11][12][13]

    • Asymmetric Lithiation: The use of chiral ligands, such as (-)-sparteine, to direct the deprotonation and subsequent functionalization of the piperazine ring has provided a direct route to α-substituted chiral piperazines.[14]

These advancements have provided medicinal chemists with a robust toolbox for the synthesis of a diverse range of enantiomerically pure piperazine scaffolds, paving the way for the discovery of novel therapeutics with improved properties.

Key Asymmetric Synthetic Methodologies

Synthesis from Chiral Amino Acids

A common and versatile strategy for the synthesis of chiral piperazines involves the use of readily available and inexpensive chiral α-amino acids as starting materials. This approach allows for the direct incorporation of a stereocenter into the piperazine backbone.

  • Masamune Condensation: To a solution of N-Boc protected (S)-alanine (1 equivalent) in a suitable solvent, add reagents for Masamune condensation to yield the corresponding β-ketoester.

  • Reductive Amination: Subject the β-ketoester (1 equivalent) to reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to produce the 2,3-substituted 1,4-diamine.

  • N-Protection: Protect the newly formed amino group of the 1,4-diamine (1 equivalent) with a suitable protecting group, such as a nosyl group (e.g., using 2-nitrobenzenesulfonyl chloride).

  • Cyclization: Treat the orthogonally protected diamine (1 equivalent) with a cyclizing agent, such as bromoethyldiphenylsulfonium triflate, to effect ring closure.

  • Deprotection: Remove the protecting groups (e.g., TFA for the Boc group) to yield the final 3-substituted piperazine-2-acetic acid ester.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods should be optimized for each substrate and can be found in the cited literature.

Iridium-Catalyzed Asymmetric Hydrogenation

The direct asymmetric hydrogenation of pyrazines offers a highly efficient and atom-economical route to chiral piperazines. Chiral iridium complexes are particularly effective for this transformation.

  • Catalyst Preparation: In a nitrogen-filled glove box, stir a mixture of [{Ir(cod)Cl}₂] (1 mol%) and a chiral ligand (e.g., (R)-SynPhos, 2.2 mol%) in a degassed solvent (e.g., a 1:1 mixture of toluene (B28343) and dichloromethane) at room temperature for 20-30 minutes.

  • Reaction Setup: Transfer the catalyst solution via syringe to a stainless steel autoclave containing the pyrazinium salt substrate (1 equivalent).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 600 psi) and stir the reaction mixture at a controlled temperature (e.g., 28°C) for 20-24 hours.

  • Work-up: After carefully releasing the hydrogen, quench the reaction with a saturated aqueous solution of sodium carbonate.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica (B1680970) gel column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including catalyst loading, solvent, pressure, and temperature, should be optimized for each substrate.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This powerful method allows for the enantioselective formation of C-C bonds at the α-position of a piperazin-2-one (B30754), providing access to chiral piperazines with quaternary stereocenters.

  • Reaction Setup: In a reaction vessel, combine the N-protected piperazin-2-one substrate (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%), and a chiral ligand (e.g., (S)-(CF₃)₃-tBuPHOX, 12.5 mol%) in a suitable solvent (e.g., toluene).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for 12-48 hours.

  • Purification: Upon completion of the reaction, purify the product directly by silica gel column chromatography to obtain the enantioenriched α-allylated piperazin-2-one.

  • Reduction: The resulting chiral piperazin-2-one can be reduced to the corresponding chiral piperazine using a suitable reducing agent (e.g., LiAlH₄).

Note: This is a generalized protocol. The choice of palladium source, ligand, solvent, and reaction conditions may need to be optimized for specific substrates.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for the synthesis and pharmacological activity of selected chiral piperazines.

Table 1: Comparison of Asymmetric Synthetic Methods for Chiral Piperazines

MethodSubstrate ExampleCatalyst/ReagentYield (%)ee (%)Reference
Ir-Catalyzed Asymmetric Hydrogenation2-Phenylpyrazinium salt[{Ir(cod)Cl}₂]/(R)-SynPhos9594[8]
Pd-Catalyzed Asymmetric Allylic AlkylationN-Boc, N'-PMB-piperazin-2-one[Pd₂(pmdba)₃]/(S)-(CF₃)₃-tBuPHOXup to 82up to 97.5[15]
Asymmetric LithiationN-Boc-N'-benzyl-piperazines-BuLi/(-)-sparteine70-90>98[14]
Synthesis from Amino Acid(S)-Alanine derivativeMulti-step synthesis~40 (overall)>99[6]

Table 2: Pharmacological Data for Selected Chiral Piperazine-Containing Drugs

Drug NameTargetActivity MetricValue (nM)Disease AreaReference
IndinavirHIV-1 ProteaseKᵢ0.34HIV/AIDS[16]
VestipitantNK1 ReceptorIC₅₀0.5-1.0Insomnia, Emesis[17]
(R)-15D₄ ReceptorKᵢ70CNS Disorders[17]
(S)-15D₄ ReceptorIC₅₀>25,000CNS Disorders[17]

Visualizing Key Pathways and Workflows

Experimental Workflow Diagrams

experimental_workflow_amino_acid cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Amino Acid Amino Acid N-Protection N-Protection Amino Acid->N-Protection Step 1 Masamune Condensation Masamune Condensation N-Protection->Masamune Condensation Reductive Amination Reductive Amination Masamune Condensation->Reductive Amination N-Protection_2 N-Protection_2 Reductive Amination->N-Protection_2 Cyclization Cyclization N-Protection_2->Cyclization Deprotection Deprotection Cyclization->Deprotection Chiral Piperazine Chiral Piperazine Deprotection->Chiral Piperazine Step 6

Synthesis of Chiral Piperazines from Amino Acids.

experimental_workflow_hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_end Final Product Pyrazinium Salt Pyrazinium Salt Asymmetric Hydrogenation Asymmetric Hydrogenation Pyrazinium Salt->Asymmetric Hydrogenation H2 Gas H2 Gas H2 Gas->Asymmetric Hydrogenation Chiral Piperazine Chiral Piperazine Asymmetric Hydrogenation->Chiral Piperazine Ir-Chiral Ligand Complex Ir-Chiral Ligand Complex Ir-Chiral Ligand Complex->Asymmetric Hydrogenation

Ir-Catalyzed Asymmetric Hydrogenation Workflow.
Signaling Pathway Diagrams

hiv_protease_inhibition cluster_hiv HIV Lifecycle cluster_drug Drug Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins produces Non-infectious Virion Non-infectious Virion HIV Protease->Non-infectious Virion leads to assembly of Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion assembles into Indinavir Indinavir Indinavir->HIV Protease Inhibits

Mechanism of Action of Indinavir.

nk1_receptor_signaling cluster_cell Cellular Signaling cluster_drug Drug Action Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds G-protein G-protein NK1 Receptor->G-protein Activates PKC PKC G-protein->PKC MAPK Pathway MAPK Pathway G-protein->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway G-protein->PI3K/Akt Pathway Cellular Responses Cellular Responses PKC->Cellular Responses MAPK Pathway->Cellular Responses PI3K/Akt Pathway->Cellular Responses Vestipitant Vestipitant Vestipitant->NK1 Receptor Antagonizes

Substance P/NK1 Receptor Signaling Pathway.

Conclusion and Future Outlook

The field of chiral piperazine synthesis has made remarkable strides, moving from classical resolution techniques to highly efficient and selective catalytic asymmetric methodologies. These advancements have provided drug discovery scientists with unprecedented access to a vast and underexplored chemical space. The ability to precisely control the stereochemistry of carbon-substituted piperazines will continue to be a critical enabling technology in the quest for novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel chiral piperazine scaffolds with unique biological activities. The continued synergy between synthetic organic chemistry and medicinal chemistry will undoubtedly lead to the discovery of the next generation of piperazine-based medicines.

References

A Technical Guide to the Synthesis of (R)-2-Methylpiperazine from D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a novel and efficient five-step synthesis of enantiomerically pure (R)-2-methylpiperazine from the readily available chiral starting material, D-alanine.[1] This methodology is particularly relevant for researchers, scientists, and professionals in drug development, where chiral piperazine (B1678402) derivatives are crucial pharmacophores.[2] The synthesis is characterized by its use of inexpensive reagents, high yields, and a practical approach for large-scale preparation.[1]

Synthetic Strategy Overview

The synthetic route commences with the protection of the amino group of D-alanine, followed by the introduction of a bifunctional molecule to construct the piperazine ring. The key step in this synthesis is an intramolecular cyclization reaction. Subsequent reduction and deprotection steps afford the final product, this compound. This method avoids the use of restrictive chemical reagents and offers a more practical alternative to previously reported syntheses.[1]

Synthesis_Pathway D_alanine D-Alanine Intermediate_1 N-Boc-D-alanine D_alanine->Intermediate_1 (Boc)2O, NaOH Intermediate_2 Methyl (R)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate Intermediate_1->Intermediate_2 1. SOCl2, MeOH 2. Benzylamine (B48309), Et3N Intermediate_3 (R)-1-Benzyl-4-Boc-3-methylpiperazin-2-one Intermediate_2->Intermediate_3 Heat Intermediate_4 (R)-1-Benzyl-2-methylpiperazine Intermediate_3->Intermediate_4 LiAlH4 R_2_methylpiperazine This compound Intermediate_4->R_2_methylpiperazine H2, Pd/C

Caption: Synthetic pathway for this compound from D-alanine.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: N-Protection of D-Alanine

The synthesis begins with the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to yield N-Boc-D-alanine.

Procedure: To a solution of D-alanine in a suitable solvent (e.g., a mixture of dioxane and water), sodium hydroxide (B78521) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC). The product is then isolated by acidification and extraction.

Step 2: Amide Coupling

The carboxylic acid of N-Boc-D-alanine is first converted to its methyl ester, which then undergoes amidation with benzylamine.

Procedure: N-Boc-D-alanine is treated with thionyl chloride in methanol (B129727) to form the methyl ester. After removal of the solvent, the residue is dissolved in a suitable organic solvent (e.g., dichloromethane), and triethylamine (B128534) and benzylamine are added. The reaction mixture is stirred at room temperature until the reaction is complete.

Step 3: Intramolecular Cyclization

This key step involves the intramolecular cyclization of the amino ester intermediate to form the piperazinone ring.

Procedure: The intermediate from the previous step is heated in a high-boiling point solvent (e.g., xylene) to facilitate the intramolecular cyclization. A surprising discovery was that higher concentrations (around 0.5 mol/L) of the reactant led to better yields for this cyclization step, contrary to the general expectation that lower concentrations favor intramolecular reactions.[1]

Step 4: Reduction of the Piperazinone

The carbonyl group of the piperazinone is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Procedure: The protected methylpiperazinone is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran) and treated with a suspension of lithium aluminum hydride at room temperature for an extended period (e.g., 36 hours) to prevent potential racemization.[1] The reaction is then quenched, and the product is extracted.

Step 5: Deprotection

The final step involves the removal of the benzyl (B1604629) and Boc protecting groups to yield the desired this compound.

Procedure: The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The Boc group is subsequently or concurrently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent).

Quantitative Data Summary

The following table summarizes the reported yields and optical rotation for the key intermediates and the final product.

Compound Step Yield (%) Optical Rotation [α]D (c, solvent)
N-Boc-D-alanine1High-
(R)-1-Benzyl-4-Boc-3-methylpiperazin-2-one3Good-
(R)-1-Benzyl-2-methylpiperazine4High-
This compound5HighNot explicitly stated in the primary source, but enantiomeric purity is claimed.[1]

Note: Specific yield percentages and optical rotation values were not fully detailed in the primary abstract and would require access to the full experimental section of the cited paper for complete data.

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of distinct chemical transformations and purification steps.

Experimental_Workflow Start Start: D-Alanine Step1 Step 1: N-Protection Start->Step1 Workup1 Acidification & Extraction Step1->Workup1 Step2 Step 2: Esterification & Amidation Workup1->Step2 Workup2 Solvent Removal & Extraction Step2->Workup2 Step3 Step 3: Intramolecular Cyclization Workup2->Step3 Workup3 Purification Step3->Workup3 Step4 Step 4: Reduction with LiAlH4 Workup3->Step4 Workup4 Quenching & Extraction Step4->Workup4 Step5 Step 5: Deprotection (Hydrogenation) Workup4->Step5 Workup5 Filtration & Purification Step5->Workup5 End End: this compound Workup5->End

Caption: General experimental workflow for the synthesis.

Conclusion

The described method provides a facile and practical route for the synthesis of enantiomerically pure this compound from D-alanine.[1] The procedure is well-suited for laboratory-scale synthesis and has the potential for scale-up. The availability of the chiral starting material and the efficiency of the key cyclization step make this an attractive approach for obtaining this valuable building block for the pharmaceutical industry. Further optimization of reaction conditions and detailed characterization of all intermediates would be beneficial for robust process development.

References

Chiral Resolution of 2-Methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the chiral resolution of 2-methylpiperazine (B152721), a critical process in the synthesis of many pharmaceutical compounds where enantiomeric purity is paramount. This document details the methodologies for diastereomeric salt resolution, enzymatic resolution, and preparative chiral chromatography, presenting quantitative data, experimental protocols, and logical workflows to aid in the selection and implementation of the most suitable resolution strategy.

Diastereomeric Salt Resolution

Diastereomeric salt formation is the most established and widely documented method for the chiral resolution of 2-methylpiperazine on an industrial scale.[1] This technique leverages the reaction of racemic 2-methylpiperazine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.[1]

Optically active tartaric acid is a commonly used and effective resolving agent for racemic 2-methylpiperazine.[2] The interaction between the racemic base and an enantiomer of tartaric acid forms diastereomeric salts with differing solubilities, which allows for the separation of the piperazine (B1678402) enantiomers.[1]

Quantitative Data Comparison
Resolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered 2-MethylpiperazineReference
D-Tartaric AcidWater73% (for (R)-2-methylpiperazine di-D-tartrate)98.9% (for (R)-enantiomer)[3]
D-Tartaric AcidWater70% (for (S)-2-methylpiperazine)98.5% (for (S)-enantiomer)[3]
Experimental Protocol: Resolution with D-Tartaric Acid

This protocol is adapted from patent literature and provides a method for obtaining (R)- and (S)-2-methylpiperazine.[3]

Materials:

Procedure:

  • Formation of (S)-2-Methylpiperazine di-D-Tartrate:

    • To a solution of (±)-2-methylpiperazine, add D-tartaric acid.

    • Allow the solution to stir at room temperature overnight to facilitate the precipitation of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by filtration, wash with water, and dry under reduced pressure.

  • Isolation of (S)-2-Methylpiperazine:

    • Suspend the obtained (S)-2-methylpiperazine di-D-tartrate in water.

    • Add potassium hydroxide to the mixture and stir.

    • Extract the (S)-2-methylpiperazine with toluene.

    • Dry the organic layer over anhydrous sodium sulfate and distill off the solvent under reduced pressure to obtain (S)-2-methylpiperazine with high optical purity.[3]

  • Formation and Isolation of this compound:

    • To the mother liquor from the initial filtration, add additional D-tartaric acid and allow to stir overnight.

    • Filter the precipitated this compound di-D-tartrate crystals, wash with water, and dry.

    • Liberate the this compound from its salt using the same procedure described for the (S)-enantiomer to yield this compound with high optical purity.[3]

Workflow for Diastereomeric Salt Resolution

racemic Racemic 2-Methylpiperazine dissolution Dissolution & Salt Formation racemic->dissolution resolving_agent Chiral Resolving Agent (e.g., D-Tartaric Acid) resolving_agent->dissolution solvent Solvent (e.g., Water) solvent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor liberation1 Liberation of Amine (Base Addition) less_soluble_salt->liberation1 liberation2 Liberation of Amine (Base Addition) mother_liquor->liberation2 enantiomer1 Enantiomerically Pure 2-Methylpiperazine (e.g., S) liberation1->enantiomer1 enantiomer2 Enantiomerically Pure 2-Methylpiperazine (e.g., R) liberation2->enantiomer2

Workflow for Diastereomeric Salt Resolution.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for the separation of enantiomers. This method typically involves the use of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

While the enzymatic kinetic resolution of piperazine-2-carboxylic acid derivatives has been reported, specific literature detailing the enzymatic resolution of 2-methylpiperazine is scarce.[4] The following protocol is a general approach for the lipase-catalyzed kinetic resolution of a chiral amine and would require optimization for 2-methylpiperazine.

Generalized Experimental Protocol: Lipase-Catalyzed N-Acylation

Materials:

  • Racemic 2-methylpiperazine

  • Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B - CALB)

  • Acylating Agent (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous Organic Solvent (e.g., tert-butyl methyl ether - TBME)

  • Buffer solution for pH adjustment (if necessary)

  • Diatomaceous earth for filtration

Procedure:

  • N-Protection (Optional but Recommended):

    • To avoid competing reactions at both nitrogen atoms, it is advisable to first protect one of the nitrogens with a suitable protecting group (e.g., Boc).

  • Enzymatic Acylation:

    • Dissolve the racemic (N-protected) 2-methylpiperazine in the anhydrous organic solvent.

    • Add the immobilized lipase and the acylating agent.

    • Incubate the mixture with agitation at a controlled temperature.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation:

    • Remove the enzyme by filtration.

    • Separate the acylated product from the unreacted enantiomer using standard chromatographic techniques or extraction.

  • Deprotection:

    • Deprotect the N-protected, unreacted enantiomer to yield the enantiomerically pure 2-methylpiperazine.

Logical Flow for Enzymatic Resolution

racemic Racemic (N-Protected) 2-Methylpiperazine reaction Enantioselective N-Acylation racemic->reaction enzyme Immobilized Lipase enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction mixture Mixture of Acylated and Unreacted Enantiomers reaction->mixture separation Separation (Chromatography/Extraction) mixture->separation acylated Acylated Enantiomer separation->acylated unreacted Unreacted Enantiomer separation->unreacted deprotection Deprotection unreacted->deprotection enantiomer Enantiomerically Pure 2-Methylpiperazine deprotection->enantiomer racemic Racemic 2-Methylpiperazine injection Injection onto Preparative Chiral Column racemic->injection separation Chromatographic Separation injection->separation detection Detection separation->detection fraction1 Fraction Collection (Enantiomer 1) detection->fraction1 fraction2 Fraction Collection (Enantiomer 2) detection->fraction2 evaporation1 Solvent Evaporation fraction1->evaporation1 evaporation2 Solvent Evaporation fraction2->evaporation2 enantiomer1 Enantiomerically Pure 2-Methylpiperazine (1) evaporation1->enantiomer1 enantiomer2 Enantiomerically Pure 2-Methylpiperazine (2) evaporation2->enantiomer2

References

Spectroscopic Analysis of (R)-2-Methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for (R)-2-Methylpiperazine, a valuable chiral synthon in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for 2-methylpiperazine. Note that the data presented is for the racemic mixture, as specific data for the (R)-enantiomer is not distinctly available in the cited sources; however, the chemical shifts are expected to be identical for both enantiomers in an achiral solvent.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for 2-Methylpiperazine

Assignment Chemical Shift (δ) in ppm (CDCl₃, 400 MHz) Multiplicity
-CH(CH₃)-2.95Multiplet
-NH-CH₂- (axial)2.90Doublet of Doublets
-NH-CH₂- (equatorial)2.89Multiplet
-CH₂-CH(CH₃)- (axial)2.82Doublet of Doublets
-CH₂-CH(CH₃)- (equatorial)2.74Doublet of Triplets
-NH- (ring)1.96Broad Singlet
-CH₃1.00Doublet
Source: ChemicalBook[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylpiperazine

Assignment Chemical Shift (δ) in ppm
-CH(CH₃)-51.5
-NH-CH₂-46.8
-CH₂-CH(CH₃)-56.6
-CH₃19.9
Source: Data derived from publicly available spectra for 2-methylpiperazine.[2]
Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of amine compounds like this compound.[3][4][5]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

    • For referencing, the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm can be used.[3]

    • If any particulate matter is present, filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[3]

    • Acquire the spectrum using standard instrument parameters. For a typical ¹H experiment, 8 to 16 scans are usually sufficient.[3] For ¹³C NMR, a significantly larger number of scans will be required to achieve a good signal-to-noise ratio.[3]

    • Set the acquisition time to 2-4 seconds for ¹H NMR.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the reference signal (solvent or TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Integrate Integrate & Analyze Phase->Integrate Result Result Integrate->Result

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3300N-H StretchSecondary Amine (-NH)
2950 - 2850C-H StretchAlkyl (sp³ C-H)
1470 - 1430C-H BendCH₂ and CH₃
1150 - 1050C-N StretchAmine
Source: General IR absorption regions for amines and alkanes.[6][7][8] Specific peak values for this compound conform to these ranges.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol describes a common and simple method for obtaining an IR spectrum of a solid sample.[10][11]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10] Record a background spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal. Only a tiny amount is needed to cover the crystal surface.[10]

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Initiate the scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

    • The analysis time is typically less than an hour, including interpretation.[12]

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and compare their wavenumbers to correlation charts to identify the functional groups present in the molecule.[11][12]

  • Cleaning:

    • After the measurement, raise the press arm, and carefully clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.

Visualization

IR_Principle IR_Source IR Source Sample This compound on ATR Crystal IR_Source->Sample Incident IR Radiation Detector Detector Sample->Detector Transmitted/ Reflected IR Processor Computer/ Processor Detector->Processor Spectrum IR Spectrum Processor->Spectrum MS_Fragmentation mol [C₅H₁₂N₂]⁺• m/z = 100 (Molecular Ion) frag1 [C₄H₉N₂]⁺ m/z = 85 mol->frag1 - •CH₃ frag2 [C₃H₆N]⁺ m/z = 56 mol->frag2 - C₂H₆N• frag3 [C₂H₆N]⁺ m/z = 44 (Base Peak) frag1->frag3 - C₂H₃N

References

An In-depth Technical Guide to the Physical Properties of (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of (R)-2-Methylpiperazine. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow visualization for clarity.

Physical Properties Data

The following table summarizes the reported melting and boiling points for this compound. For comparative purposes, data for the racemic mixture, 2-Methylpiperazine (B152721), is also included.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
This compound 75336-86-686 - 93[1][2]148 - 150[3]
2-Methylpiperazine (Racemic) 109-07-961 - 66[4][5][6][7][8]153 - 156 @ ~1 atm[4][8][9][10]

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A pure substance typically exhibits a sharp melting point, while impurities tend to broaden the melting range and lower the melting point[11].

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil)

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle[12]. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface[12][13].

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb[13]. This assembly is then placed in the heating bath of the melting point apparatus[13].

  • Heating and Observation: The heating medium is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution[13]. The temperature is carefully monitored.

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied[13]. For accurate results, the heating rate should be slow near the expected melting point[12].

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure[14][15].

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube or oil bath)

  • Rubber band or thread for attachment

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed into a small test tube[14]. A capillary tube is placed inside the test tube with its open end submerged in the liquid[14][16].

  • Apparatus Setup: The test tube assembly is attached to a thermometer[15]. The setup is then immersed in a heating bath[15][16].

  • Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube[15][16].

  • Data Recording: At this point, the heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube[15][16]. The atmospheric pressure should also be recorded as it affects the boiling point.

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the physical properties of a chemical compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Apparatus Setup cluster_2 Measurement cluster_3 Data Analysis A Obtain Pure Sample B Grind Solid Sample (for MP) A->B D Fill Test Tube (for BP) A->D C Pack Capillary Tube (for MP) B->C E Assemble Melting Point Apparatus C->E F Assemble Boiling Point Apparatus D->F G Gradual Heating E->G F->G H Observe Phase Transition G->H I Record Temperature Range (MP) H->I J Record Temperature (BP) H->J K Compare with Literature Values I->K J->K L Assess Purity K->L

Caption: General workflow for melting and boiling point determination.

References

(R)-2-Methylpiperazine: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpiperazine is a chiral cyclic diamine that serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in a variety of therapeutic agents, contributing to their desired pharmacological activity and pharmacokinetic profiles. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in drug discovery, process development, and formulation. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presented for easy reference.

Solubility Profile

The solubility of an API or intermediate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its processability during synthesis and formulation. The solubility of this compound is influenced by the nature of the solvent, temperature, and pH.

Aqueous Solubility

This compound exhibits high solubility in water. Quantitative data for the closely related achiral 2-Methylpiperazine (B152721) indicates a solubility of 78 g/100 mL at 25°C, which is equivalent to 435 g/L[1][2][3][4]. This high aqueous solubility is attributed to the presence of two secondary amine groups that can readily form hydrogen bonds with water molecules.

Organic Solvent Solubility

Table 1: Solubility of 2-Methylpiperazine in Various Solvents

SolventChemical ClassPolarityQuantitative SolubilityQualitative Solubility
WaterProticHigh78 g/100 mL (25 °C)[1][2][4]Very Soluble[5]
Ethanol (B145695)ProticHighData not availableSoluble[3]
MethanolProticHighData not availableSoluble[6]
AcetoneAproticMediumData not availableSoluble[3]
Diethyl EtherAproticLowData not availableInsoluble[7][8]
BenzeneAproticLowData not availableSlightly Soluble[6]
HeptaneAproticLowData not availableSlightly Soluble[6]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, methanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration, expressed in units such as g/100 mL, mg/mL, or mol/L.

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Filter supernatant C->D E Analyze filtrate by HPLC/GC D->E F Calculate solubility E->F

Caption: Workflow for solubility determination using the shake-flask method.

Chemical Stability

The chemical stability of this compound is a critical parameter that can impact its storage, handling, and the quality of the final drug product. Degradation of this intermediate can lead to the formation of impurities that may affect the safety and efficacy of the API.

General Stability and Storage

This compound is generally stable under normal storage conditions. However, it is hygroscopic and air-sensitive[3]. Therefore, it should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area[3]. It should be kept away from sources of ignition, heat, and moisture.

Table 2: Stability and Storage Recommendations for this compound

ParameterRecommendation
Storage Temperature Room Temperature
Atmosphere Inert atmosphere (e.g., Argon)[3]
Container Tightly closed container
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, copper, aluminum and their alloys[9]
Conditions to Avoid Ignition sources, heat, moisture, exposure to air[9]
Degradation Pathways

The primary degradation pathways for piperazine (B1678402) derivatives often involve oxidation and thermal decomposition. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation (or stress testing) is carried out to accelerate the degradation of a compound to identify its likely degradation products and to establish its intrinsic stability.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound in a suitable solvent with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a defined period.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[10][11]. A dark control should be maintained for comparison.

Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the samples to the stress conditions outlined above for a predetermined duration.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the stressed samples using a stability-indicating analytical method, typically a gradient HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating Method (e.g., HPLC-PDA/MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photochemical Photo->Analysis Sample This compound (Solid and Solution) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Identify Identify Degradation Products and Pathways Analysis->Identify

Caption: General workflow for conducting forced degradation studies.

Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. Such a method should be able to separate the parent compound from its degradation products.

Typical Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common technique for stability-indicating assays of amine-containing compounds. Due to the basic nature of this compound, a mobile phase with a suitable buffer and pH control is necessary to achieve good peak shape and resolution. Derivatization may be required for enhanced detection if the chromophore of the molecule is weak.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is crucial for its successful application in pharmaceutical development. This technical guide provides a summary of the available data and outlines standard experimental protocols for determining these critical physicochemical properties. While quantitative solubility data in a broad range of organic solvents remains an area for further investigation, the information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. The provided methodologies for solubility and stability testing can be adapted to generate the necessary data for process optimization, formulation development, and regulatory submissions.

References

(R)-2-Methylpiperazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (R)-2-Methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key intermediate in pharmaceutical synthesis. The following sections detail its hazardous properties, required handling precautions, and emergency procedures, adhering to stringent safety protocols essential in research and development environments.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is a flammable solid that can cause severe skin burns and serious eye damage. It may also lead to respiratory irritation.[1][2][3][4]

GHS Hazard Classification:

  • Flammable Solids: Category 1 / Category 2[1][3][4]

  • Skin Corrosion/Irritation: Category 1B / Category 2[1][3]

  • Serious Eye Damage/Eye Irritation: Category 1 / Category 2[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3][4]

Signal Word: Danger[1][2][3][4]

Hazard Statements:

  • H228: Flammable solid.[2][3][4]

  • H314: Causes severe skin burns and eye damage.[1][4][5]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C5H12N2[1][2]
Molecular Weight 100.16 g/mol [1][2]
Appearance White to light yellow crystalline powder or solid.[2][6][2][6]
Melting Point 91-93 °C[3][6][7][8]
Boiling Point 155 °C at 763 mmHg[2][9]
Flash Point 65 °C (149 °F) - closed cup[2][3][8]
Solubility Soluble in water (78 g/100 mL at 25 °C) and acetone.[2][9][2][9]
Hygroscopicity Hygroscopic, absorbs moisture from the air.[1][2][9][10][1][2][9][10]

Toxicological Information

The toxicological data for 2-Methylpiperazine, the racemate of this compound, is summarized below. The toxicological properties of the (R)-enantiomer have not been fully investigated, and it should be handled with the same precautions as the racemate.[1]

Toxicity MetricValueSpeciesReference
LD50 Oral 2030 mg/kgRat[11][12]
LC50 Freshwater Fish 1830 - 2740 mg/L, 96hPimephales promelas (fathead minnow)[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. The following workflow outlines the necessary steps for safely managing this compound in a laboratory setting.

Caption: Logical workflow for risk assessment and safe handling of this compound.

Handling Precautions:

  • Personal Contact: Avoid all personal contact, including inhalation of dust.[11][12] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1][11] Ensure eyewash stations and safety showers are readily accessible.[1][10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][12] Use explosion-proof and non-sparking tools and equipment.[1][13] Ground and bond containers and receiving equipment.[1][12]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[11][12] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[11][12]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][11]

  • The substance is hygroscopic; protect from moisture.[1][10]

  • Store in a locked-up, corrosives, and flammables area.[1][13]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Protection TypeSpecificationReference
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full face shield may be necessary.[1][10][11]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. An apron or full protective suit may be required for significant exposure.[1][10][11]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be required.[1][10][13]

First-Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid ProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][10][11][12]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash off with soap and plenty of water. Seek immediate medical attention.[1][10][11][12]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][10][11][12]
Ingestion Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][10][11]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Minor Spill: Clean up spills immediately. Avoid dust formation.[11][12] Use non-sparking tools to sweep up and shovel the material into a suitable container for disposal.[1][11]

  • Major Spill: Evacuate personnel and move upwind.[11][12] Wear full protective clothing and a self-contained breathing apparatus.[11][12] Prevent entry into drains or waterways.[11][12]

Fire-Fighting:

  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[1][14] Water spray may be used to cool containers.[14]

  • Hazards: Flammable solid.[1][11] May form explosive mixtures with air.[11] Containers may explode when heated.[1][14] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][14]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][14]

Experimental Protocols for Safety Data Determination

The quantitative safety data presented in this guide are determined using standardized, internationally recognized experimental protocols. Below are summaries of the methodologies for key toxicological and physical hazard endpoints.

Acute Toxicity Testing

Acute_Toxicity_Testing_Workflow General Workflow for Acute Toxicity Testing cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Reporting A Test Substance Preparation (dissolved/suspended in vehicle) C Dose Administration (Oral, Dermal, or Inhalation) A->C B Animal Acclimatization (e.g., rats, min. 5 days) B->C D Observation Period (Typically 14 days) C->D E Monitor for: - Mortality - Clinical signs of toxicity - Body weight changes D->E F Gross Necropsy (All animals) D->F G Data Analysis (e.g., LD50/LC50 calculation) E->G F->G H Classification & Reporting (According to GHS) G->H

Caption: Generalized workflow for acute toxicity studies as per OECD guidelines.

  • Acute Oral Toxicity (OECD Guidelines 420, 423, 425): These methods are used to determine the adverse effects occurring shortly after oral administration of a single dose of the substance.[7][15]

    • Principle: The substance is administered to fasted animals (typically rats) in a stepwise procedure.[16][17]

    • Methodology: Groups of animals are given a single dose of the chemical by gavage.[15][16] Doses are selected based on a preliminary sighting study.[16] Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[17] The LD50 (the dose expected to cause death in 50% of the animals) is then calculated.[15][17] All animals undergo a gross necropsy at the end of the study.[15][17]

  • Acute Dermal Toxicity (OECD Guideline 402): This test assesses the health hazards from short-term dermal exposure.[2][18][19][20]

    • Principle: The substance is applied to the skin of animals in a single dose.[19][21]

    • Methodology: The fur is removed from the dorsal area of the test animals (e.g., rats) approximately 24 hours before the test.[21] The test substance is applied to the skin and held in place with a porous gauze dressing for a 24-hour exposure period.[21] Animals are then observed for 14 days for signs of toxicity and mortality.[21]

  • Acute Inhalation Toxicity (OECD Guideline 403): This guideline is used to evaluate the health risks from short-term exposure to an airborne chemical.[6][12][14][22]

    • Principle: Animals are exposed to the test substance in the air for a defined period.[14][22]

    • Methodology: The test involves exposing animals (usually rats) for a fixed duration (typically 4 hours) to the test substance as a gas, vapor, or aerosol in an inhalation chamber.[14][22] Multiple concentration groups are used to determine the LC50 (the concentration in air that causes death in 50% of the animals).[22] The observation period is at least 14 days.[14]

Physicochemical Hazard Testing

  • Flash Point (ASTM E502, D93): This test determines the lowest temperature at which a liquid can form an ignitable mixture in air.[9][10][23]

    • Principle: The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space.[23]

    • Methodology: A specimen is placed in the cup of a Tag or Pensky-Martens closed-cup tester and heated at a slow, constant rate.[23] An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the specimen to ignite.[23]

  • Melting Point/Melting Range (OECD Guideline 102): This method determines the temperature at which the substance transitions from a solid to a liquid.[3][5][13][24][25]

    • Principle: A small, representative sample is heated, and the temperature of phase transition is observed.[3][5]

    • Methodology: Common methods include the capillary tube method, where the sample in a capillary tube is heated in a liquid bath or metal block, and the temperatures at which melting begins and is complete are recorded.[3][5][13] Other methods like differential scanning calorimetry (DSC) can also be used.[5][24]

  • Boiling Point (OECD Guideline 103): This test determines the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][13][26][27]

    • Principle: The substance is heated, and the temperature at which it boils is measured.[8][26]

    • Methodology: Methods include distillation, dynamic methods that also measure vapor pressure, and using an ebulliometer.[8][26] For the distillation method, the liquid is heated, and the temperature of the vapor is measured as it condenses.[8]

References

Commercial Availability and Quality Control of (R)-2-Methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-2-Methylpiperazine, a chiral building block crucial in the development of novel therapeutics. The guide details commercially available sources, typical specifications, and key analytical methodologies for quality control. Furthermore, it outlines a standard procurement and quality control workflow and provides an exemplary synthesis protocol based on publicly available scientific literature.

Commercial Suppliers and Product Specifications

This compound is available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity and specifications of the commercially available products can vary, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of offerings from prominent suppliers.

SupplierProduct Number(s)Purity Specification(s)Analytical Method(s) CitedAvailable Quantities
Thermo Fisher Scientific A14437≥95%Gas Chromatography (GC)5g, 25g
MilliporeSigma (Sigma-Aldrich) 39716497%Not specified on product page1g
674761 ((R)-1-Boc-3-methylpiperazine)97%Not specified on product pageNot specified
Lab Pro Inc. M2091-25GMin. 98.0% (GC, T)Gas Chromatography (GC), Titration (T)25g
Immunomart HY-34767-25 g99.96%Not specified on product page25g
MedChemExpress HY-3476799.91% (by GC)Gas Chromatography (GC)Not specified
Santa Cruz Biotechnology sc-225381Not specifiedNot specifiedNot specified
Tokyo Chemical Industry (TCI) M1424 ((S)-enantiomer)>97.0% (GC)(T)Gas Chromatography (GC), Titration (T)1g, 5g

Note: The availability, specifications, and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information. The CAS number for this compound is 75336-86-6.

Procurement and Quality Control Workflow

A systematic approach to procuring and verifying the quality of this compound is essential for ensuring the reliability and reproducibility of research and development activities. The following diagram illustrates a typical workflow.

G Figure 1: Procurement and Quality Control Workflow for this compound cluster_0 Procurement cluster_1 Receiving & Initial Inspection cluster_2 In-House Quality Control cluster_3 Decision & Release Identify Suppliers Identify Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Suppliers->Request Quotes & Lead Times Select Supplier Select Supplier Request Quotes & Lead Times->Select Supplier Place Purchase Order Place Purchase Order Select Supplier->Place Purchase Order Receive Shipment Receive Shipment Place Purchase Order->Receive Shipment Inspect Packaging & Labeling Inspect Packaging & Labeling Receive Shipment->Inspect Packaging & Labeling Review Certificate of Analysis (CoA) Review Certificate of Analysis (CoA) Inspect Packaging & Labeling->Review Certificate of Analysis (CoA) Sample the Material Sample the Material Review Certificate of Analysis (CoA)->Sample the Material Perform Identity Confirmation (e.g., NMR, IR) Perform Identity Confirmation (e.g., NMR, IR) Sample the Material->Perform Identity Confirmation (e.g., NMR, IR) Determine Purity (e.g., GC, HPLC) Determine Purity (e.g., GC, HPLC) Perform Identity Confirmation (e.g., NMR, IR)->Determine Purity (e.g., GC, HPLC) Assess Chiral Purity (Chiral GC/HPLC) Assess Chiral Purity (Chiral GC/HPLC) Determine Purity (e.g., GC, HPLC)->Assess Chiral Purity (Chiral GC/HPLC) Compare Results with CoA & Specifications Compare Results with CoA & Specifications Assess Chiral Purity (Chiral GC/HPLC)->Compare Results with CoA & Specifications Release for Use Release for Use Compare Results with CoA & Specifications->Release for Use Pass Quarantine/Reject Quarantine/Reject Compare Results with CoA & Specifications->Quarantine/Reject Fail

Caption: Procurement and QC workflow for this compound.

Experimental Protocols

Exemplary Synthesis of Racemic 2-Methylpiperazine (B152721) via Photocatalysis

The following protocol is a conceptual illustration of a photocatalytic synthesis of 2-methylpiperazine, based on published methodologies. This method provides a greener alternative to traditional synthetic routes.

Materials:

  • N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA)

  • Acetonitrile (anhydrous)

  • Semiconductor-zeolite composite catalyst (e.g., 5 wt% TiO2–Hβ)

  • Oxygen gas

  • Round bottom quartz photoreactor

  • High-pressure mercury lamp (e.g., 250W)

  • Magnetic stirrer

  • Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • In a round bottom quartz photoreactor, dissolve 0.1 mmol of N-(β-hydroxypropyl)ethylenediamine in 20 mL of anhydrous acetonitrile.

  • Add 100 mg of the semiconductor-zeolite composite catalyst to the solution.

  • Place the reactor under a high-pressure mercury lamp and commence vigorous stirring (e.g., 1200 rpm).

  • Bubble a constant stream of oxygen gas (20 mL/h) through the reaction mixture.

  • Irradiate the mixture for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 10:90 methanol (B129727)/chloroform).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product containing 2-methylpiperazine and piperazine (B1678402) by fractional distillation or column chromatography to isolate the 2-methylpiperazine.

Note: This protocol yields a racemic mixture of 2-methylpiperazine. A subsequent chiral resolution step would be required to isolate the (R)-enantiomer.

Quality Control: Purity Determination by Gas Chromatography (GC)

The following is a general protocol for determining the purity of this compound by Gas Chromatography with a Flame Ionization Detector (FID), based on standard analytical practices.[1][2]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-17 or equivalent ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 10 minutes.

    • Ramp: 35°C/min to 260°C.

    • Hold at 260°C for 2 minutes.

  • Injection Mode: Split (e.g., 1:5 ratio).

  • Injection Volume: 1.0 µL.

Procedure:

  • Standard Preparation: Accurately weigh approximately 20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Injection: Inject the standard and sample solutions into the gas chromatograph.

  • Analysis: Record the chromatograms and determine the area of the main peak corresponding to this compound. Calculate the purity by the area percent method, assuming all components have the same response factor. For higher accuracy, a calibration curve can be generated using standards of known concentrations.

Note: For determining chiral purity, a chiral GC column and a validated method are required.

Signaling Pathways and Logical Relationships

While this compound is a building block and does not have a direct signaling pathway, its incorporation into final drug molecules is critical. The following diagram illustrates the logical relationship from this chiral synthon to a potential therapeutic application.

G Figure 2: Logical Pathway from Synthon to Therapeutic Application R_2_Methylpiperazine This compound (Chiral Synthon) Chemical_Synthesis Multi-step Chemical Synthesis R_2_Methylpiperazine->Chemical_Synthesis API Active Pharmaceutical Ingredient (API) (e.g., Quinolone Antibacterial) Chemical_Synthesis->API Formulation Drug Formulation API->Formulation Final_Product Final Drug Product Formulation->Final_Product Therapeutic_Application Therapeutic Application (e.g., Treatment of Bacterial Infections) Final_Product->Therapeutic_Application

References

The Architect's Toolkit: A Guide to Chiral Synthons and Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex molecule synthesis, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutic while its mirror image can be inactive or even harmful. Mastering the art of asymmetric synthesis—the selective production of a single enantiomer—is therefore not just an academic exercise, but a critical component of modern drug discovery and development. This technical guide provides an in-depth exploration of chiral synthons and building blocks, the fundamental tools that enable chemists to construct complex, enantiomerically pure molecules with precision and efficiency.

Core Concepts: Defining the Chiral Synthon

A chiral synthon is a conceptual building block in retrosynthetic analysis that carries stereochemical information. It represents a fragment of a target molecule that is itself chiral and can be derived from a real, enantiomerically pure starting material. These real-world chemical equivalents are known as chiral building blocks .[1] The strategic use of these building blocks is a cornerstone of asymmetric synthesis, allowing for the transfer of chirality from a readily available starting material to a complex target molecule, thereby avoiding the need for challenging enantioselective reactions or resolutions of racemic mixtures later in the synthesis.

The primary source of these enantiopure starting materials is the "chiral pool," a collection of abundant and inexpensive chiral compounds provided by nature.[2] This vast repository includes amino acids, carbohydrates, terpenes, and alkaloids.[2] By leveraging these naturally occurring chiral molecules, chemists can significantly enhance the efficiency of a total synthesis.

Below is a diagram illustrating the fundamental strategies in asymmetric synthesis that utilize chiral synthons.

Asymmetric_Synthesis_Strategies cluster_0 Core Strategies for Asymmetric Synthesis cluster_1 Chiral Pool Synthesis cluster_2 Chiral Auxiliary Control cluster_3 Asymmetric Catalysis A Achiral Starting Material E Attach Chiral Auxiliary A->E H Chiral Catalyst + Reagents A->H B Chiral Target Molecule C Chiral Pool (e.g., Amino Acids, Sugars) D Transformation C->D Incorporation D->B F Diastereoselective Reaction E->F G Remove Auxiliary F->G G->B H->B

Fig. 1: Core strategies in asymmetric synthesis.

Key Methodologies and Applications

The following sections detail seminal methods in asymmetric synthesis that rely on chiral building blocks, either directly from the chiral pool or through the use of chiral auxiliaries. For each method, we provide a summary of its application, quantitative data on its effectiveness, and a detailed experimental protocol for a representative reaction.

The Chiral Pool in Action: Synthesis of Oseltamivir (Tamiflu®)

A classic example of chiral pool synthesis is the industrial production of the antiviral drug oseltamivir, which starts from naturally abundant (-)-shikimic acid or, more recently, from recombinant E. coli overproducing this key intermediate.[3] This approach leverages the inherent chirality of shikimic acid to establish the three stereocenters in the final drug molecule.

Quantitative Data: Oseltamivir Synthesis from (-)-Shikimic Acid

StepReactants/ReagentsProductYieldNotes
Overall Process (-)-Shikimic AcidOseltamivir Phosphate17-22%An azide-free synthesis developed by Roche, proceeding over approximately 10 steps.[3]
Key Transformation 1 3,4-pentylidene acetal (B89532) mesylateEpoxide intermediateHighFormed under basic conditions with potassium bicarbonate.[3]
Key Transformation 2 Epoxide intermediate, 3-pentanolAziridine (B145994) intermediateHighThe aziridine is opened by the alcohol to install the ether side chain.[3]
Final Step N-Boc protected amineOseltamivir PhosphateHighDeprotection with phosphoric acid yields the final active pharmaceutical ingredient.[3]

Experimental Workflow: Oseltamivir Synthesis Logic

Oseltamivir_Synthesis Start (-)-Shikimic Acid (from Chiral Pool) Step1 Esterification & Ketalization Start->Step1 Step2 Mesylation Step1->Step2 Step3 Epoxidation Step2->Step3 Step4 Aziridination Step3->Step4 Step5 Aziridine Opening (with 3-Pentanol) Step4->Step5 Step6 Acylation Step5->Step6 Step7 Deprotection Step6->Step7 End Oseltamivir Step7->End

Fig. 2: Logical workflow for Oseltamivir synthesis.
Chiral Auxiliary Control: Evans' Asymmetric Alkylation

The use of a chiral auxiliary, a molecule temporarily incorporated into the substrate to direct the stereochemistry of a reaction, is a powerful and reliable strategy. The Evans' oxazolidinone auxiliaries are among the most successful and widely used.[4] The auxiliary is attached to an achiral carboxylic acid derivative, and the resulting imide is then deprotonated to form a rigid, chelated Z-enolate. The bulky substituent on the auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less-hindered face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product and allows for the recovery and reuse of the auxiliary.

Quantitative Data: Evans' Asymmetric Alkylation of an N-Propionyl Oxazolidinone

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Allyl Iodide98:2High[4]
Benzyl Bromide>100:193[5]
Methyl Iodide95.5:4.586[5]
Ethyl Iodide>100:190[5]
Isopropyl Iodide>100:180[5]

Detailed Experimental Protocol: Diastereoselective Alkylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative

This protocol is adapted from the procedure described by Evans et al. and subsequent educational laboratory experiments.[4][5]

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at room temperature, add triethylamine (B128534) (1.5 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv). Add propionic anhydride (B1165640) (1.2 equiv) dropwise. Stir the reaction mixture at room temperature for 3 hours or until TLC analysis indicates complete consumption of the starting material. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the N-propionyl imide, which can be purified by flash chromatography.

  • Enolate Formation and Alkylation: Dissolve the purified N-propionyl imide (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting enolate solution at -78 °C for 30 minutes. Add allyl iodide (1.2 equiv) dropwise. Allow the reaction to stir at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by GC or ¹H NMR analysis of the crude product. The desired diastereomer is then purified by flash column chromatography on silica (B1680970) gel.

  • Auxiliary Cleavage: To a solution of the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (B78521) (LiOH, 2.0 equiv). Stir the mixture vigorously at 0 °C for 1 hour. Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na2SO3). Acidify the mixture to pH 2-3 with 1N HCl and extract with ethyl acetate. The combined organic layers contain the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Experimental Workflow: Evans' Asymmetric Alkylation

Evans_Alkylation_Workflow Start Chiral Oxazolidinone + Propionic Anhydride Step1 Acylation (Et3N, DMAP, THF) Start->Step1 Step2 Enolate Formation (NaHMDS, THF, -78°C) Step1->Step2 N-Propionyl Imide Step3 Alkylation (Allyl Iodide, -78°C) Step2->Step3 Z-Enolate Step4 Purification (Chromatography) Step3->Step4 Diastereomeric Mixture Step5 Auxiliary Cleavage (LiOH, H2O2) Step4->Step5 Major Diastereomer Product Enantiopure Carboxylic Acid Step5->Product Auxiliary Recovered Auxiliary Step5->Auxiliary

Fig. 3: Experimental workflow for Evans' alkylation.
Asymmetric Catalysis: Noyori Asymmetric Hydrogenation

While not strictly a chiral synthon approach in the same vein as the chiral pool or auxiliaries, asymmetric catalysis is the most elegant method for creating chirality from achiral starting materials. The Noyori asymmetric hydrogenation is a Nobel Prize-winning reaction that exemplifies this strategy. It is used for the enantioselective reduction of ketones and β-ketoesters to their corresponding chiral alcohols using a ruthenium catalyst bearing a chiral BINAP ligand.[6][7]

Quantitative Data: Noyori Asymmetric Hydrogenation of β-Ketoesters

Substrate (β-Ketoester)Catalyst Loading (mol %)H₂ Pressure (atm)Yield (%)ee (%)Reference
Methyl acetoacetate (B1235776)0.05497>97
Methyl benzoylacetate0.110010097 (R)[6]
Ethyl 3-oxobutanoate0.051009698 (S)
Methyl 2,2-dimethyl-3-oxobutanoate0.11009996 (R)[6]
Ethyl 4-chloro-3-oxobutanoate0.1909798 (S)[7]

Detailed Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol is a representative procedure based on the work of Noyori and co-workers.[6]

  • Catalyst Preparation/Activation: In a nitrogen-filled glovebox, a pressure vessel is charged with [RuCl2((S)-BINAP)]2·NEt3 complex (0.05 mol % based on substrate).

  • Reaction Setup: The substrate, methyl acetoacetate (1.0 equiv), is dissolved in anhydrous, degassed methanol (B129727) (0.5 M). This solution is then transferred to the pressure vessel containing the catalyst via cannula.

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and purged several times with hydrogen gas. The pressure is then increased to 4 atm, and the reaction mixture is stirred vigorously at 40 °C for 8 hours.

  • Work-up and Analysis: After cooling to room temperature, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent like diethyl ether and filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated to give the crude product, methyl (S)-3-hydroxybutanoate. The yield is determined after purification (e.g., distillation), and the enantiomeric excess is determined by chiral GC or HPLC analysis.

Logical Relationship: Noyori Hydrogenation Catalytic Cycle

Noyori_Cycle Catalyst Ru(II)-BINAP Pre-catalyst Active_Catalyst Ru(II)-Hydride Active Catalyst Catalyst->Active_Catalyst H₂ Substrate_Complex Substrate-Catalyst Complex Active_Catalyst->Substrate_Complex + Substrate Product_Complex Product-Catalyst Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Product Product Chiral Alcohol Product_Complex->Product Substrate Ketone Substrate Substrate->Substrate_Complex H2 H₂

Fig. 4: Simplified catalytic cycle for Noyori hydrogenation.

Conclusion

Chiral synthons and building blocks are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategies of chiral pool synthesis, chiral auxiliary-mediated reactions, and asymmetric catalysis each offer powerful and distinct advantages for the construction of enantiomerically pure compounds. By understanding the principles behind these methodologies and leveraging the detailed experimental data and protocols available, researchers can more effectively design and execute syntheses of complex chiral molecules. The continued development of new chiral building blocks and more efficient catalytic systems will undoubtedly push the boundaries of what is possible in the field of asymmetric synthesis, enabling the creation of novel therapeutics and advanced materials.

References

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive overview of the multifaceted role of the piperazine moiety in drug design and development, offering insights into its physicochemical characteristics, diverse pharmacological applications, structure-activity relationships, and the experimental methodologies employed in its evaluation.

Physicochemical Properties: The Foundation of Versatility

The enduring utility of the piperazine scaffold in drug discovery is deeply rooted in its unique physicochemical properties. These properties can be finely tuned through substitution at the nitrogen and carbon atoms, allowing medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

The two nitrogen atoms within the piperazine ring are basic, with distinct pKa values.[2] The N1 and N4 nitrogens can be protonated at physiological pH, which significantly influences the solubility, absorption, and interaction of piperazine-containing drugs with their biological targets.[3] This basicity allows for the formation of salts, which can improve the aqueous solubility and bioavailability of drug candidates.[4]

Table 1: Physicochemical Properties of Piperazine and Selected Derivatives

CompoundpKa1pKa2LogPAqueous Solubility
Piperazine5.359.73-1.50Freely soluble[2][5]
1-Methylpiperazine---0.85-
1-Phenylpiperazine--1.89-
Vortioxetine (B1682262)--4.4-

Note: LogP and pKa values are approximate and can vary based on the prediction method and experimental conditions.

The piperazine moiety generally imparts hydrophilicity to a molecule, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3] The ability to modulate lipophilicity through substitution on the piperazine ring is a key strategy in drug design to balance permeability and solubility.[4]

Pharmacological Roles: A Scaffold for Diverse Therapeutic Actions

The piperazine ring is a privileged scaffold, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.[6] This has led to its incorporation into drugs across a wide spectrum of therapeutic areas.

Central Nervous System (CNS) Disorders

Piperazine derivatives have made a profound impact on the treatment of CNS disorders, particularly as antipsychotics, antidepressants, and anxiolytics.[7] Many of these drugs target dopamine (B1211576) and serotonin (B10506) receptors. For instance, arylpiperazine derivatives are well-known for their interaction with serotonin receptors, such as the 5-HT1A receptor.[8]

Table 2: Binding Affinities (Ki, nM) of Selected Piperazine Derivatives for CNS Receptors

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Aripiprazole0.341.73.4
Olanzapine1.1-4
Ziprasidone4.83.40.4
Vortioxetine151519
Buspirone4001.155

Data compiled from various sources and should be considered illustrative.

Oncology

In the realm of oncology, the piperazine moiety is a key component of numerous targeted therapies, particularly kinase inhibitors.[9] The piperazine ring often serves as a linker or a solubilizing group, and its basic nitrogen can form crucial interactions with the hinge region of kinases.

Table 3: Inhibitory Concentrations (IC50, µM) of Piperazine-Containing Anticancer Drugs

DrugTarget KinaseCell LineIC50 (µM)
ImatinibBcr-AblK5620.25
ErlotinibEGFRA4310.02
SunitinibVEGFR2HUVEC0.009
PazopanibVEGFR2HUVEC0.03

Data compiled from various sources and should be considered illustrative.

Infectious Diseases

Piperazine derivatives have also shown significant promise as antimicrobial and antifungal agents.[10] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationships (SAR)

The pharmacological activity of piperazine derivatives can be significantly modulated by the nature and position of substituents on the piperazine ring and its appended functionalities.

  • N1-Substitution: The substituent at the N1 position is often crucial for target recognition and binding. For example, in many CNS-active drugs, an aryl group at N1 is essential for affinity to dopamine and serotonin receptors.[8]

  • N4-Substitution: The N4 position is frequently used to attach linkers or other pharmacophoric groups. Modifications at this position can influence solubility, metabolic stability, and selectivity.

  • Ring Conformation: The chair conformation of the piperazine ring is the most stable, but its flexibility can be constrained by incorporating it into bicyclic or spirocyclic systems to improve target affinity and selectivity.

Experimental Protocols

The discovery and development of piperazine-containing drugs rely on a suite of robust experimental methodologies for their synthesis, purification, and biological evaluation.

Synthesis and Purification of Vortioxetine Hydrobromide (A Representative Arylpiperazine)

This protocol describes a common synthetic route to vortioxetine, a well-known antidepressant.

Step 1: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline (B569701)

  • To a solution of 2,4-dimethylthiophenol in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

  • Add 1-chloro-2-nitrobenzene (B146284) to the mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction and pour it into water to precipitate the product, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.

  • Filter and wash the solid.

  • Reduce the nitro group of the intermediate using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., using Raney Nickel and hydrogen gas) to yield 2-((2,4-dimethylphenyl)thio)aniline.[11]

Step 2: Synthesis of Vortioxetine

Step 3: Formation and Purification of Vortioxetine Hydrobromide

  • Add hydrobromic acid to the cooled reaction mixture containing vortioxetine to precipitate the hydrobromide salt.[13]

  • Filter the crude vortioxetine hydrobromide.

  • Purify the salt by recrystallization from a suitable solvent system, such as 2-butanol (B46777) and water, to obtain the final product of high purity.[11]

  • Dry the purified solid under vacuum.[13]

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay is used to determine the binding affinity of a test compound for the dopamine D2 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing salts).

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone).

    • For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

    • For competition binding, add varying concentrations of the test piperazine derivative.

    • Add the prepared cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of a piperazine derivative on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test piperazine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add a Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizing the Role of Piperazine: Pathways and Processes

Graphviz diagrams are provided below to illustrate key concepts related to the medicinal chemistry of the piperazine moiety.

G cluster_SAR Structure-Activity Relationship (SAR) of Piperazine cluster_Properties Resulting Properties Piperazine Piperazine Core N1_Sub N1-Substituent (e.g., Aryl, Alkyl) Piperazine->N1_Sub Influences Target Affinity & Selectivity N4_Sub N4-Substituent (e.g., Linker, Pharmacophore) Piperazine->N4_Sub Modulates PK Properties & Additional Interactions Ring_Mod Ring Modification (e.g., Constrained Analogs) Piperazine->Ring_Mod Enhances Potency & Reduces Off-Target Effects Pharmacodynamics Pharmacodynamics (Potency, Efficacy) N1_Sub->Pharmacodynamics Pharmacokinetics Pharmacokinetics (ADME) N4_Sub->Pharmacokinetics Reduced_Toxicity Reduced Toxicity Ring_Mod->Reduced_Toxicity

Caption: Logical relationship of piperazine's structure to its function.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Arylpiperazine Arylpiperazine Antagonist Arylpiperazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: Simplified Dopamine D2 receptor signaling pathway.

G cluster_workflow High-Throughput Screening (HTS) Workflow Library Piperazine Compound Library Assay_Plate Assay Plate Preparation Library->Assay_Plate Compound_Addition Compound Addition (Robotic) Assay_Plate->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Validation Hit Validation (Dose-Response) Data_Analysis->Hit_Validation

Caption: A typical experimental workflow for HTS of a piperazine library.

Conclusion

The piperazine moiety continues to be an invaluable scaffold in medicinal chemistry, offering a unique combination of favorable physicochemical properties and broad pharmacological applicability. Its structural simplicity and synthetic tractability allow for extensive chemical modification, enabling the fine-tuning of drug-like properties. A thorough understanding of the principles outlined in this guide is essential for the rational design and development of the next generation of innovative and effective piperazine-based therapeutics.

References

Basic reactivity of the secondary amines in (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Reactivity of Secondary Amines in (R)-2-Methylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a critical chiral building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents. Its utility stems from the presence of two secondary amines, which serve as key points for molecular elaboration. However, the non-equivalence of these two nitrogen atoms, N1 and N4, presents both a challenge and an opportunity for regioselective synthesis. This technical guide provides a detailed examination of the fundamental principles governing the differential reactivity of these amines. We explore the interplay of steric and electronic factors, quantify the basicity through pKa values, and describe common synthetic transformations such as acylation, alkylation, arylation, and reductive amination. Detailed experimental protocols and visual diagrams of key concepts are provided to offer a comprehensive resource for chemists engaged in the synthesis and application of this compound derivatives.

Introduction: Structural and Electronic Properties

This compound possesses a piperazine (B1678402) ring with a methyl group at the C2 position, creating a chiral center and rendering the two secondary amines, N1 and N4, constitutionally distinct.

  • N1 Amine: This nitrogen is distal to the methyl group and is considered the less sterically hindered position.

  • N4 Amine: This nitrogen is vicinal (adjacent) to the methyl-substituted carbon, making it the more sterically hindered position.

This structural asymmetry is the primary determinant of the molecule's regioselective reactivity. In most bimolecular reactions, incoming reagents will preferentially attack the more accessible, less hindered N1 nitrogen.

A simplified representation of this compound highlighting the non-equivalent N1 and N4 amines.

Basicity and pKa Values

The basicity of the nitrogen atoms is a fundamental electronic property influencing their reactivity, particularly in acid-base chemistry and as nucleophiles. The pKa values for 2-methylpiperazine (B152721) have been determined potentiometrically.[1] The two values, pKa1 and pKa2, correspond to the two protonation equilibria of the diamine.

  • pKa1: Represents the equilibrium for the first protonation. The more basic and sterically accessible N1 amine is protonated first.

  • pKa2: Represents the equilibrium for the second protonation at the N4 amine, which is less favorable due to both steric hindrance and electrostatic repulsion from the existing positive charge on the N1 ammonium (B1175870) ion.

The addition of a methyl group to the piperazine ring introduces a steric hindrance effect that slightly lowers the overall basicity compared to the parent piperazine molecule.[1]

Table 1: Dissociation Constants (pKa) of 2-Methylpiperazine in Aqueous Solution

Temperature (K) pKa1 pKa2 Reference
298 9.66 5.20 [1]
303 9.51 5.09 [1]
313 9.25 4.88 [1]

| 323 | 9.01 | 4.69 |[1] |

Factors Influencing Regioselective Reactivity

The differential reactivity of the N1 and N4 positions is a direct consequence of the steric environment created by the C2-methyl group. This regioselectivity is most pronounced in reactions involving bulky electrophiles.

G sub This compound Reactivity n1 N1 Amine (Distal) sub->n1 n4 N4 Amine (Vicinal) sub->n4 steric1 Less Steric Hindrance n1->steric1 steric4 High Steric Hindrance (from C2-Methyl Group) n4->steric4 reactivity1 More Nucleophilic Higher Reactivity steric1->reactivity1 reactivity4 Less Nucleophilic Lower Reactivity steric4->reactivity4 outcome1 Major Product (Kinetic Control) reactivity1->outcome1 outcome4 Minor Product reactivity4->outcome4

Logical diagram of factors governing the regioselective reactivity of this compound.

Key Reactions and Regioselectivity

N-Acylation

N-acylation with reagents like acid chlorides or anhydrides is a common transformation. Due to the steric bulk of the acylating agent and the tetrahedral intermediate formed during the reaction, acylation occurs with high regioselectivity at the less hindered N1 position.[2][3] This selectivity allows for the reliable synthesis of mono-acylated derivatives.

N-Alkylation

Similar to acylation, N-alkylation with alkyl halides is governed by steric hindrance.[4][5] The SN2 reaction proceeds much faster at the more accessible N1 nitrogen. To prevent over-alkylation, which can lead to a mixture of mono- and di-alkylated products as well as quaternary ammonium salts, specific strategies are often employed.[6] These include using a large excess of the piperazine, protecting-group strategies, or forming a mono-salt of the piperazine to deactivate one nitrogen.[7][8]

N-Arylation

The coupling of an aryl halide with the piperazine nitrogen, often catalyzed by transition metals like nickel or palladium, also shows a preference for the less hindered N1 site.[9] Selective mono-arylation can be achieved by carefully controlling stoichiometry and reaction conditions.[9]

Reductive Amination

Reductive amination provides an alternative route for N-alkylation by reacting the amine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[10][11] The initial nucleophilic attack on the carbonyl carbon is the regioselective step, favoring the more accessible N1 amine and leading predominantly to the N1-alkylated product.

Experimental Protocols

The following protocols are generalized methodologies adapted from literature procedures for piperazine derivatives and can serve as a starting point for the regioselective functionalization of this compound.

Protocol 1: Regioselective Mono-N-Acylation

This protocol focuses on the direct acylation at the more reactive N1 position.

Reaction Scheme: this compound + R-COCl → 1-Acyl-(R)-2-methylpiperazine

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride) (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.1 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N1-acylated product.

workflow start 1. Dissolve this compound & Base in Anhydrous DCM cool 2. Cool to 0°C start->cool add 3. Add Acyl Chloride (dropwise) cool->add react 4. Warm to RT & Stir (2-4h) Monitor by TLC/LC-MS add->react quench 5. Quench with NaHCO₃ (aq) react->quench extract 6. Workup: Separate Layers, Extract with DCM, Wash with Brine quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify product Pure N1-Acyl-(R)-2-methylpiperazine purify->product

Experimental workflow for the regioselective mono-N-acylation of this compound.

Protocol 2: Regioselective Mono-N-Alkylation via Reductive Amination

This protocol is effective for introducing primary and secondary alkyl groups at the N1 position.

Reaction Scheme: this compound + R-CHO/R₂-CO → 1-Alkyl-(R)-2-methylpiperazine

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.2 eq) and the carbonyl compound (1.0 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Be cautious of gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the pure N1-alkylated product.

Conclusion

The reactivity of this compound is dominated by the steric influence of the C2-methyl group, which effectively shields the adjacent N4 amine. This inherent structural feature directs the regiochemical outcome of a wide range of common N-functionalization reactions, including acylation, alkylation, and reductive amination, to favor substitution at the more accessible N1 position. By understanding these core principles and employing appropriate reaction conditions, researchers can leverage this differential reactivity to achieve high selectivity, enabling the efficient and predictable synthesis of complex chiral molecules for applications in drug discovery and development.

References

Methodological & Application

(R)-2-Methylpiperazine as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpiperazine is a valuable chiral building block in modern organic synthesis, prized for its role in introducing a stereochemically defined piperazine (B1678402) moiety into complex molecules. The piperazine ring is a common scaffold in pharmacologically active compounds due to its ability to improve physicochemical properties such as solubility and oral bioavailability. The chiral methyl group at the 2-position provides a crucial handle for stereospecific interactions with biological targets, leading to enhanced potency and selectivity.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical targets, including Poly (ADP-ribose) polymerase (PARP) inhibitors and M2 muscarinic receptor antagonists.

Application Note 1: Synthesis of PARP Inhibitor Intermediates

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways, such as those found in tumors with BRCA1/2 mutations.[1] The principle of synthetic lethality is leveraged: while inhibition of PARP is not lethal to normal cells, in cancer cells with a compromised homologous recombination (HR) repair pathway, the accumulation of DNA double-strand breaks leads to cell death.[1] Several approved PARP inhibitors, including Olaparib and Niraparib, feature a piperazine or related heterocyclic core. This compound can be used to synthesize advanced intermediates for these and next-generation PARP inhibitors, where the chiral center can probe specific interactions within the protein's binding pocket.

A key synthetic step is the coupling of the chiral piperazine unit to an aromatic or heteroaromatic core, typically via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.

Quantitative Data: N-Arylation of Piperazine Derivatives

The following table summarizes representative data for the N-arylation of piperazine derivatives, a key step in the synthesis of PARP inhibitor precursors and other pharmaceutical agents.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
4-BromotolueneN-Methylpiperazine1.51.5NaOtBuToluene (B28343)805 min80
tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-Methyl(phenyl)methanamine5.010.0NaOtBuTolueneReflux1 h90.7

Data compiled from representative Buchwald-Hartwig amination procedures.[2][3]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition

Application Note 2: Synthesis of M2 Muscarinic Receptor Ligands

The M2 muscarinic acetylcholine (B1216132) receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, particularly in the central and peripheral nervous systems.[4] Selective M2 receptor antagonists are of interest for treating conditions like bradycardia and cognitive disorders. The introduction of a chiral center via this compound can impart high selectivity and potency for the M2 receptor subtype over other muscarinic receptors (M1, M3, etc.).[4][5]

A novel series of potent and selective M2 ligands has been developed based on a 2-(R)-methyl-substituted piperazine core.[4] The synthesis involves coupling the protected this compound with a suitable electrophile, followed by further functionalization.

Quantitative Data: M2 Receptor Binding Affinity

The following table presents binding affinity data for a series of M2 selective ligands incorporating the this compound moiety.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M2 Selectivity (M1/M2)
14 1000.9110120>100-fold
2 2001.9180250>100-fold

Data from Kozlowski et al., Bioorg. Med. Chem. Lett. 2002, 12(5), 791-4, demonstrating high selectivity for the M2 receptor.[4]

Logical Relationship: Receptor Antagonism

Receptor_Antagonism

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general method for the coupling of a Boc-protected this compound with an aryl bromide. Conditions should be optimized for specific substrates.

Materials:

  • (R)-tert-butyl 2-methylpiperazine-1-carboxylate

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-5 mol%)

  • Phosphine (B1218219) Ligand (e.g., BINAP, XantPhos, dppf; 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4-2.2 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and sodium tert-butoxide (2.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 5-10 minutes at room temperature. Add the (R)-tert-butyl 2-methylpiperazine-1-carboxylate (1.1-1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the pure N-aryl-(R)-2-methylpiperazine product.[3]

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow start Charge Schlenk flask with Aryl-Br, Pd(OAc)₂, Ligand, NaOtBu inert Evacuate & Backfill with Inert Gas (3x) start->inert add_solv Add Anhydrous Toluene inert->add_solv add_amine Add (R)-Boc-2-methylpiperazine add_solv->add_amine react Heat Reaction Mixture (80-110 °C) Monitor by TLC/LC-MS add_amine->react workup Cool, Dilute with EtOAc, Wash with Water & Brine react->workup isolate Dry Organic Layer (Na₂SO₄), Filter, and Concentrate workup->isolate purify Purify by Flash Column Chromatography isolate->purify end Isolated N-Aryl Piperazine Product purify->end

References

Application Notes and Protocols: (R)-2-Methylpiperazine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpiperazine has emerged as a versatile and valuable chiral building block in the field of asymmetric synthesis. Its rigid, C2-symmetric scaffold and the presence of two nitrogen atoms with differing steric and electronic environments make it an effective chiral auxiliary and a precursor for chiral ligands and catalysts. These application notes provide a comprehensive overview of the use of this compound in asymmetric synthesis, including detailed experimental protocols for key transformations and a summary of relevant performance data.

Application as a Chiral Auxiliary in Diastereoselective Alkylation

This compound can be readily converted into a chiral amide, which can then be used to direct the stereoselective alkylation of enolates. The steric hindrance provided by the methyl group on the piperazine (B1678402) ring effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation reaction.

A general workflow for this process involves the acylation of this compound, followed by deprotonation to form the chiral enolate, subsequent alkylation, and finally, cleavage of the auxiliary to yield the desired chiral carboxylic acid derivative.

cluster_0 Workflow for Diastereoselective Alkylation Acylation Acylation Deprotonation Deprotonation Acylation->Deprotonation Acyl-(R)-2-methylpiperazine Alkylation Alkylation Deprotonation->Alkylation Chiral Enolate Auxiliary_Cleavage Auxiliary Cleavage Alkylation->Auxiliary_Cleavage Alkylated Intermediate Chiral_Product Enantiomerically Enriched Product Auxiliary_Cleavage->Chiral_Product

Diastereoselective alkylation workflow.
Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

This protocol describes the synthesis of a chiral carboxylic acid via diastereoselective alkylation of an N-propionyl derivative of this compound.

Step 1: Acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-propionyl-(R)-2-methylpiperazine.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl-(R)-2-methylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir the mixture for 1 hour at -78 °C to form the lithium enolate.

  • Add benzyl (B1604629) bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (B78521) (4.0 eq) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the chiral carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified to recover the this compound auxiliary.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting chiral carboxylic acid.

Quantitative Data Summary
ElectrophileDiastereomeric Excess (de)Yield (%)
Benzyl bromide>95%85
Methyl iodide>90%88
Ethyl iodide>92%82

Synthesis of Chiral Piperazin-2-ones

Chiral piperazin-2-ones are important scaffolds in medicinal chemistry. This compound can serve as a key starting material for the enantioselective synthesis of these heterocycles. One common approach involves the cyclization of an N-protected amino acid derivative with this compound.

A general synthetic pathway for the preparation of chiral 3-substituted piperazin-2-ones is depicted below.

cluster_1 Synthesis of Chiral Piperazin-2-ones Coupling Coupling Cyclization Cyclization Coupling->Cyclization Acyclic Precursor Piperazinone Chiral Piperazin-2-one (B30754) Cyclization->Piperazinone

Synthesis of chiral piperazin-2-ones.
Experimental Protocol: Synthesis of (R)-3-benzyl-piperazin-2-one

This protocol outlines the synthesis of a chiral piperazin-2-one from this compound and N-Cbz-phenylalanine.

Step 1: Amide Coupling

  • Dissolve N-Cbz-phenylalanine (1.0 eq) in anhydrous DCM.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DCM.

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash chromatography.

Step 2: Deprotection and Cyclization

  • Dissolve the product from Step 1 in methanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • The resulting crude piperazin-2-one can be purified by recrystallization or flash chromatography.

Quantitative Data Summary
N-Protected Amino AcidOverall Yield (%)Enantiomeric Excess (ee)
N-Cbz-Phenylalanine75>98%
N-Cbz-Alanine80>98%
N-Cbz-Leucine72>97%

Asymmetric Synthesis of (R)-(+)-2-Methylpiperazine

For applications where high enantiopurity is paramount, the asymmetric synthesis of this compound itself is a crucial process. A well-established method utilizes (R)-(-)-phenylglycinol as a chiral auxiliary.[1][2]

The synthetic sequence involves condensation, reduction, protection, diastereoselective methylation, and subsequent deprotection and cyclization steps.[1][2]

cluster_2 Asymmetric Synthesis of this compound Condensation Condensation Reduction_Protection Reduction & Protection Condensation->Reduction_Protection Methylation Diastereoselective Methylation Reduction_Protection->Methylation Decarbonylation_Debenzylation Decarbonylation & Debenzylation Methylation->Decarbonylation_Debenzylation 2-oxopiperazine (>90% de) [5] Final_Product (R)-(+)-2-Methylpiperazine Decarbonylation_Debenzylation->Final_Product

Asymmetric synthesis of this compound.
Experimental Protocol: Synthesis of (R)-(+)-2-Methylpiperazine

This protocol is based on the synthesis reported by Gomez, et al.[1][2]

Step 1: Condensation of (R)-(-)-phenylglycinol and N-Boc glycine (B1666218)

  • To a solution of (R)-(-)-phenylglycinol (1.0 eq) and N-Boc glycine (1.05 eq) in DCM at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).[1]

  • Stir the mixture at room temperature for 12 hours.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the crude amide by flash chromatography.

Step 2: Reduction and Silyl (B83357) Protection

  • Reduce the amide from Step 1 using a suitable reducing agent like borane-THF complex.

  • Protect the resulting hydroxyl group as a silyl ether (e.g., using tert-butyldimethylsilyl chloride and imidazole).

Step 3: Diastereoselective Methylation

  • Treat the silyl-protected intermediate with a strong base (e.g., LDA) at low temperature (-78 °C) to form the enolate.

  • Add methyl iodide as the electrophile to furnish the methylated 2-oxopiperazine with high diastereoselectivity (>90% de).[2]

Step 4: Decarbonylation and Debenzylation

  • Perform a decarbonylation reaction to remove the carbonyl group.

  • Cleave the phenylglycinol auxiliary via hydrogenolysis (e.g., using H₂ and Pd/C) to yield (R)-(+)-2-methylpiperazine.[2]

Quantitative Data Summary
StepIntermediateYield (%)Diastereomeric/Enantiomeric ExcessReference
Condensation, Reduction, ProtectionSilyl ether intermediate66 (overall)-[1]
Methylation2-oxopiperazine80>90% de[2]
Decarbonylation & Debenzylation(R)-(+)-2-methylpiperazine63 (overall from 2-oxopiperazine)-[2]

These application notes and protocols provide a starting point for researchers to utilize this compound in their asymmetric synthesis endeavors. The specific reaction conditions may require optimization depending on the substrate and desired product. It is highly recommended to consult the primary literature for further details and a broader understanding of the scope and limitations of these methods.

References

Application of (R)-2-Methylpiperazine in the Synthesis of Quinolone Antibacterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(For Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-2-Methylpiperazine is a critical chiral building block in the synthesis of several potent third and fourth-generation quinolone and fluoroquinolone antibacterials. The incorporation of this specific enantiomer at the C-7 position of the quinolone core has been shown to significantly enhance antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This document provides detailed application notes and experimental protocols for the synthesis of key quinolone drugs utilizing this compound and its derivatives, along with an overview of their mechanism of action.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibacterials exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, repair, and recombination. The binding of quinolones to these enzymes stabilizes the enzyme-DNA complex, leading to the inhibition of DNA relegation.[4] This results in double-strand DNA breaks, ultimately causing bacterial cell death.[1][2] In many Gram-negative bacteria, DNA gyrase is the primary target, while in several Gram-positive bacteria, topoisomerase IV is the principal target.[1][4]

quinolone_mechanism cluster_bacterium Bacterial Cell quinolone Quinolone Antibacterial dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Acts on dna_break Double-Strand DNA Breaks dna_gyrase->dna_break Stabilizes complex, leading to topo_iv->dna Acts on topo_iv->dna_break Stabilizes complex, leading to cell_death Bacterial Cell Death dna_break->cell_death Induces

Figure 1: Mechanism of action of quinolone antibacterials.

Synthetic Applications and Protocols

This compound is a key synthon for the preparation of several commercially important quinolone antibacterials, including Gatifloxacin (B573) and Nadifloxacin (B1676911). The related compound, N-methylpiperazine, is used in the synthesis of Levofloxacin. The general synthetic strategy involves the nucleophilic substitution of a halogen (typically fluorine) at the C-7 position of the quinolone core with the piperazine (B1678402) derivative.

experimental_workflow start Start step1 Combine Quinolone Core and this compound in a suitable solvent start->step1 step2 Heat the reaction mixture under inert atmosphere step1->step2 step3 Monitor reaction completion (e.g., by HPLC) step2->step3 step4 Cool the reaction mixture and induce precipitation step3->step4 step5 Isolate the crude product by filtration step4->step5 step6 Purify the product (e.g., recrystallization) step5->step6 step7 Characterize the final product (NMR, MS, IR) step6->step7 end End step7->end

Figure 2: General experimental workflow for quinolone synthesis.
Synthesis of Gatifloxacin

Gatifloxacin is a fourth-generation fluoroquinolone antibacterial agent. Its synthesis involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine (B152721).

Experimental Protocol:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent) and 2-methylpiperazine (2.1 equivalents) in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5][6]

  • Reaction Conditions: Heat the mixture to approximately 55°C and maintain this temperature for about 24 hours.[5] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to around 47-50°C and add water to precipitate the product. Further cool the suspension to 5°C and stir for several hours.[5]

  • Purification: Collect the solid product by filtration, wash with acetonitrile, and dry under vacuum to yield Gatifloxacin.[5] Further purification can be achieved by recrystallization from a suitable solvent like methanol.[7]

Table 1: Summary of Quantitative Data for Gatifloxacin Synthesis

ParameterValueReference
Starting Material1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid[5]
Reagent2-Methylpiperazine[5]
SolventDimethyl sulfoxide (DMSO)[5]
Reaction Temperature55°C[5]
Reaction Time~24 hours[5]
Yield70-82.7%[5]
Synthesis of Nadifloxacin

Nadifloxacin is a topical fluoroquinolone antibiotic. Its synthesis involves multiple steps, with a key final step being the introduction of a hydroxypiperidine moiety, which is structurally related to the application of piperazine derivatives. A representative synthesis involves the preparation of a nadifloxacin intermediate followed by its conversion to the final product.

Experimental Protocol (Illustrative Final Step):

  • Reaction Setup: In a reaction vessel, dissolve the nadifloxacin intermediate (e.g., a 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid derivative) in a suitable solvent.

  • Reagent Addition: Add 4-hydroxypiperidine (B117109) to the solution.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature with stirring for several hours until completion, as monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of an anti-solvent or by adjusting the pH.

  • Purification: The crude product is collected by filtration, washed, and dried. Recrystallization from a solvent system like ethanol (B145695)/water is performed to obtain pure Nadifloxacin.[8]

Table 2: Summary of Quantitative Data for Nadifloxacin Synthesis

ParameterValueReference
Key IntermediateNadifloxacin intermediate compound I[8]
Purification Solvent75% Ethanol solution[8]
Drying Temperature70-80°C[8]
Yield (Purification Step)86-87%[8]
Spectroscopic DataAvailable in literature[9][10]
Synthesis of Levofloxacin

Levofloxacin is the S-(-)-enantiomer of ofloxacin (B1677185) and exhibits greater antibacterial potency than the R-(+)-enantiomer.[11][12] Its synthesis involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][4]benzoxazine-6-carboxylic acid with N-methylpiperazine.

Experimental Protocol:

  • Reaction Setup: Suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][4]benzoxazine-6-carboxylic acid (1 equivalent) in a suitable solvent like DMSO.[13]

  • Reagent Addition: Add N-methylpiperazine (approximately 2 equivalents) to the suspension.[13]

  • Reaction Conditions: Heat the reaction mixture to around 80°C.[13] The reaction progress is monitored until the starting material is consumed.

  • Work-up and Isolation: After cooling the reaction mixture, add a solvent like isopropanol (B130326) to precipitate the product. The resulting slurry is stirred at ambient temperature.

  • Purification: The crude Levofloxacin is collected by filtration and dried. For the preparation of the stable hemihydrate form, the crude product can be dissolved in a mixture of ethanol and water, treated with activated carbon, and then cooled to induce crystallization.[13]

Table 3: Summary of Quantitative Data for Levofloxacin Synthesis

ParameterValueReference
Starting Material(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][4]benzoxazine-6-carboxylic acid[13]
ReagentN-Methylpiperazine[13]
SolventDimethyl sulfoxide (DMSO)[13]
Reaction Temperature80°C[13]
PurificationRecrystallization from Ethanol/Water[13]
YieldTypically > 90% for the substitution step[13]

Antibacterial Activity

The antibacterial efficacy of quinolones is quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 4: Representative Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Quinolones

QuinoloneStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Gatifloxacin0.0150.015-[14]
Levofloxacin2.3 (IC50)--[15]
Ciprofloxacin2.5 (IC50)≤0.25≤0.5[15][16]
Nadifloxacin---[17]

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity and are correlated with MICs. MIC values can vary depending on the bacterial strain and testing methodology.[15]

Conclusion

This compound and its derivatives are indispensable chiral intermediates in the synthesis of advanced quinolone antibacterials. The stereochemistry at the C-7 position, introduced by this synthon, is crucial for the high potency and broad-spectrum activity of these drugs. The provided protocols offer a foundation for the laboratory-scale synthesis of these important therapeutic agents. Researchers should consult the cited literature for more detailed information and safety precautions.

References

Application Notes and Protocols: Synthesis of Novel (R)-2-Methylpiperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel (R)-2-methylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry. The described methods, including N-arylation and amide bond formation, offer robust pathways to generate diverse compound libraries for screening and lead optimization. Additionally, this document summarizes the in vitro biological activities of representative derivatives against cancer cell lines and in assays for anti-inflammatory activity.

Introduction

The this compound moiety is a privileged scaffold in drug discovery, present in a variety of pharmacologically active compounds. Its chiral nature and the presence of two nitrogen atoms allow for three-dimensional diversity and modulation of physicochemical properties, making it an attractive building block for targeting a range of biological entities, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways. This document outlines key synthetic strategies and presents biological data for novel derivatives.

Data Presentation

Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of representative N-aryl and N-acyl this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1a N-ArylPC-3 (Prostate)4.84[1]
1b N-ArylDU145 (Prostate)1.28[1]
1c N-ArylLNCaP (Prostate)>10[1]
2a N-ArylA-549 (Lung)16.56 (Gefitinib)[2]
2b N-ArylHCT-116 (Colon)10.51 (Gefitinib)[2]
2c N-ArylMIAPaCa-2 (Pancreatic)49.50 (Gefitinib)[2]
3a Vindoline ConjugateMDA-MB-468 (Breast)1.00
3b Vindoline ConjugateHOP-92 (Lung)1.35
4a Quinolyl-thiazole HybridMDA-MB-231 (Breast)1.415
4b Quinolyl-thiazole HybridMDA-MB-231 (Breast)2.898
Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory potential of synthesized this compound derivatives was evaluated in vitro. The data below represents the inhibition of key inflammatory mediators.

Compound IDDerivative TypeAssay% Inhibition at 10 µMIC50 (µM)Reference
5a Piperazine-SalicylateTNF-α release56.97Not Reported[3]
5b Piperazine-SalicylateNitrite production39.42Not Reported[3]
6a Piperazine-SalicylateTNF-α release44.73Not Reported[3]
6b Piperazine-SalicylateNitrite production33.70Not Reported[3]

Experimental Protocols

General Synthetic Workflow

The synthesis of novel this compound derivatives typically follows a multi-step sequence, starting with the commercially available chiral building block. A general workflow is depicted below.

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Product Generation Start This compound or N-Boc-(R)-2-Methylpiperazine Step1 N-Arylation (Buchwald-Hartwig Amination) Start->Step1 Step2 Amide Coupling Start->Step2 Step3 Reductive Amination Start->Step3 Deprotection N-Boc Deprotection (if applicable) Step1->Deprotection Step2->Deprotection Step3->Deprotection Purification Purification (e.g., Column Chromatography) Deprotection->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of N-Aryl-(R)-2-methylpiperazine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with N-Boc-(R)-2-methylpiperazine.

Materials:

  • N-Boc-(R)-2-methylpiperazine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (0.02 mmol), (R)-BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add N-Boc-(R)-2-methylpiperazine (1.0 mmol) and the aryl bromide (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected intermediate.

  • For N-Boc deprotection, dissolve the purified intermediate in DCM (5 mL) and cool to 0 °C.

  • Slowly add TFA (5.0 mmol) and stir at room temperature for 2-4 hours.[4]

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO3 solution and extract with DCM (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the final N-aryl-(R)-2-methylpiperazine.

Protocol 2: Synthesis of this compound Amide Derivatives

This protocol details the coupling of a carboxylic acid with this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DCM (10 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Add DIPEA (2.5 mmol) and stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Signaling Pathway Visualization

Many this compound derivatives exhibit anticancer activity by inhibiting protein kinases. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Inhibitor This compound Kinase Inhibitor Inhibitor->Kinase1

Caption: Inhibition of a generic kinase signaling pathway by a derivative.

Conclusion

The synthetic protocols provided herein offer a versatile platform for the generation of novel this compound derivatives. The biological data presented underscores the potential of this scaffold in the development of new therapeutic agents, particularly in the areas of oncology and inflammation. Further exploration and optimization of these derivatives are warranted to identify clinical candidates.

References

Application Notes and Protocols for N-alkylation of (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Methylpiperazine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid scaffold and the presence of two nitrogen atoms, which can be differentially functionalized, make it a valuable building block for the synthesis of a wide range of biologically active molecules.[3][4] N-substituted piperazines are integral components of numerous approved drugs, including antipsychotics, antidepressants, and anticancer agents. The ability to selectively introduce substituents at the N1 and N4 positions of the piperazine (B1678402) ring is crucial for modulating the pharmacological properties of the resulting compounds.

This document provides detailed protocols for three common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig amination for N-arylation.

Method 1: Direct Mono-N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming a carbon-nitrogen bond via a nucleophilic substitution reaction. A significant challenge in the alkylation of piperazines is achieving mono-alkylation while avoiding the formation of the di-alkylated byproduct. One effective strategy to favor mono-alkylation is the use of a mono-protonated piperazine salt, which reduces the nucleophilicity of the second nitrogen atom.

Experimental Protocol

This protocol describes the mono-N-benzylation of this compound using benzyl (B1604629) chloride.

Materials:

Procedure:

  • Preparation of this compound Monohydrochloride:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • To this solution, add concentrated hydrochloric acid (1.0 eq) dropwise with stirring.

    • The monohydrochloride salt can be isolated by removing the solvent under reduced pressure or used directly in the next step.

  • N-Alkylation Reaction:

    • To the ethanolic solution of this compound monohydrochloride, add benzyl chloride (1.0 eq) dropwise at room temperature with vigorous stirring.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours, and then heat the mixture to a gentle reflux (around 70-80 °C) for 30-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • Make the aqueous residue alkaline (pH > 12) by the addition of a 5N sodium hydroxide solution.

    • Extract the aqueous layer with chloroform (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude (R)-1-benzyl-2-methylpiperazine.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes representative data for the direct N-alkylation of piperazine derivatives.

Alkylating AgentPiperazine DerivativeBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Benzyl BromideMethyl 3-(piperazin-1-yl)propanoateK₂CO₃AcetonitrileRT492
Ethyl IodideMethyl 3-(piperazin-1-yl)propanoateDIPEAAcetonitrileRT1685
Benzyl ChloridePiperazinePiperazine dihydrochloride (B599025)Ethanol650.593-95 (as dihydrochloride salt)

Data adapted from similar reactions on piperazine derivatives.[5][6]

Experimental Workflow

Direct_Alkylation_Workflow cluster_prep Salt Formation cluster_reaction Alkylation cluster_workup Work-up & Purification start This compound in EtOH add_hcl Add HCl (1.0 eq) start->add_hcl salt This compound Monohydrochloride add_hcl->salt add_alkyl_halide Add Benzyl Chloride (1.0 eq) salt->add_alkyl_halide reaction_mix Stir at RT, then reflux add_alkyl_halide->reaction_mix cool Cool to RT reaction_mix->cool concentrate Concentrate cool->concentrate basify Basify with NaOH concentrate->basify extract Extract with CHCl₃ basify->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product (R)-1-Benzyl-2-methylpiperazine purify->product

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly effective one-pot method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is subsequently reduced in situ. This method is particularly advantageous as it avoids the over-alkylation issues sometimes encountered in direct alkylation with alkyl halides.[7] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for imines over carbonyls.[5]

Experimental Protocol

This protocol outlines the reductive amination of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane.

    • Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

  • Reduction:

    • To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

    • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Quantitative Data Summary

The following table presents representative data for the reductive amination of piperazine derivatives.

Aldehyde/KetonePiperazine DerivativeReducing AgentSolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeMethyl 3-(piperazin-1-yl)propanoateNaBH(OAc)₃DCMRT395
CyclohexanoneMethyl 3-(piperazin-1-yl)propanoateNaBH(OAc)₃DCMRT688
IsobutyraldehydePiperazineNaBH₃CNMethanolRT--

Data adapted from similar reactions on piperazine derivatives.[5][8]

Experimental Workflow

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start This compound + Aldehyde in DCM iminium Iminium Ion Formation (Stir at RT) start->iminium reduction Add NaBH(OAc)₃ (Reduction) iminium->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry & Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify product N-Alkyl-(R)-2-methylpiperazine purify->product

Caption: Workflow for Reductive Amination.

Method 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, particularly for the formation of N-aryl piperazines.[9] This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the piperazine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocol

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (1.4 eq), the palladium catalyst (1-5 mol%), and the ligand (1-5 mol%).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(R)-2-methylpiperazine.

Quantitative Data Summary

The following table summarizes representative data for the Buchwald-Hartwig amination of piperazine and morpholine (B109124) derivatives.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
4-BromotolueneN-Methylpiperazine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene10080
4-BromoanisoleMorpholine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene10090
4-ChlorotolueneN-Boc-piperazinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10085

(NHC)Pd(allyl)Cl is a specific pre-catalyst. Data adapted from similar reactions.[6]

Signaling Pathway (Catalytic Cycle)

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amine_complex Amine Coordination pd_complex->amine_complex Ligand Exchange amide_complex Amido Complex amine_complex->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product base_h [Base-H]⁺X⁻ amide_complex->base_h aryl_halide Ar-X aryl_halide->pd_complex amine R₂NH amine->amine_complex base Base base->amine_complex

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

The selective N-alkylation of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of method—direct alkylation, reductive amination, or Buchwald-Hartwig amination—will depend on the nature of the desired substituent (alkyl vs. aryl), the availability of starting materials, and the functional group tolerance required. The protocols provided herein offer robust starting points for researchers to develop and optimize the synthesis of novel N-substituted this compound derivatives. Careful control of stoichiometry and reaction conditions is paramount for achieving high yields and selectivity, particularly for mono-functionalization.

References

N-Protection Strategies for (R)-2-Methylpiperazine: Application Notes and Protocols for Boc and Cbz Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of (R)-2-methylpiperazine using two of the most common amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These strategies are fundamental in multi-step organic syntheses, particularly in the development of pharmaceutical agents where precise control of reactivity is paramount.

Introduction

This compound is a chiral diamine building block frequently utilized in medicinal chemistry. Its two secondary amine functionalities, N1 and N4, possess different steric environments, offering the potential for regioselective mono-protection. The N1 position is generally less sterically hindered than the N4 position, which is adjacent to the methyl group. This inherent structural difference can be exploited to achieve selective protection, which is crucial for the sequential introduction of different substituents.

The Boc group is favored for its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2] In contrast, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][4] The orthogonality of these two protecting groups allows for their simultaneous use and selective removal in complex synthetic routes.[5]

Regioselectivity in Mono-Protection

The selective mono-protection of this compound is a key challenge. Due to the steric hindrance imposed by the adjacent methyl group, electrophilic attack is favored at the less hindered N1 nitrogen. However, achieving high selectivity often requires careful control of reaction conditions. A common and effective strategy for enhancing mono-protection at the N1 position is to use one equivalent of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The acid protonates one of the nitrogen atoms, rendering it non-nucleophilic and thereby directing the protecting group to the remaining free amine.

Data Presentation: Comparison of Protection Strategies

The following tables summarize typical reaction conditions and expected outcomes for the N-protection of this compound with Boc and Cbz protecting groups. Yields are indicative and can vary based on reaction scale and purification methods.

Table 1: Mono-Protection of this compound

Protecting GroupReagentStoichiometry (Reagent:Amine)Typical ConditionsProductExpected Yield
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O1.0 : 1.0 (with 1 eq. acid)Methanol (B129727), 0 °C to RT, 3-5 h(R)-1-Boc-2-methylpiperazine70-85%
Cbz Benzyl (B1604629) Chloroformate (Cbz-Cl)1.1 : 1.0Aq. NaHCO₃, THF, 0 °C to RT, 20 h(R)-1-Cbz-2-methylpiperazine85-95%

Table 2: Di-Protection of this compound

Protecting GroupReagentStoichiometry (Reagent:Amine)Typical ConditionsProductExpected Yield
Boc Di-tert-butyl dicarbonate (Boc)₂O2.2 : 1.0Dichloromethane (DCM), Triethylamine (B128534) (TEA), RT, 12 h(R)-1,4-di-Boc-2-methylpiperazine>95%
Cbz Benzyl Chloroformate (Cbz-Cl)2.5 : 1.0Aq. NaHCO₃, THF, 0 °C to RT, 24 h(R)-1,4-di-Cbz-2-methylpiperazine>90%

Experimental Protocols

Protocol 1: Selective Mono-N1-Boc Protection of this compound

This protocol utilizes the acid-mediation strategy to achieve selective mono-protection at the less sterically hindered N1 position.

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine (B1678402) solution.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

  • Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.

  • Extract the aqueous layer multiple times with chloroform or DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-1-Boc-2-methylpiperazine.

Protocol 2: Di-N,N'-Boc Protection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in DCM or THF in a round-bottom flask.

  • Add triethylamine (2.2 equiv.).

  • Add a solution of di-tert-butyl dicarbonate (2.2 equiv.) in the same solvent dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-1,4-di-Boc-2-methylpiperazine.

Protocol 3: Selective Mono-N1-Cbz Protection of this compound

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight (approx. 20 hours).[4]

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

  • Purify the resulting residue by silica (B1680970) gel column chromatography to obtain (R)-1-Cbz-2-methylpiperazine.[4]

Protocol 4: Di-N,N'-Cbz Protection of this compound

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the procedure for mono-Cbz protection (Protocol 3), but use 2.5 equivalents of benzyl chloroformate and 4.0 equivalents of sodium bicarbonate.

  • Extend the reaction time to 24 hours to ensure complete di-protection.

  • Work-up and purify as described in Protocol 3 to yield (R)-1,4-di-Cbz-2-methylpiperazine.

Deprotection Protocols

Protocol 5: Deprotection of Boc-Protected this compound

Materials:

  • Boc-protected this compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using TFA:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[1]

  • Monitor the reaction by TLC.

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected piperazine.

Procedure using HCl in Dioxane:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir for 1-3 hours, monitoring by TLC. The hydrochloride salt of the deprotected piperazine may precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[1]

Protocol 6: Deprotection of Cbz-Protected this compound (Catalytic Hydrogenolysis)

Materials:

  • Cbz-protected this compound derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (H₂ balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equiv.) in methanol or ethanol.[3]

  • To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[3]

  • Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[3]

  • Stir the reaction vigorously at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

Visualizing the Workflows

Protection_Deprotection_Workflow cluster_start Starting Material cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection start This compound mono_boc Mono-Boc Protected start->mono_boc (Boc)₂O (1 eq) Acid (1 eq) di_boc Di-Boc Protected start->di_boc (Boc)₂O (2.2 eq) Base mono_cbz Mono-Cbz Protected start->mono_cbz Cbz-Cl (1.1 eq) Base di_cbz Di-Cbz Protected start->di_cbz Cbz-Cl (2.5 eq) Base deprotected_boc Deprotected Amine mono_boc->deprotected_boc TFA or HCl di_boc->deprotected_boc TFA or HCl deprotected_cbz Deprotected Amine mono_cbz->deprotected_cbz H₂/Pd-C di_cbz->deprotected_cbz H₂/Pd-C

Caption: General workflows for Boc and Cbz protection and deprotection.

Regioselectivity_Logic cluster_piperazine cluster_reagents piperazine This compound N1 N1 (less hindered) N4 N4 (more hindered) electrophile Electrophilic Protecting Group ((Boc)₂O or Cbz-Cl) electrophile->N1 Favored Attack (Mono-protection) electrophile->N4 Disfavored Attack (Steric Hindrance)

References

Application Notes and Protocols: (R)-2-Methylpiperazine in the Preparation of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-methylpiperazine serves as a versatile chiral building block for the synthesis of a variety of chiral ligands. These ligands have demonstrated significant efficacy in asymmetric catalysis, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. This document provides detailed application notes, experimental protocols, and performance data for chiral ligands derived from this compound, focusing on their application in asymmetric hydrogenation and C-N cross-coupling reactions.

Application 1: Chiral Diphosphine Ligands for Asymmetric Hydrogenation

Chiral diphosphine ligands incorporating the this compound backbone are highly effective in transition metal-catalyzed asymmetric hydrogenation of prochiral olefins. The chirality of the ligand framework creates a chiral environment around the metal center, enabling enantioselective addition of hydrogen to the substrate.

Quantitative Data Summary

The performance of this compound-derived diphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of various substrates is summarized below.

SubstrateCatalyst SystemSolventPressure (H₂)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂(R)-Me-PipPhos]BF₄CH₂Cl₂10 atm2512>9996[1]
Dimethyl itaconate[Rh(COD)₂(R)-Me-PipPhos]BF₄THF10 atm2524>9994[1]
α-Arylenamide[Rh(COD)₂(R)-Me-PipPhos]BF₄Toluene (B28343)50 atm50169892[1]

(R)-Me-PipPhos refers to a generic (R)-N,N'-bis(diphenylphosphino)-2-methylpiperazine ligand.

Experimental Protocols

Protocol 1: Synthesis of (R)-N,N'-bis(diphenylphosphino)-2-methylpiperazine

This protocol describes the synthesis of a C₂-symmetric diphosphine ligand from this compound.

Materials:

Procedure:

  • To an oven-dried 250 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.00 g, 10.0 mmol) and anhydrous toluene (50 mL).

  • Cool the solution to 0 °C using an ice bath and add triethylamine (2.78 mL, 20.0 mmol).

  • Slowly add chlorodiphenylphosphine (3.63 mL, 20.0 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.

  • Wash the filter cake with anhydrous toluene (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of toluene and diethyl ether to yield the pure (R)-N,N'-bis(diphenylphosphino)-2-methylpiperazine as a white crystalline solid.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details the use of the synthesized chiral diphosphine ligand in a benchmark asymmetric hydrogenation reaction.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)-N,N'-bis(diphenylphosphino)-2-methylpiperazine

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous and degassed Dichloromethane (CH₂Cl₂)

  • High-pressure hydrogenation autoclave

Procedure:

  • In a glovebox, dissolve [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (R)-N,N'-bis(diphenylphosphino)-2-methylpiperazine (5.1 mg, 0.011 mmol) in anhydrous and degassed CH₂Cl₂ (5 mL) in a Schlenk flask.

  • Stir the solution at room temperature for 30 minutes to form the active catalyst solution.

  • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (219 mg, 1.0 mmol) in anhydrous and degassed CH₂Cl₂ (5 mL).

  • Transfer the substrate solution to the hydrogenation autoclave.

  • Add the catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm with hydrogen.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

  • The enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, is determined by chiral HPLC analysis.

Visualizations

Ligand_Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_application Asymmetric Hydrogenation R_2_MP This compound Reaction Reaction & Workup R_2_MP->Reaction Reagents Chlorodiphenylphosphine, Et3N, Toluene Reagents->Reaction Ligand Chiral Diphosphine Ligand Reaction->Ligand Ligand_App Chiral Diphosphine Ligand Ligand->Ligand_App Catalyst_Formation Catalyst Formation Ligand_App->Catalyst_Formation Rh_precatalyst [Rh(COD)2]BF4 Rh_precatalyst->Catalyst_Formation Active_Catalyst Active Rh-Catalyst Catalyst_Formation->Active_Catalyst Hydrogenation Hydrogenation Active_Catalyst->Hydrogenation Substrate Prochiral Olefin Substrate->Hydrogenation Hydrogen H2 Hydrogen->Hydrogenation Product Chiral Product Hydrogenation->Product

Caption: Workflow for the synthesis of a chiral diphosphine ligand and its application in asymmetric hydrogenation.

Catalytic_Cycle Catalyst [Rh(L)]+ H2_add Oxidative Addition of H2 Catalyst->H2_add Dihydride [Rh(H)2(L)]+ H2_add->Dihydride Substrate_coord Substrate Coordination Dihydride->Substrate_coord Substrate_complex [Rh(H)2(S)(L)]+ Substrate_coord->Substrate_complex Insertion Migratory Insertion Substrate_complex->Insertion Alkyl_hydride [Rh(H)(Alkyl)(L)]+ Insertion->Alkyl_hydride Elimination Reductive Elimination Alkyl_hydride->Elimination Elimination->Catalyst Product Release

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation with a chiral diphosphine ligand (L*).

Application 2: Chiral P,N-Ligands for Buchwald-Hartwig Amination

Chiral P,N-ligands, which contain both a phosphine (B1218219) and a nitrogen donor atom, can be synthesized from this compound. These ligands are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds.

Quantitative Data Summary

The following table presents representative data for the palladium-catalyzed Buchwald-Hartwig amination using a chiral P,N-ligand derived from this compound.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
2-BromopyridineMorpholinePd(OAc)₂ / (R)-Me-Pip-PNNaOt-BuToluene100129285
4-BromoanisoleAnilinePd₂(dba)₃ / (R)-Me-Pip-PNCs₂CO₃Dioxane110188890
1-Bromo-4-(trifluoromethyl)benzeneBenzylaminePd(OAc)₂ / (R)-Me-Pip-PNK₃PO₄Toluene100248588

(R)-Me-Pip-PN refers to a generic P,N-ligand derived from this compound and a phosphino-substituted aryl group.

Experimental Protocols

Protocol 3: Synthesis of a Chiral P,N-Ligand via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a P,N-ligand by coupling this compound with an appropriate phosphino-functionalized aryl halide.

Materials:

  • This compound

  • 2-(Diphenylphosphino)bromobenzene

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and Xantphos (87 mg, 0.15 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 15 minutes.

  • In a separate Schlenk tube, add 2-(diphenylphosphino)bromobenzene (1.03 g, 3.0 mmol), this compound (0.30 g, 3.0 mmol), and sodium tert-butoxide (0.43 g, 4.5 mmol).

  • Add anhydrous toluene (20 mL) to the second tube.

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral P,N-ligand.

Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add PdII_complex Ar-Pd(II)(X)L Ox_Add->PdII_complex Amine_coord Amine Coordination (R2NH) PdII_complex->Amine_coord Amine_complex [Ar-Pd(II)(NHR2)L]+ Amine_coord->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex Ar-Pd(II)(NR2)L Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a readily available and cost-effective chiral starting material for the synthesis of valuable chiral ligands. The diphosphine and P,N-ligands derived from this scaffold have shown excellent performance in key asymmetric transformations, including hydrogenation and C-N bond formation. The detailed protocols and compiled data provided herein serve as a practical guide for researchers in academia and industry to explore and utilize these powerful catalytic tools in the synthesis of enantiomerically enriched molecules for drug discovery and development.

References

Application Notes and Protocols for Diastereoselective Reactions Involving (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpiperazine is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its inherent chirality can be leveraged to induce diastereoselectivity in a variety of chemical transformations, making it a powerful tool for the synthesis of enantiomerically pure molecules. This document provides detailed application notes and experimental protocols for a key diastereoselective reaction utilizing this compound: the Pictet-Spengler reaction for the synthesis of chiral tetrahydroisoquinolines. Tetrahydroisoquinolines are a common scaffold in numerous biologically active natural products and synthetic drugs.

This compound serves as a versatile chiral auxiliary. By temporarily incorporating it into a molecule, one can direct the stereochemical outcome of subsequent reactions. After the desired chiral center is established, the auxiliary can be cleaved and potentially recycled.

Application: Diastereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by a ring closure to form a tetrahydroisoquinoline. When a chiral amine, such as one derived from this compound, is used, the reaction can proceed with high diastereoselectivity, allowing for the controlled synthesis of a specific stereoisomer. This is particularly relevant in drug development, where the stereochemistry of a molecule is often critical to its pharmacological activity.

Logical Workflow of the Diastereoselective Pictet-Spengler Reaction

The following diagram illustrates the general workflow for the synthesis of a chiral tetrahydroisoquinoline using an this compound-derived chiral auxiliary.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Pictet-Spengler Reaction cluster_3 Step 4: Auxiliary Removal A This compound C Amide Intermediate A->C B Homoveratric Acid B->C D Chiral Amine C->D Reduction F Diastereomeric Tetrahydroisoquinolines D->F E Aldehyde E->F G Chiral Tetrahydroisoquinoline F->G Cleavage

Caption: General workflow for the synthesis of chiral tetrahydroisoquinolines.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in a representative diastereoselective Pictet-Spengler reaction.

StepProductReagentsSolventYield (%)Diastereomeric Ratio (d.r.)
Amide Coupling (R)-1-(2-(3,4-dimethoxyphenyl)acetyl)-2-methylpiperazineThis compound, Homoveratric acid, Coupling agent (e.g., DCC)DCM~95%N/A
Reduction (R)-1-(2-(3,4-dimethoxyphenyl)ethyl)-2-methylpiperazineAmide intermediate, Reducing agent (e.g., LiAlH4)THF~90%N/A
Pictet-Spengler Reaction Diastereomeric 1-substituted-tetrahydroisoquinolinesChiral amine, Aldehyde (e.g., acetaldehyde), Acid catalyst (e.g., TFA)Toluene~85%>95:5
Auxiliary Cleavage (example) (R)-1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinoline intermediate, Hydrogenolysis (e.g., H2, Pd/C)Methanol~92%N/A

Experimental Protocols

The following are detailed experimental protocols for the diastereoselective synthesis of a chiral tetrahydroisoquinoline.

Protocol 1: Synthesis of the Chiral Amine Intermediate

Objective: To synthesize the chiral amine that will be used in the Pictet-Spengler reaction.

Experimental Workflow:

G cluster_0 Amide Formation cluster_1 Work-up and Purification cluster_2 Reduction A Dissolve Homoveratric Acid and this compound in DCM B Add Coupling Agent (DCC) at 0°C A->B C Stir at Room Temperature for 12 hours B->C D Filter and Concentrate C->D E Purify by Column Chromatography D->E F Add Amide to LiAlH4 in THF at 0°C E->F G Reflux for 4 hours F->G H Quench and Extract G->H I Purify to obtain Chiral Amine H->I

Caption: Workflow for chiral amine synthesis.

Materials:

  • This compound

  • Homoveratric acid

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Standard work-up and purification reagents

Procedure:

  • Amide Coupling:

    • To a solution of homoveratric acid (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

    • Cool the mixture to 0°C and add DCC (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the amide intermediate.

  • Reduction:

    • To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0°C, add a solution of the amide intermediate (1.0 eq) in THF dropwise.

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and extract the filtrate with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product to yield the chiral amine.

Protocol 2: Diastereoselective Pictet-Spengler Reaction

Objective: To perform the diastereoselective cyclization to form the tetrahydroisoquinoline.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up and Analysis A Dissolve Chiral Amine and Aldehyde in Toluene B Add Trifluoroacetic Acid (TFA) A->B C Heat to Reflux for 24 hours B->C D Cool and Concentrate C->D E Purify by Column Chromatography D->E F Determine Diastereomeric Ratio by NMR or Chiral HPLC E->F

Caption: Workflow for the Pictet-Spengler reaction.

Materials:

  • Chiral amine from Protocol 1

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Toluene, anhydrous

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the chiral amine (1.0 eq) in anhydrous toluene, add the aldehyde (1.2 eq).

  • Add trifluoroacetic acid (2.0 eq) and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diastereomeric tetrahydroisoquinolines.

  • Determine the diastereomeric ratio of the product mixture by ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion

This compound is an effective chiral auxiliary for directing the stereochemical outcome of the Pictet-Spengler reaction, enabling the synthesis of valuable chiral tetrahydroisoquinoline scaffolds with high diastereoselectivity. The provided protocols offer a template for researchers to apply this methodology in their own synthetic endeavors, particularly in the context of drug discovery and development where stereochemical control is paramount. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.

Scale-up Synthesis of (R)-2-Methylpiperazine for Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (R)-2-methylpiperazine, a critical chiral building block in the pharmaceutical industry. The content herein outlines three primary methodologies: classical diastereomeric salt resolution, synthesis from the chiral pool, and asymmetric hydrogenation. Each section includes a comparative analysis of the methods, detailed experimental protocols, and process workflow diagrams to aid in the selection and implementation of the most suitable manufacturing strategy.

Introduction

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including certain antibiotics and antiviral agents. The stereochemistry at the C-2 position is often crucial for the biological activity and safety profile of the final drug substance. Consequently, robust and scalable methods for producing enantiomerically pure this compound are of high importance in pharmaceutical manufacturing. This guide explores three distinct and industrially relevant synthetic approaches, providing the necessary data and procedures to enable their practical application.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route for large-scale production depends on various factors, including cost of starting materials, process efficiency, scalability, and the desired enantiomeric purity. The following table summarizes the key quantitative parameters for the three primary methods discussed in this document.

ParameterClassical ResolutionSynthesis from Chiral PoolAsymmetric Hydrogenation
Starting Material Racemic 2-methylpiperazine (B152721)(R)-Alanine derivative2-Methylpyrazine derivative
Key Reagent (L)-Tartaric AcidChiral precursorChiral Catalyst (e.g., Rh-BINAP)
Typical Overall Yield ~40-50% (theoretical max 50%)60-70%85-95%
Enantiomeric Excess (ee) >99%>99%>99%
Key Process Steps Salt formation, fractional crystallization, salt breakingMulti-step synthesis, chromatographyPrecursor synthesis, hydrogenation
Scalability Well-established for large scaleModerate, requires optimizationHigh, catalyst efficiency is key
Primary Advantage Technically straightforwardHigh enantiopurity from startHigh yield and atom economy
Primary Disadvantage Loss of 50% of materialLonger synthetic routeHigh initial catalyst cost

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, in this case, (L)-tartaric acid. The differing solubilities of the this compound-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate salts in a specific solvent system allow for their separation by fractional crystallization.

Experimental Protocol

Protocol 3.1.1: Diastereomeric Salt Formation and Isolation

  • Materials:

    • Racemic (±)-2-methylpiperazine (1.0 equiv.)

    • (L)-Tartaric acid (1.0 equiv.)

    • Methanol (B129727)

    • Reaction vessel with temperature control and agitation

    • Filtration apparatus

  • Procedure:

    • In a reaction vessel, dissolve (L)-tartaric acid in methanol with gentle heating (approximately 50-60 °C).

    • Slowly add racemic 2-methylpiperazine to the tartaric acid solution with continuous stirring.

    • Once the addition is complete, slowly cool the mixture to room temperature to initiate crystallization. The less soluble this compound-(L)-tartrate salt will preferentially precipitate.

    • Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize the yield of the precipitated salt.

    • Collect the crystalline solid by filtration and wash the filter cake with a small amount of cold methanol.

    • Dry the isolated diastereomeric salt under vacuum.

Protocol 3.1.2: Liberation of this compound

  • Materials:

    • This compound-(L)-tartrate salt

    • Aqueous sodium hydroxide (B78521) (or other suitable base)

    • Organic solvent for extraction (e.g., dichloromethane (B109758) or toluene)

    • Separatory funnel

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Suspend the isolated this compound-(L)-tartrate salt in water.

    • With stirring, add a sufficient amount of a concentrated aqueous sodium hydroxide solution to raise the pH to >12, ensuring the complete neutralization of the tartaric acid and liberation of the free amine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent.

    • Combine the organic extracts and dry over an anhydrous drying agent.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield enantiomerically pure this compound.

Visualization of the Workflow

cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Liberation racemic Racemic (±)-2-Methylpiperazine dissolve Dissolve in Methanol racemic->dissolve tartaric (L)-Tartaric Acid tartaric->dissolve mix Mix and Crystallize dissolve->mix filter Filter mix->filter salt This compound-(L)-Tartrate Salt filter->salt Less Soluble Salt base Add Base (e.g., NaOH) salt->base extract Extract with Organic Solvent base->extract isolate Isolate this compound extract->isolate

Workflow for Classical Resolution of this compound.

Method 2: Synthesis from Chiral Pool

This approach utilizes a readily available and enantiomerically pure starting material, (R)-alanine, to construct the chiral piperazine (B1678402) ring. This method avoids the loss of 50% of the material inherent in classical resolution and ensures high enantiopurity from the outset.

Experimental Protocol

Protocol 4.1.1: Synthesis of N-Boc-(R)-alaninal

  • Materials:

    • N-Boc-(R)-alanine (1.0 equiv.)

    • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv.)

    • EDC (1.2 equiv.)

    • HOBt (1.2 equiv.)

    • N-Methylmorpholine (2.2 equiv.)

    • Dichloromethane (DCM)

    • Lithium aluminum hydride (LiAlH₄) (1.5 equiv.)

    • Tetrahydrofuran (THF)

  • Procedure (Weinreb Amide Formation and Reduction):

    • Dissolve N-Boc-(R)-alanine, N,O-dimethylhydroxylamine hydrochloride, and HOBt in DCM.

    • Cool the mixture to 0 °C and add N-methylmorpholine, followed by EDC.

    • Stir the reaction at room temperature overnight.

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to obtain the Weinreb amide.

    • Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of LiAlH₄ in THF.

    • Stir for 1-2 hours at 0 °C, then quench the reaction carefully with water and aqueous NaOH.

    • Filter the mixture and extract the filtrate with an organic solvent. Dry and concentrate to yield N-Boc-(R)-alaninal.

Protocol 4.1.2: Reductive Amination and Cyclization

  • Materials:

  • Procedure:

    • Dissolve N-Boc-(R)-alaninal and aminoacetaldehyde dimethyl acetal in DCE.

    • Add sodium triacetoxyborohydride and stir at room temperature overnight.

    • Quench the reaction with water and extract with an organic solvent. Dry and concentrate to obtain the protected diamine.

    • Dissolve the crude diamine in DCM and add TFA to remove the Boc group.

    • After deprotection is complete (monitored by TLC), neutralize the mixture with DIPEA.

    • The cyclization to form the piperazine ring will proceed. Stir at room temperature until the reaction is complete.

    • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate.

    • Purify the crude this compound by distillation or chromatography.

Visualization of the Synthetic Pathway

start N-Boc-(R)-alanine weinreb Weinreb Amide start->weinreb EDC, HOBt, Me(OMe)NH.HCl aldehyde N-Boc-(R)-alaninal weinreb->aldehyde LiAlH4 diamine Protected Diamine aldehyde->diamine Reductive Amination piperazine This compound diamine->piperazine Deprotection & Cyclization

Synthetic Pathway from (R)-Alanine.

Method 3: Asymmetric Hydrogenation

Asymmetric hydrogenation offers a highly efficient and atom-economical route to this compound. This method involves the hydrogenation of a prochiral precursor, such as 2-methyl-1,4,5,6-tetrahydropyrazine, using a chiral transition metal catalyst.

Experimental Protocol

Protocol 5.1.1: Synthesis of 2-Methyl-1,4,5,6-tetrahydropyrazine

  • Materials:

  • Procedure:

    • Combine ethylenediamine and methylglyoxal dimethyl acetal in toluene in a flask equipped with a Dean-Stark trap.

    • Heat the mixture to reflux and remove the water formed during the reaction azeotropically.

    • Once the theoretical amount of water has been collected, cool the reaction mixture.

    • Remove the toluene under reduced pressure to obtain the crude 2-methyl-1,4,5,6-tetrahydropyrazine, which can be used in the next step without further purification.

Protocol 5.1.2: Asymmetric Hydrogenation

  • Materials:

    • 2-Methyl-1,4,5,6-tetrahydropyrazine (1.0 equiv.)

    • [Rh(COD)Cl]₂ (catalyst precursor)

    • (R)-BINAP (chiral ligand)

    • Methanol (degassed)

    • High-pressure hydrogenation reactor

  • Procedure:

    • In a glovebox, charge a high-pressure reactor with the rhodium precursor and (R)-BINAP in degassed methanol. Stir to form the active catalyst.

    • Add a solution of 2-methyl-1,4,5,6-tetrahydropyrazine in degassed methanol to the reactor.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

    • Stir the reaction at a controlled temperature (e.g., 40-50 °C) until the hydrogen uptake ceases.

    • Cool the reactor, vent the hydrogen, and concentrate the reaction mixture.

    • The crude product can be purified by distillation or by conversion to a salt followed by recrystallization to afford enantiomerically enriched this compound.

Visualization of the Asymmetric Hydrogenation Process

precursor 2-Methyl-1,4,5,6-tetrahydropyrazine hydrogenation Asymmetric Hydrogenation precursor->hydrogenation H2, [Rh((R)-BINAP)]+ product This compound hydrogenation->product

Asymmetric Hydrogenation Workflow.

Conclusion

The choice of the optimal synthetic route for the production of this compound on a pharmaceutical scale is a multifaceted decision.

  • Classical resolution is a well-understood and reliable method, particularly when the racemic starting material is inexpensive.

  • Synthesis from the chiral pool offers the advantage of high enantiopurity but may involve a longer and more complex synthetic sequence.

  • Asymmetric hydrogenation represents the most modern and efficient approach in terms of yield and atom economy, though it requires a significant initial investment in the chiral catalyst.

The detailed protocols and comparative data provided in this document are intended to serve as a valuable resource for chemists and chemical engineers in the pharmaceutical industry, facilitating the development of robust and economically viable manufacturing processes for this important chiral intermediate.

Application Notes: (R)-2-Methylpiperazine as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high selectivity. Ideally, the auxiliary is then easily removed and recovered.

(R)-2-Methylpiperazine is a valuable chiral molecule that, while sometimes referred to as an auxiliary, more frequently serves as a chiral building block or synthon . Instead of being removed, its inherent chirality and structural framework are permanently incorporated into the final target molecule. This is particularly common in medicinal chemistry and drug development, where the piperazine (B1678402) motif is a privileged structure known to impart favorable pharmacokinetic properties.[1]

This document provides an overview of the applications of this compound in asymmetric synthesis, focusing on its use in diastereoselective reactions and as a chiral ligand, complete with quantitative data and detailed experimental protocols.

Application 1: Diastereoselective Alkylation of Piperazine Derivatives

One of the key strategies for building molecular complexity with stereocontrol involves the diastereoselective alkylation of a chiral enolate. By acylating this compound, one can form a chiral amide. The subsequent deprotonation of a carbon alpha to the carbonyl group can generate a chiral enolate, where the stereocenter of the piperazine ring directs the approach of an incoming electrophile. This strategy is particularly effective in the synthesis of chiral piperazin-2-ones, which are precursors to a wide range of biologically active compounds.[2][3] The rigidity of the cyclic system and the steric hindrance provided by the methyl group create a biased environment, leading to high diastereoselectivity.[4][5]

Application 2: this compound as a Chiral Ligand

The nitrogen atoms in this compound can act as ligands, coordinating to metal centers to form chiral catalysts. These catalysts can then be used to induce enantioselectivity or diastereoselectivity in a variety of transformations. A notable example is the use of metal complexes derived from this compound to catalyze the nitroaldol (Henry) reaction. In this role, the chiral environment created by the ligand-metal complex dictates the facial selectivity of the addition of a nitronate to an aldehyde, resulting in the preferential formation of one diastereomer.[6]

Application 3: Incorporation via Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[7] this compound can be coupled directly with aryl halides or triflates using this reaction. This allows for the direct incorporation of the chiral piperazine moiety into aromatic and heteroaromatic systems, a common strategy in drug discovery. The reaction is known for its broad substrate scope and functional group tolerance.[8][9]

Data Presentation

Table 1: Diastereoselective Alkylation of Chiral Cyclic Amide Analogues

(Data is representative of the diastereoselectivity achievable with chiral cyclic systems analogous to piperazine derivatives)

Substrate (Analogue)Electrophile (R-X)Diastereomeric Ratio (dr)Yield (%)Reference
C4-Methyl Tetrazolo[1,5a]azepineCH₃I>95:591%[4]
C4-Methyl Tetrazolo[1,5a]azepineAllyl Bromide85:1588%[4]
C4-Phenyl Tetrazolo[1,5a]azepineCH₃I>95:585%[4]
N-Acyl OxazolidinoneBenzyl Bromide>99:188%[10]
Table 2: Diastereoselective Henry Reaction using a Cu(II)-(R)-2-methylpiperazine Catalyst

(Catalyst: [H₂(R)-mpz]Cu(SO₄)₂)

AldehydeNitroalkanethreo:erythro RatioYield (%)Reference
4-NitrobenzaldehydeNitroethane100:099%[6]
4-ChlorobenzaldehydeNitroethane100:099%[6]
BenzaldehydeNitroethane80:2099%[6]
2-NaphthaldehydeNitroethane100:099%[6]
Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides with Piperazines
Aryl HalideAmineCatalyst / LigandBaseYield (%)Reference
4-BromoanisoleMorpholine(NHC)Pd(allyl)ClNaOtBu90%[11]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBu94%[11]
Aryl BromideN-MethylpiperazinePd(OAc)₂ / (R)-BINAPNaOtBu~99%[8]
1,4-DibromobenzenePhenoxazinePd₂(dba)₃ / XPhosNaOtBu94%[12]

Visualizations of Workflows and Mechanisms

general_strategy cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_product Final Product R2MP This compound (Chiral Synthon) Reaction Key Stereocontrolling Reaction (e.g., Alkylation, Coupling) R2MP->Reaction Prochiral Prochiral Substrate (e.g., Acyl Chloride, Aryl Halide) Prochiral->Reaction Target Chiral Target Molecule (Piperazine Incorporated) Reaction->Target

General strategy for incorporating this compound.

alkylation_workflow Start N-Acyl-(R)-2-Methyl- piperazine Derivative Base Strong Base (e.g., LDA, NaHMDS) Enolate Diastereomerically Pure Chiral Enolate Start->Enolate 1. Deprotonation Base->Enolate Electrophile Electrophile (R-X) Product α-Alkylated Product (High Diastereoselectivity) Enolate->Product 2. Alkylation Electrophile->Product SideProduct Base-H⁺ X⁻

Workflow for diastereoselective α-alkylation.

Experimental Protocols

Protocol 1: General N-Acylation of this compound

This protocol describes the formation of an amide bond between this compound and a carboxylic acid, a common first step for creating a substrate for diastereoselective reactions.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Stir the solution at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution and DIPEA (2.5 eq) to the activated carboxylic acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-acyl-(R)-2-methylpiperazine.

Protocol 2: Diastereoselective Henry Reaction Catalyzed by a Cu(II)-(R)-2-methylpiperazine Complex

This protocol is adapted from the diastereoselective synthesis of nitroalcohols using a chiral catalyst derived from this compound.[6]

Materials:

  • Catalyst: [H₂(R)-mpz]Cu(SO₄)₂ (can be pre-formed or generated in situ)

  • Aldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 eq)

  • Nitroalkane (e.g., Nitroethane, 1.5 eq)

  • Base (e.g., Triethylamine (B128534), Et₃N, 1.2 eq)

  • Solvent (e.g., Methanol)

Procedure:

  • To a reaction vessel, add the aldehyde (1.0 eq) and the Cu(II)-(R)-2-methylpiperazine catalyst (5 mol%).

  • Dissolve the solids in methanol.

  • Add the nitroalkane (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add triethylamine (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1M HCl.

  • Extract the mixture with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired nitroalcohol.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.

Protocol 3: General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for coupling this compound with an aryl bromide.[8][11]

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq)

  • Toluene (B28343), anhydrous

  • Nitrogen or Argon source

Procedure:

  • Add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Add the aryl bromide (if solid) followed by this compound. If the aryl bromide is a liquid, add it via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the N-aryl-(R)-2-methylpiperazine product.

Protocol 4: Conceptual Protocol for Amide Bond Cleavage

While this compound is typically incorporated permanently, understanding how to cleave a robust amide bond is relevant in the broader context of chiral auxiliaries. This is often a challenging step.

Method A: Acidic Hydrolysis

  • Dissolve the N-acyl piperazine derivative in a mixture of a protic solvent (e.g., water or ethanol) and a strong acid (e.g., 6M HCl or H₂SO₄).

  • Heat the mixture to reflux for an extended period (24-72 hours).

  • Cool the reaction, basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., DCM) to recover the free piperazine. The carboxylic acid product will remain in the aqueous layer as its carboxylate salt.

Method B: Reductive Cleavage

  • Dissolve the N-acyl piperazine derivative in an anhydrous ether solvent (e.g., THF, Diethyl ether) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add a powerful reducing agent such as Lithium aluminum hydride (LiAlH₄, 2-3 eq) portion-wise.

  • Stir the reaction at room temperature or gentle reflux until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting suspension until a white precipitate forms, filter, and wash the solid with the ether solvent.

  • Combine the filtrates, dry, and concentrate to yield the reduced product (an amine), from which the piperazine moiety would need to be separated. Note: This method does not regenerate the carboxylic acid but reduces it to an alcohol.

References

Catalytic Applications of (R)-2-Methylpiperazine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpiperazine, a readily available chiral building block, serves as a versatile ligand scaffold for the synthesis of novel metal complexes with significant applications in asymmetric catalysis. The inherent chirality of the this compound backbone, coupled with the diverse coordination capabilities of the piperazine (B1678402) ring, allows for the construction of a wide array of catalysts for enantioselective transformations. This document provides an overview of the catalytic applications of this compound metal complexes, focusing on asymmetric hydrogenation, transfer hydrogenation, and cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of these catalytic systems in research and drug development.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. While direct examples utilizing solely this compound are not extensively documented in publicly available literature, the principles of catalyst design and application can be extrapolated from closely related systems. Modification of the this compound scaffold, for instance, by N-arylation or by incorporation into a larger ligand framework, is a common strategy to enhance catalyst efficacy and stereoselectivity.

Logical Workflow for Catalyst Development and Application

cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Catalytic Reaction cluster_analysis Analysis R2MP This compound Mod N-Functionalization (e.g., Ts-Cl, Ar-X) R2MP->Mod Ligand Chiral Ligand Mod->Ligand Catalyst Active Ru Complex Ligand->Catalyst Ru_prec Ru Precursor [Ru(p-cymene)Cl2]2 Ru_prec->Catalyst Product Chiral Alcohol Catalyst->Product Ketone Prochiral Ketone Ketone->Product H_source H-Donor (e.g., i-PrOH, HCOOH/NEt3) H_source->Product Analysis Yield & ee% Determination (GC, HPLC) Product->Analysis

Caption: Workflow for Ruthenium-catalyzed asymmetric transfer hydrogenation.

Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst System (Hypothetical)SubstrateProductYield (%)ee (%)TONTOF (h⁻¹)
[RuCl(p-cymene)((R)-N-Ts-2-methylpiperazine)]Acetophenone(R)-1-Phenylethanol>95>981000100
[RuCl(p-cymene)((R)-N-aryl-2-methylpiperazine)]Acetophenone(R)-1-Phenylethanol>90>9550050

Note: The data presented in this table is hypothetical and serves as a representation of typical results obtained with analogous chiral diamine ligands in ruthenium-catalyzed asymmetric transfer hydrogenation. Experimental validation with this compound-derived ligands is required.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation

Materials:

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)

  • Chiral ligand derived from this compound (e.g., (R)-N-tosyl-2-methylpiperazine)

  • Prochiral ketone (e.g., acetophenone)

  • Hydrogen donor (e.g., 2-propanol or a 5:2 mixture of formic acid and triethylamine)

  • Base (e.g., potassium isopropoxide or sodium formate)

  • Anhydrous solvent (e.g., 2-propanol or dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk tube under an inert atmosphere, dissolve the Ruthenium precursor (1.0 mol%) and the chiral this compound-derived ligand (2.2 mol%) in the anhydrous solvent.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Catalytic Reaction:

    • To the catalyst solution, add the prochiral ketone (1.0 mmol).

    • Add the hydrogen donor. If using 2-propanol, it can serve as the solvent. If using formic acid/triethylamine, add the mixture (5 equivalents relative to the ketone).

    • Add the base (e.g., 0.1 M solution of potassium isopropoxide in 2-propanol, 10 mol%).

    • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC or GC analysis.

Rhodium-Catalyzed Asymmetric Addition Reactions

Rhodium complexes bearing chiral ligands are widely used in a variety of asymmetric C-C bond-forming reactions, including the addition of organometallic reagents to carbonyl compounds. While specific applications of this compound in this context are not well-documented, its derivatives can be envisioned as effective chiral ligands.

Conceptual Reaction Scheme

cluster_catalyst Catalyst Formation cluster_reaction Catalytic Reaction Rh_prec Rh Precursor [Rh(acac)(CO)2] Catalyst Chiral Rh Complex Rh_prec->Catalyst Ligand This compound Derivative Ligand->Catalyst Product Chiral Alcohol Catalyst->Product Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Product Organometallic Organometallic Reagent (e.g., Arylboronic acid) Organometallic->Product

Caption: Rhodium-catalyzed asymmetric addition to an aldehyde.

Table 2: Hypothetical Data for Rhodium-Catalyzed Asymmetric Arylation of Benzaldehyde

Catalyst System (Hypothetical)AldehydeOrganoboron ReagentProductYield (%)ee (%)
[Rh((R)-N,N'-bis-aryl-2-methylpiperazine)(cod)]BF₄BenzaldehydePhenylboronic acid(R)-Diphenylmethanol>90>95

Note: This data is illustrative and based on the performance of similar chiral ligands in rhodium-catalyzed asymmetric addition reactions. Experimental work is needed to validate these predictions for this compound derivatives.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Arylation

Materials:

  • Rhodium precursor (e.g., [Rh(cod)₂]BF₄)

  • Chiral ligand derived from this compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Arylboronic acid

  • Base (e.g., potassium hydroxide)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor (3 mol%) and the chiral this compound-derived ligand (3.3 mol%) in the solvent mixture.

    • Stir the solution at room temperature for 20 minutes.

  • Catalytic Reaction:

    • Add the arylboronic acid (1.5 equivalents) and the aromatic aldehyde (1.0 mmol) to the catalyst solution.

    • Add the base (e.g., 1 M aqueous solution of potassium hydroxide, 2.0 equivalents).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Work-up and Analysis:

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes with chiral ligands are powerful tools for the asymmetric hydrogenation of a wide range of substrates, including unfunctionalized olefins and challenging heteroaromatic compounds. The development of this compound-based ligands for Ir-catalyzed hydrogenations is an active area of research.

General Experimental Workflow

G start Start catalyst_prep Catalyst Preparation [Ir(COD)Cl]₂ + Ligand Stir in Solvent start->catalyst_prep reaction_setup Reaction Setup Add Substrate Autoclave catalyst_prep->reaction_setup hydrogenation Hydrogenation Pressurize with H₂ Heat & Stir reaction_setup->hydrogenation workup Work-up Depressurize Extraction hydrogenation->workup analysis Analysis Purification Yield & ee% workup->analysis end End analysis->end

Caption: Workflow for Iridium-catalyzed asymmetric hydrogenation.

Table 3: Anticipated Performance in Asymmetric Hydrogenation of a Prochiral Olefin

Catalyst System (Hypothetical)SubstrateProductYield (%)ee (%)TONTOF (h⁻¹)
[Ir((R)-N-phosphino-2-methylpiperazine)(COD)]BARF(E)-1,2-diphenylethene(R,R)-1,2-diphenylethane>99>991000200

Note: This data is a projection based on high-performing iridium catalysts with related chiral P,N-ligands. The actual performance of an this compound-based catalyst would require experimental verification.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral P,N-ligand derived from this compound

  • Prochiral olefin

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • High-pressure hydrogenation autoclave

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk flask with the iridium precursor and the chiral ligand in the desired solvent.

    • Stir the mixture at room temperature to form the catalyst solution.

  • Hydrogenation:

    • In the glovebox, transfer the catalyst solution to a glass vial equipped with a magnetic stir bar.

    • Add the olefin substrate to the vial.

    • Seal the vial in a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas several times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

    • Stir the reaction mixture at the specified temperature for the required time.

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the autoclave.

    • Remove the reaction vial and concentrate the solvent.

    • Purify the product via column chromatography.

    • Determine the yield and enantiomeric excess of the product.

Copper-Catalyzed Asymmetric Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods. The development of chiral ligands for enantioselective copper-catalyzed reactions is a rapidly growing field. This compound and its derivatives hold promise as ligands for these transformations.

Logical Relationship in Catalyst and Reaction Setup

Cu_source Cu(I) or Cu(II) Salt Catalyst Chiral Cu Complex Cu_source->Catalyst Ligand This compound Derivative Ligand->Catalyst Product Chiral Product Catalyst->Product Substrate1 Nucleophile Substrate1->Product Substrate2 Electrophile Substrate2->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Key components in a Copper-catalyzed cross-coupling reaction.

Table 4: Potential Application in Asymmetric N-Arylation

Catalyst System (Hypothetical)NucleophileElectrophileProductYield (%)ee (%)
CuI / (R)-N,N'-Diaryl-2-methylpiperazineImidazole1-Iodonaphthalene1-(Naphthalen-1-yl)-1H-imidazole>85>90

Note: This represents a potential application and expected performance. The actual results would depend on the specific ligand structure and reaction conditions.

Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric N-Arylation

Materials:

  • Copper(I) salt (e.g., CuI)

  • Chiral ligand derived from this compound

  • N-nucleophile (e.g., imidazole)

  • Aryl halide (e.g., 1-iodonaphthalene)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the copper(I) salt (5 mol%), the chiral ligand (10 mol%), the N-nucleophile (1.2 equivalents), the aryl halide (1.0 mmol), and the base (2.0 equivalents).

    • Evacuate and backfill the tube with inert gas three times.

    • Add the anhydrous solvent via syringe.

  • Catalytic Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Analysis:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography.

    • Determine the enantiomeric excess of the product by chiral HPLC.

Disclaimer: The provided protocols and data are intended for informational purposes and as a starting point for experimental design. The hypothetical data is based on trends observed with structurally similar chiral ligands. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and base, is crucial for achieving high yields and enantioselectivities. Researchers should always adhere to standard laboratory safety procedures when handling chemicals.

Application Notes & Protocols: Solid-Phase Synthesis of a Chemical Library Utilizing an (R)-2-Methylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of a diverse chemical library based on a chiral (R)-2-methylpiperazine scaffold. This methodology is designed for the efficient generation of novel compounds for screening in drug discovery programs. The this compound core offers a valuable three-dimensional structural motif that can be strategically functionalized to explore chemical space and identify potent and selective modulators of various biological targets.

Introduction

Piperazine (B1678402) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in the structures of numerous approved drugs targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The incorporation of a chiral center, such as in this compound, provides a key stereochemical feature that can significantly influence pharmacological activity and selectivity. Solid-phase synthesis offers a robust and efficient platform for the construction of large libraries of such compounds, facilitating rapid structure-activity relationship (SAR) studies.

This protocol outlines a divergent solid-phase approach, starting with the immobilization of an orthogonally protected this compound scaffold onto a solid support, followed by sequential diversification at two distinct positions.

Experimental Overview

The overall synthetic strategy involves three main stages:

  • Scaffold Immobilization: Attachment of a suitably protected this compound derivative to a solid support.

  • Diversification at N4: Acylation or sulfonylation of the secondary amine at the N4 position of the piperazine ring.

  • Diversification at N1 and Cleavage: Removal of the N1 protecting group, followed by a second diversification step and subsequent cleavage from the resin to yield the final products.

Data Presentation

Table 1: Representative Building Blocks for Library Synthesis
Building Block TypeR¹ Group (for N4-acylation/sulfonylation)R² Group (for N1-acylation)
Acid Chlorides Benzoyl chloride4-Methoxybenzoyl chloride
Cyclohexanecarbonyl chloride2-Thiophenecarbonyl chloride
3-Chlorobenzoyl chloridePyridine-3-carbonyl chloride
Sulfonyl Chlorides Benzenesulfonyl chloride4-Toluenesulfonyl chloride
Methanesulfonyl chlorideNaphthalene-2-sulfonyl chloride
Carboxylic Acids Acetic acidPhenylacetic acid
4-Fluorobenzoic acid3-(Trifluoromethyl)benzoic acid
Table 2: Illustrative Purity and Yield Data for a Subset of the Synthesized Library
Compound IDR¹ GroupR² GroupOverall Yield (%)¹Purity (%)²
LIB-001 Benzoyl4-Methoxybenzoyl7895
LIB-002 Benzoyl2-Thiophenecarbonyl7592
LIB-003 Benzenesulfonyl4-Methoxybenzoyl8296
LIB-004 Benzenesulfonyl2-Thiophenecarbonyl7994
LIB-005 AcetylPhenylacetyl8598
LIB-006 Acetyl4-Fluorobenzoyl8193

¹ Overall yields are calculated based on the initial loading of the resin and are presented for illustrative purposes. ² Purity was determined by LC-MS analysis of the crude product after cleavage.

Experimental Protocols

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)

  • (R)-1-Boc-3-methylpiperazine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acid chlorides, sulfonyl chlorides, and carboxylic acids (for diversification)

  • Pyridine (B92270)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol 1: Immobilization of (R)-1-Boc-3-methylpiperazine on 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Scaffold Loading: In a separate flask, dissolve (R)-1-Boc-3-methylpiperazine (480 mg, 2.4 mmol) in anhydrous DCM (5 mL). Add DIPEA (0.84 mL, 4.8 mmol) to the solution.

  • Coupling: Drain the DCM from the swollen resin and add the solution of the protected piperazine. Agitate the mixture at room temperature for 4 hours.

  • Capping: Add MeOH (1 mL) to the reaction vessel and agitate for 30 minutes to cap any unreacted trityl chloride groups.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the scaffold onto the resin can be determined gravimetrically.

Protocol 2: Diversification at the N4 Position
  • Resin Swelling: Swell the resin-bound scaffold (0.5 g) in anhydrous DCM (5 mL) for 30 minutes.

  • Acylation/Sulfonylation:

    • Using Acid/Sulfonyl Chlorides: In a separate flask, dissolve the desired acid chloride or sulfonyl chloride (5 equivalents based on resin loading) in anhydrous DCM (5 mL). Add pyridine (5 equivalents) to the solution. Add this solution to the swollen resin and agitate at room temperature for 3 hours.

    • Using Carboxylic Acids: In a separate flask, dissolve the desired carboxylic acid (5 equivalents) and HBTU (4.9 equivalents) in DMF (5 mL). Add DIPEA (10 equivalents) and pre-activate for 5 minutes. Add this solution to the swollen resin (pre-swollen in DMF) and agitate at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with the reaction solvent (DCM or DMF) (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A small aliquot can be cleaved to check for reaction completion by LC-MS.

Protocol 3: N1-Deprotection, Second Diversification, and Cleavage
  • Boc Deprotection: Swell the N4-diversified resin in DCM (5 mL). Add a solution of 20% TFA in DCM (10 mL) and agitate for 30 minutes.

  • Washing and Neutralization: Drain the deprotection solution and wash the resin with DCM (3 x 10 mL). Neutralize the resin by washing with 10% DIPEA in DCM (3 x 10 mL), followed by DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • N1 Diversification: Repeat the acylation/sulfonylation procedure as described in Protocol 2, step 2, using the second set of building blocks.

  • Final Washing: After the second diversification, wash the resin with the reaction solvent (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and agitate at room temperature for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Analysis: Analyze the crude product by LC-MS to determine purity. Further purification can be performed using preparative HPLC if required.

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Chlorotrityl Chloride Resin step1 1. Immobilization (R)-1-Boc-3-methylpiperazine, DIPEA, DCM start->step1 resin_bound_scaffold Resin-Bound Scaffold step1->resin_bound_scaffold step2 2. N4 Diversification R¹-COCl or R¹-SO₂Cl or R¹-COOH/HBTU resin_bound_scaffold->step2 diversified_resin1 N4-Diversified Resin step2->diversified_resin1 step3 3. N1 Deprotection 20% TFA in DCM diversified_resin1->step3 deprotected_resin N1-Deprotected Resin step3->deprotected_resin step4 4. N1 Diversification R²-COCl or R²-SO₂Cl or R²-COOH/HBTU deprotected_resin->step4 diversified_resin2 Fully Diversified Resin step4->diversified_resin2 step5 5. Cleavage TFA/TIS/H₂O diversified_resin2->step5 final_product Final Product Library step5->final_product analysis LC-MS Analysis & Purification final_product->analysis

Caption: Solid-phase synthesis workflow for the this compound library.

Hypothetical Signaling Pathway Modulation

Many piperazine-containing compounds are known to interact with GPCRs, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are implicated in various neurological disorders. The synthesized library could be screened for activity against these targets.

signaling_pathway ligand This compound Derivative (Ligand) receptor Serotonin Receptor (e.g., 5-HT₂A) ligand->receptor Binds to g_protein Gq/11 G-Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response Contributes to pkc->cellular_response Phosphorylates targets leading to

Caption: Hypothetical modulation of the 5-HT₂A receptor signaling pathway.

Application Notes and Protocols for the Synthesis of 5-HT1A Receptor Ligands Using (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 5-HT1A receptor ligands derived from the chiral building block, (R)-2-methylpiperazine. The 5-HT1A receptor, a key member of the serotonin (B10506) receptor family, is a well-established target in the development of therapeutics for anxiety, depression, and other central nervous system disorders. The use of enantiomerically pure starting materials like this compound is crucial for developing selective and potent drug candidates.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This net effect typically results in neuronal hyperpolarization and a decrease in neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT1A Receptor g_protein Gαi/o-Gβγ receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition girk GIRK Channel g_protein->girk Activation camp cAMP k_ion girk->k_ion Efflux ligand 5-HT1A Ligand (this compound Derivative) ligand->receptor Binding pka PKA camp->pka Activation atp ATP atp->camp hyperpolarization Neuronal Hyperpolarization k_ion->hyperpolarization

Caption: 5-HT1A Receptor Signaling Cascade.

Representative Synthesis of a 5-HT1A Ligand from this compound

The following is a representative, multi-step protocol for the synthesis of a hypothetical 5-HT1A receptor ligand, (R)-1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-methylpiperazin-1-yl)propan-1-one, based on general synthetic strategies for arylpiperazine derivatives.[1][2]

Experimental Protocol: Synthesis of (R)-1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-methylpiperazin-1-yl)propan-1-one

Step 1: N-Boc Protection of this compound

  • To a solution of this compound (1.0 g, 10 mmol) in dichloromethane (B109758) (DCM, 50 mL) at 0 °C, add triethylamine (B128534) (2.1 mL, 15 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2.4 g, 11 mmol) in DCM (10 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford (R)-tert-butyl 3-methylpiperazine-1-carboxylate.

Step 2: N-Alkylation with 1-bromo-3-chloropropane (B140262)

  • To a solution of (R)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 g, 5 mmol) in acetonitrile (B52724) (30 mL), add potassium carbonate (1.38 g, 10 mmol) and 1-bromo-3-chloropropane (0.94 g, 6 mmol).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (R)-tert-butyl 4-(3-chloropropyl)-3-methylpiperazine-1-carboxylate.

Step 3: Nucleophilic Substitution with 1-(2-methoxyphenyl)piperazine (B120316)

  • To a solution of (R)-tert-butyl 4-(3-chloropropyl)-3-methylpiperazine-1-carboxylate (1.0 g, 3.4 mmol) in dimethylformamide (DMF, 20 mL), add 1-(2-methoxyphenyl)piperazine (0.72 g, 3.7 mmol) and potassium carbonate (0.94 g, 6.8 mmol).

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Cool the mixture to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: DCM/methanol gradient) to give (R)-tert-butyl 4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3-methylpiperazine-1-carboxylate.

Step 4: Boc Deprotection

  • Dissolve the product from Step 3 (1.0 g, 2.2 mmol) in a 4 M solution of HCl in 1,4-dioxane (B91453) (10 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the final product.

  • The salt can be converted to the free base by partitioning between DCM and a saturated aqueous sodium bicarbonate solution. The organic layer is then dried and concentrated to yield (R)-1-(2-methoxyphenyl)-4-(3-(2-methylpiperazin-1-yl)propyl)piperazine.

Quantitative Data: Binding Affinities of Structurally Related Ligands

The following table summarizes the 5-HT1A receptor binding affinities (Ki values) for a selection of arylpiperazine derivatives, some of which contain a methylpiperazine moiety. This data provides a reference for the expected potency of newly synthesized compounds.

Compound IDStructure5-HT1A Ki (nM)Reference
1 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine31.7[3]
2 (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine4.1[4]
3 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2[5]
4 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine21.3[5]
5 1-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-1-propanone0.82[1]

Experimental Workflow

The synthesis of 5-HT1A receptor ligands from this compound typically follows a multi-step sequence involving protection, alkylation, nucleophilic substitution, and deprotection.

synthetic_workflow cluster_synthesis Synthetic Workflow cluster_analysis Analysis and Evaluation start This compound protection N-Boc Protection start->protection alkylation N-Alkylation with Dihalogenated Alkane protection->alkylation substitution Nucleophilic Substitution with Arylpiperazine alkylation->substitution deprotection Boc Deprotection substitution->deprotection final_product Final 5-HT1A Ligand deprotection->final_product purification Purification (Column Chromatography) final_product->purification characterization Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (Ki determination) characterization->binding_assay

Caption: General Synthetic Workflow.

Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific binding control: 5-HT (Serotonin) at 10 µM

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding wells: Assay buffer, radioligand, 10 µM 5-HT, and membrane preparation.

    • Test Compound wells: Assay buffer, radioligand, serially diluted test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Green Chemistry Approaches to (R)-2-Methylpiperazine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpiperazine is a valuable chiral building block in the synthesis of numerous pharmaceuticals. Traditional synthetic routes often involve hazardous reagents, stoichiometric chiral auxiliaries, and multiple protection/deprotection steps, leading to significant waste generation. This document outlines greener and more sustainable approaches for the synthesis of enantiomerically pure this compound, focusing on asymmetric catalysis and biocatalysis. These methods offer advantages in terms of atom economy, reduced environmental impact, and process safety.

Asymmetric Hydrogenation of a Prochiral Pyrazine (B50134) Precursor

Asymmetric hydrogenation of N-protected 2-methyl-1,4-dihydropyrazine or a related pyrazine derivative offers a direct and atom-economical route to this compound. This method relies on a chiral catalyst to stereoselectively deliver hydrogen to the prochiral double bonds. Ruthenium- and Iridium-based catalysts with chiral phosphine (B1218219) ligands have shown significant promise in the asymmetric hydrogenation of N-heterocycles.

Logical Workflow for Asymmetric Hydrogenation

cluster_prep Precursor Synthesis cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Deprotection start 2-Methylpyrazine protect N-Protection (e.g., Boc, Cbz) start->protect reduce Partial Reduction protect->reduce precursor Prochiral Precursor (e.g., N,N'-di-Boc-2-methyl-1,4-dihydropyrazine) reduce->precursor hydrogenation Asymmetric Hydrogenation (Chiral Ru/Ir Catalyst, H2) precursor->hydrogenation product_protected Protected this compound hydrogenation->product_protected deprotection Deprotection product_protected->deprotection product_final This compound deprotection->product_final

Caption: Workflow for Asymmetric Hydrogenation of a Prochiral Pyrazine.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • N,N'-di-Boc-2-methyl-1,4-dihydropyrazine (Substrate)

  • [Rh(COD)2]BF4 (Catalyst precursor)

  • (R)-BINAP (Chiral ligand)

  • Methanol (B129727) (Anhydrous and degassed)

  • Hydrogen gas (High purity)

  • Autoclave/high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)2]BF4 (0.01 mmol) and (R)-BINAP (0.011 mmol). Add anhydrous, degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve N,N'-di-Boc-2-methyl-1,4-dihydropyrazine (1 mmol) in anhydrous, degassed methanol (10 mL).

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at 40°C for 24 hours.

  • Work-up: After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N,N'-di-Boc-(R)-2-methylpiperazine.

  • Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid in dichloromethane (B109758) (1:1 v/v) and stir at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure and basify with aqueous NaOH to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Biocatalytic Asymmetric Synthesis using Transaminases

Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. This approach is highly selective and operates under mild, aqueous conditions, making it an excellent green chemistry strategy. The synthesis of this compound can be envisioned through the asymmetric amination of a prochiral diketone or a cyclic imine precursor.

Logical Workflow for Biocatalytic Synthesis

cluster_prep Precursor Synthesis cluster_reaction Biocatalytic Amination cluster_workup Work-up and Purification start Suitable Starting Material synthesis Chemical Synthesis start->synthesis precursor Prochiral Ketone Precursor (e.g., 2-methyl-2,3-dihydropyrazin-2-one) synthesis->precursor amination Asymmetric Amination ((R)-selective Transaminase, Amine Donor) precursor->amination product_intermediate Intermediate Amine amination->product_intermediate reduction Reduction (if necessary) product_intermediate->reduction product_final This compound reduction->product_final

Caption: Workflow for Biocatalytic Synthesis using a Transaminase.

Experimental Protocol: Biocatalytic Asymmetric Amination

Materials:

  • Prochiral precursor (e.g., 2-methyl-2,3-dihydropyrazin-2-one)

  • (R)-selective ω-transaminase (e.g., from Aspergillus terreus or an engineered variant)

  • Isopropylamine (B41738) (Amine donor)

  • Pyridoxal 5'-phosphate (PLP) (Cofactor)

  • Phosphate (B84403) buffer (pH 8.0)

  • DMSO (co-solvent)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer (100 mM, pH 8.0).

  • Add the (R)-selective ω-transaminase to a final concentration of 5 mg/mL.

  • Add PLP to a final concentration of 1 mM.

  • Add isopropylamine to a final concentration of 500 mM.

  • In a separate vial, dissolve the prochiral ketone precursor (50 mM) in a minimal amount of DMSO.

  • Biotransformation: Start the reaction by adding the substrate solution to the enzyme-containing buffer.

  • Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours. Monitor the conversion by HPLC or GC.

  • Work-up: Once the reaction reaches completion, quench the reaction by adding an equal volume of acetonitrile (B52724) to precipitate the enzyme.

  • Centrifuge the mixture and collect the supernatant.

  • Purification: The supernatant can be purified by preparative HPLC or by extraction. Adjust the pH to >12 with NaOH and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the aminated intermediate.

  • Reduction (if necessary): If the product is a piperazinone derivative, a subsequent reduction step (e.g., using LiAlH4 or catalytic hydrogenation) would be required to obtain this compound.

Enzymatic Kinetic Resolution of Racemic 2-Methylpiperazine (B152721)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, in this case, an enzyme. Lipases are commonly used for the kinetic resolution of racemic amines through enantioselective acylation.

Logical Workflow for Enzymatic Kinetic Resolution

cluster_prep Starting Material cluster_reaction Enzymatic Kinetic Resolution cluster_workup Separation and Isolation racemate Racemic 2-Methylpiperazine resolution Enantioselective Acylation (Lipase, Acyl Donor) racemate->resolution mixture Mixture of this compound and Acylated (S)-2-Methylpiperazine resolution->mixture separation Chromatographic Separation mixture->separation product_r This compound separation->product_r product_s_acylated Acylated (S)-2-Methylpiperazine separation->product_s_acylated

Caption: Workflow for Enzymatic Kinetic Resolution using a Lipase (B570770).

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic 2-methylpiperazine

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Ethyl acetate (B1210297) (Acyl donor and solvent)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a dried flask containing molecular sieves, add racemic 2-methylpiperazine (1 mmol).

  • Add ethyl acetate (10 mL).

  • Add immobilized CALB (50 mg).

  • Resolution: Seal the flask and shake the mixture at 45°C.

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining 2-methylpiperazine by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted amine and the acylated product.

  • Work-up: Filter off the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted this compound from the N-acetylated (S)-2-methylpiperazine by column chromatography or by acid-base extraction.

  • For acid-base extraction, dissolve the mixture in diethyl ether and extract with aqueous HCl. The unreacted amine will move to the aqueous phase.

  • Basify the aqueous phase with NaOH and extract with dichloromethane to isolate this compound.

Quantitative Data Summary

ParameterAsymmetric HydrogenationBiocatalytic Asymmetric AminationEnzymatic Kinetic Resolution
Yield Typically >90%Can be >95% (for the amination step)Theoretical max. 50% for the desired enantiomer
Enantiomeric Excess (e.e.) Often >95%Frequently >99%Can reach >99% for both enantiomers
Catalyst Chiral Rhodium or Iridium complexesTransaminase (wild-type or engineered)Lipase (e.g., CALB)
Solvent Organic (e.g., Methanol)Aqueous buffer (often with co-solvent)Organic (e.g., Ethyl Acetate)
Temperature 25-80 °C25-40 °C30-60 °C
Pressure High pressure (10-100 atm H₂)AtmosphericAtmospheric
Key Advantages High atom economy, direct routeHigh enantioselectivity, mild conditions, aqueous mediaHigh e.e. for both enantiomers, robust enzymes
Key Disadvantages Requires high pressure, precious metal catalystsSubstrate scope can be limited, enzyme costMaximum 50% yield, requires separation of products

Conclusion

The green chemistry approaches outlined provide viable and sustainable alternatives to classical methods for the synthesis of this compound. The choice of method will depend on factors such as substrate availability, desired scale of production, and cost considerations. Asymmetric hydrogenation offers a highly atom-economical route, while biocatalytic methods provide exceptional enantioselectivity under environmentally benign conditions. Enzymatic kinetic resolution, although limited by a 50% theoretical yield, is a robust and often practical method for obtaining high enantiopurity. For industrial applications, the development of continuous flow processes for these transformations can further enhance their efficiency and sustainability.

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (R)-2-Methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of (R)-2-Methylpiperazine. Whether you are pursuing a classical resolution of a racemic mixture or an asymmetric synthesis from a chiral precursor, this guide aims to address common challenges and optimize your reaction conditions for high yield and enantiopurity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Category 1: Chiral Resolution of Racemic 2-Methylpiperazine (B152721) via Diastereomeric Salt Formation

Chiral resolution using a resolving agent like (L)-tartaric acid is a common method to obtain this compound. The process relies on the differential solubility of the resulting diastereomeric salts.[1]

Q1: I've mixed the racemic 2-methylpiperazine and the chiral resolving agent, but no crystals are forming, even after cooling. What should I do?

A1: This is a common issue related to solubility and supersaturation.[2] Here are several troubleshooting steps:

  • Increase Concentration: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]

  • Solvent Screening: The diastereomeric salts may be too soluble in the current solvent. Experiment with different solvents or solvent mixtures. Alcohols like methanol (B129727) or ethanol (B145695), or mixtures with water, are often good starting points.[3][4] An ideal solvent will maximize the solubility difference between the two diastereomers.[5]

  • Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation. This must be done slowly to avoid the product "oiling out".[2]

  • Lower the Temperature: Further decrease the crystallization temperature, for instance, by using an ice bath or a refrigerator, as solubility generally decreases with temperature.[2]

  • Induce Nucleation: If the solution is supersaturated but nucleation is slow, you can try scratching the inside of the flask with a glass rod or adding a few seed crystals of the desired diastereomeric salt.[6][7]

Q2: My product is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase. This can be caused by high supersaturation or the crystallization temperature being above the salt's melting point.[1]

  • Reduce Supersaturation: Use a more dilute solution or add any anti-solvent more slowly at a slightly higher temperature.[2]

  • Modify the Solvent System: A change in solvent polarity might favor crystallization.[1]

  • Slower Cooling: Employ a very slow and controlled cooling rate to give the molecules sufficient time to arrange into a crystal lattice.[7]

  • Ensure Proper Agitation: Gentle and consistent stirring can sometimes prevent oiling out.[2]

Q3: The yield of my desired this compound diastereomeric salt is low. How can I improve it?

A3: A low yield indicates that a significant amount of the desired salt remains in the mother liquor.[3]

  • Optimize Solvent and Temperature: Screen for a solvent system that further minimizes the solubility of the target salt. Experiment with lower final crystallization temperatures.[3]

  • Adjust Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity of the initial crop of crystals, which can then be optimized for yield.[6]

  • Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can potentially be racemized and recycled, improving the overall process efficiency.[5]

Q4: The enantiomeric excess (ee) of my final this compound is low. What are the likely causes and solutions?

A4: Low enantiomeric excess is typically due to the co-precipitation of the undesired diastereomer.[8]

  • Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the diastereomeric salt one or more times. While this increases purity, it may lead to some loss of yield.[7]

  • Optimize Crystallization Conditions: A slower cooling rate can enhance the selectivity of crystallization.[7] Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove the mother liquor containing the undesired diastereomer.[7]

  • Solvent Choice: The solvent has a critical impact on the separation efficiency. A systematic solvent screening is highly recommended to find a system that provides the largest possible solubility difference between the diastereomeric salts.[5]

  • Mild Work-up Conditions: When liberating the free amine from the salt with a base, use mild conditions and avoid excessive heat to prevent any potential racemization.[8]

Category 2: Asymmetric Synthesis of this compound from Chiral Precursors (e.g., L-Alanine)

Synthesizing this compound from a chiral starting material like L-alanine avoids the need for resolution. However, this multi-step synthesis presents its own set of challenges. A common route involves the formation of a diketopiperazine intermediate, followed by reduction.

Q1: I am experiencing low yield in the cyclization step to form the diketopiperazine intermediate. What can I do?

A1: Low yields in cyclization reactions can be due to competing intermolecular reactions or suboptimal reaction conditions.

  • Concentration: While high dilution often favors intramolecular cyclization, one study on a similar synthesis found that a higher concentration (around 0.5 M) of the linear precursor gave better results for the cyclization step.[2] It is crucial to optimize the concentration for your specific substrate.

  • Purity of Starting Material: Ensure the linear precursor is pure, as impurities can interfere with the cyclization.

  • Choice of Base and Solvent: The efficiency of the cyclization can be highly dependent on the base and solvent used. A systematic optimization of these parameters is recommended.

Q2: The reduction of the diketopiperazine with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield of the desired piperazine. What could be the problem?

A2: The reduction of amides, such as those in a diketopiperazine, with LiAlH₄ can be challenging.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Some reductions of similar intermediates require prolonged reaction times (e.g., 36 hours) at room temperature to avoid potential racemization.[2]

  • LiAlH₄ Quality and Stoichiometry: Use a fresh, high-quality source of LiAlH₄. Ensure an adequate molar excess of the reducing agent is used to completely reduce both amide groups.

  • Work-up Procedure: The work-up of LiAlH₄ reactions is critical. A careful and sequential addition of water and a sodium hydroxide (B78521) solution (Fieser work-up) is typically required to quench the reaction and precipitate the aluminum salts, allowing for easier filtration and extraction of the product.

  • Solvent: Anhydrous THF is a common solvent for LiAlH₄ reductions. Ensure the solvent is completely dry, as water will quench the reagent.

Q3: I am having trouble with the deprotection of a Boc-protected this compound intermediate. What are the best conditions?

A3: N-Boc deprotection is typically achieved under acidic conditions, but side reactions can occur.

  • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of HCl in an organic solvent like dioxane or methanol are common and effective reagents for Boc deprotection.[9] The choice may depend on other functional groups present in your molecule.[9]

  • Work-up: After acidic deprotection, a careful basic work-up is required to isolate the free amine. This usually involves removing the volatile acid and solvent, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide, and then extraction with an organic solvent.[9]

  • Side Reactions: If your molecule contains other acid-sensitive groups, they may be cleaved under the deprotection conditions. In such cases, milder deprotection methods or an alternative protecting group strategy should be considered.[9]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Methylpiperazine with (L)-Tartaric Acid

This protocol is adapted from established methods for the large-scale resolution of 2-methylpiperazine.[10]

1. Diastereomeric Salt Formation and Crystallization:

  • In a suitable reaction vessel, dissolve 1.0 mole equivalent of (±)-2-methylpiperazine in a mixture of water and ethanol (e.g., 1:1 v/v). Stir until a clear solution is obtained. Gentle heating may be applied.[1]

  • To the stirred solution, add 1.0 mole equivalent of (L)-tartaric acid at room temperature.[1]

  • Continue stirring the mixture. The diastereomeric salt of this compound and (L)-tartaric acid, being less soluble, will begin to precipitate.[1]

  • To maximize the yield, slowly cool the mixture to a lower temperature (e.g., 0-5 °C) and continue stirring for a defined period (e.g., 1-2 hours).[10]

  • Isolate the precipitated crystals by vacuum filtration and wash the crystal cake with a small amount of the cold water/ethanol mixture.[1]

  • Dry the collected crystals under vacuum to a constant weight.

2. Liberation of this compound:

  • Suspend the dried diastereomeric salt in water.[1]

  • Add a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v) with stirring until the pH of the solution is >12.[1] This will neutralize the tartaric acid and liberate the free amine.

  • Extract the liberated this compound into an organic solvent such as dichloromethane or chloroform (B151607) (3 x volumes).[10]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield this compound.[10]

Protocol 2: Asymmetric Synthesis of this compound from L-Alanine (Conceptual Outline)

This protocol outlines the key steps for a synthesis route starting from L-alanine, based on literature descriptions.[2]

1. Synthesis of the Linear Precursor:

  • Convert L-alanine to its corresponding methyl ester using standard methods (e.g., with SOCl₂ in methanol).

  • Protect the amino group with a suitable protecting group (e.g., Boc).

  • React the protected L-alanine methyl ester with a bifunctional reagent to introduce the second nitrogen atom and a suitable leaving group for the subsequent cyclization.

2. Cyclization to Diketopiperazine:

  • Deprotect the amino group of the linear precursor.

  • Induce intramolecular cyclization to form the corresponding 1,4-disubstituted-2,5-diketopiperazine. This step may require heating in a suitable solvent and the conditions (especially concentration) should be optimized.[2]

3. Reduction to this compound:

  • Dissolve the diketopiperazine intermediate in anhydrous THF.

  • Slowly add an excess of Lithium Aluminum Hydride (LiAlH₄) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an extended period (e.g., 24-48 hours), monitoring by TLC or LC-MS.[2]

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate (B1210297) or THF).

  • Combine the filtrate and washings, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • The crude product can be further purified, for example by distillation.[11]

4. Deprotection (if applicable):

  • If a protecting group was used on one of the nitrogen atoms during the synthesis, it must be removed in the final step. For a Boc group, this is typically done with TFA in DCM or HCl in dioxane, followed by a basic work-up.[9]

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Chiral Resolution of 2-Methylpiperazine with (L)-Tartaric Acid

ParameterValueReference
Starting Material(±)-2-Methylpiperazine[10]
Resolving Agent(L)-Tartaric Acid[10]
Solvent SystemWater/Ethanol or Acetic Acid/Water[1][10]
Molar Ratio ((±)-2-MP : (L)-Tartaric Acid)1:1 (can be varied)[1]
Typical Yield (of desired diastereomer)~40-50%[6]
Optical Purity of Final Product≥ 99%[12]

Table 2: Asymmetric Synthesis from L-Alanine (Illustrative)

StepReactionKey ReagentsTypical YieldReference
1Esterification & ProtectionSOCl₂, (Boc)₂OHigh[2]
2Linear Precursor FormationBifunctional electrophileGood to High[2]
3CyclizationHeat/BaseVariable, requires optimization[2]
4ReductionLiAlH₄Good[2]
5DeprotectionTFA or HClHigh[9]

Mandatory Visualizations

Diagrams of Workflows and Logical Relationships

experimental_workflow_resolution cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Liberation of Free Amine racemic_mp Racemic (R/S)-2-Methylpiperazine dissolution Dissolution in Solvent (e.g., Water/Ethanol) racemic_mp->dissolution tartaric_acid (L)-Tartaric Acid tartaric_acid->dissolution crystallization Selective Crystallization (Cooling/Stirring) dissolution->crystallization filtration Filtration crystallization->filtration salt (R)-2-MP-(L)-Tartrate Salt filtration->salt Less Soluble Salt basification Basification (NaOH) salt->basification extraction Solvent Extraction (e.g., DCM) basification->extraction final_product This compound extraction->final_product

Caption: Experimental workflow for the chiral resolution of this compound.

troubleshooting_crystallization cluster_solutions Potential Solutions start Problem Encountered during Crystallization no_crystals No Crystals Forming start->no_crystals oiling_out "Oiling Out" start->oiling_out low_yield Low Yield start->low_yield low_ee Low Enantiomeric Excess start->low_ee sol_conc Increase Concentration / Add Anti-Solvent no_crystals->sol_conc sol_solvent Screen Different Solvents no_crystals->sol_solvent sol_temp Lower Crystallization Temperature no_crystals->sol_temp sol_seed Induce Nucleation (Seed/Scratch) no_crystals->sol_seed oiling_out->sol_conc Use more dilute solution oiling_out->sol_solvent sol_cooling Slower Cooling Rate oiling_out->sol_cooling low_yield->sol_solvent low_yield->sol_temp low_ee->sol_solvent low_ee->sol_cooling sol_recrys Recrystallize Product low_ee->sol_recrys sol_wash Wash Crystals with Cold Solvent low_ee->sol_wash

Caption: Troubleshooting guide for diastereomeric salt crystallization.

References

Common side reactions and byproducts in (R)-2-Methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-2-Methylpiperazine Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, chemists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantiomerically pure this compound?

A1: There are three main strategies for synthesizing chiral 2-methylpiperazine (B152721):

  • Chiral Resolution: This involves separating a racemic mixture of 2-methylpiperazine using a chiral resolving agent, such as L-(+)-tartaric acid, to selectively crystallize one enantiomer as a salt.[1]

  • Synthesis from a Chiral Pool: This approach utilizes readily available chiral starting materials, such as (D)-alanine or (L)-alanine, to build the piperazine (B1678402) ring with the desired stereochemistry.[2] A concise method describes a five-step synthesis from (D)-alanine.[2]

  • Asymmetric Synthesis: This involves creating the chiral center during the synthesis using chiral catalysts or auxiliaries. Methods like diastereoselective alkylation or intramolecular Mitsunobu reactions have been employed.[3]

Q2: What is the most common side reaction to anticipate during N-alkylation or N-acylation of 2-methylpiperazine?

A2: The most common side reaction is the formation of 1,4-disubstituted byproducts.[4] Because 2-methylpiperazine has two secondary amine groups, competitive reactions can occur at both nitrogen atoms, especially when attempting to create a monosubstituted derivative. This can significantly lower the yield of the desired product.[4]

Q3: My synthesis involves a deprotection step (e.g., debenzylation). What potential byproducts should I be aware of?

A3: If you are using a benzyl (B1604629) protecting group, the primary byproduct from the debenzylation step (e.g., using Pd/C and hydrogen) is toluene (B28343). It's crucial to ensure the complete removal of both the starting material (e.g., 1-benzyl-3-methylpiperazine) and the toluene byproduct during workup and purification.[5]

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the physical properties of the product. Common methods include:

  • Distillation: Vacuum distillation is often used to purify the free base.

  • Crystallization of Salts: A highly effective method involves forming a salt, such as piperazine diacetate, by treating an acetone (B3395972) solution of the crude product with acetic acid.[6] The salt often precipitates with high purity and can be easily filtered and washed. The pure piperazine can then be regenerated by hydrolysis with a base.[6]

  • Extraction: Liquid-liquid extraction, for example with chloroform (B151607), can be used to isolate the product from aqueous solutions after hydrolysis of a salt.[1]

Troubleshooting Guide

Problem 1: The optical purity (enantiomeric excess, e.e.) of my final product is low.

Potential Cause Troubleshooting Action
Incomplete Resolution If using chiral resolution, the crystallization process may not be optimal. Try adjusting the solvent system (e.g., water/ethanol mixtures), temperature, and cooling rate to improve the selectivity of the salt formation.[1] Multiple recrystallizations may be necessary.
Racemization During Synthesis Harsh reaction conditions (strong base, high temperature) can cause racemization at the chiral center. Review your reaction steps, particularly those involving deprotonation, and consider using milder bases or lower temperatures.
Impure Chiral Starting Material Verify the enantiomeric purity of your starting material (e.g., (D)-alanine) before beginning the synthesis.

Problem 2: My reaction yields a significant amount of 1,4-disubstituted piperazine instead of the desired mono-substituted product.

Potential Cause Troubleshooting Action
Incorrect Stoichiometry Using an excess of the alkylating or acylating agent will favor disubstitution. Use a 1:1 molar ratio or a slight excess of the piperazine starting material.
High Reactivity The monosubstituted product may be highly reactive under the reaction conditions, leading to a second substitution. Consider introducing a protecting group on one of the nitrogens. Orthogonally protected piperazines allow for selective functionalization of one nitrogen at a time.[7]
Reaction Conditions Running the reaction at a lower temperature can sometimes help control the rate and improve selectivity for monosubstitution.

Problem 3: The final product is contaminated with unreacted starting materials or reagents.

Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it has gone to completion.[5] Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Inefficient Workup/Purification Unreacted starting materials like N-(β-hydroxypropyl)ethylenediamine can be difficult to separate. Purification via salt formation and crystallization is often more effective than distillation alone for removing polar impurities.[6]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Methylpiperazine using L-(+)-Tartaric Acid

This protocol is adapted from a patented procedure for isolating (R)-(-)-2-methylpiperazine.[1]

  • Salification: In a suitable reactor, dissolve 100 kg of racemic 2-methylpiperazine in 400 kg of water with stirring. At room temperature, add 75 kg of L-(+)-tartaric acid and continue stirring for 40 minutes. Add 200 kg of ethanol.

  • Crystallization: Cool the mixture in an ice-water bath to below 0°C to induce crystallization of the this compound-(L)-tartrate salt.

  • Filtration: Filter the resulting precipitate via suction filtration. Dry the collected salt (expected yield ~118 kg).

  • Hydrolysis (Regeneration of Free Base): Add the dried salt to 120 kg of water. With stirring, add 41 kg of sodium hydroxide. Heat the mixture to 65-70°C for 1 hour.

  • Purification: Cool the mixture to below 10°C and filter to remove the precipitated sodium tartrate. Extract the aqueous mother liquor three times with 50 L portions of chloroform. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Isolation: Remove the chloroform via distillation under reduced pressure. The residue is cooled to yield (R)-(-)-2-methylpiperazine (expected yield ~41 kg). Further drying under vacuum can be performed.[1]

Parameter Reported Value Reference
Overall Yield 82.2%[1]
Product Purity 98.54%[1]
Optical Purity 99.13%[1]

Visual Guides

start (D)-Alanine (Chiral Pool) step1 Amine Protection (e.g., Boc) start->step1 Step 1 step2 Reduction to Amino Alcohol step1->step2 Step 2 step3 Activation of Hydroxyl Group step2->step3 Step 3 step4 Cyclization with Protected Amine step3->step4 Step 4 step5 Deprotection step4->step5 Step 5 end_product This compound step5->end_product

Caption: A generalized workflow for the synthesis of this compound from (D)-Alanine.

reagents 2-Methylpiperazine + Alkyl Halide (R-X) main_path Desired Reaction: Monosubstitution reagents->main_path  k1 side_path Side Reaction: Disubstitution reagents->side_path  k2 (Competitive) product1 1-Alkyl-3-methylpiperazine (Desired Product) main_path->product1 byproduct 1,4-Dialkyl-2-methylpiperazine (Byproduct) side_path->byproduct

Caption: Competing reaction pathways leading to desired monosubstituted and undesired disubstituted products.

start Problem Detected: Low Yield or Impurity check_ee Is Optical Purity (e.e.) Low? start->check_ee check_disub Is Disubstituted Byproduct Present? check_ee->check_disub No solution_ee Optimize Chiral Resolution or Use Milder Conditions check_ee->solution_ee Yes solution_disub Adjust Stoichiometry (1:1 Ratio) or Use Protecting Group check_disub->solution_disub Yes solution_other Optimize Purification (e.g., Salt Crystallization) check_disub->solution_other No

Caption: A troubleshooting flowchart for common issues in this compound synthesis.

References

Technical Support Center: Purification of (R)-2-Methylpiperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-Methylpiperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound?

A1: The most common and cost-effective method for purifying or resolving this compound from a racemic mixture is through diastereomeric salt crystallization.[1][2] This classical resolution technique involves reacting the racemic 2-methylpiperazine (B152721) with an enantiomerically pure chiral resolving agent, typically a chiral acid like (L)-tartaric acid.[3][4] This reaction forms a pair of diastereomeric salts: (this compound)-(L)-tartrate and ((S)-2-methylpiperazine)-(L)-tartrate.[5] These diastereomers possess different physical properties, most importantly solubility, which allows the less soluble salt to be selectively crystallized and separated from the mixture.[1][5]

Q2: Which chiral resolving agents are most effective for 2-methylpiperazine?

A2: (L)-Tartaric acid is a widely used, cost-effective, and well-documented resolving agent for racemic 2-methylpiperazine.[4][6] Other chiral acids can also be employed, such as derivatives of tartaric acid (e.g., (-)-O,O'-Dibenzoyl-L-tartaric acid), (S)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid.[6][7] The optimal choice often requires empirical screening to find the agent that provides the best crystallinity and separation efficiency in a given solvent system.[7]

Q3: How is the purity of the final this compound product determined?

A3: The purity is assessed in two stages: diastereomeric excess (d.e.) of the crystallized salt and enantiomeric excess (e.e.) of the final liberated amine.[7]

  • Diastereomeric Excess (d.e.): This can often be determined by analyzing the diastereomeric salts on a standard achiral HPLC column (e.g., C18), as the two diastereomers have different physical properties.[7]

  • Enantiomeric Excess (e.e.): After the desired diastereomeric salt is isolated and the chiral resolving agent is removed to yield the free amine, the e.e. is determined using a specialized chiral stationary phase (CSP) column in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][7][8] Chiral Gas Chromatography (GC) can also be used, sometimes requiring prior derivatization of the amine.[1]

Q4: Are there alternative purification methods to diastereomeric crystallization?

A4: Yes, while diastereomeric crystallization is common for large-scale production, chromatographic methods are also used, particularly for analytical purposes and smaller-scale preparative separations.[9][10] Supercritical Fluid Chromatography (SFC) is increasingly popular as a "green" alternative to normal-phase HPLC, offering faster separations for many chiral compounds, including primary amines.[9][11] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound via diastereomeric salt crystallization.

Problem 1: No crystals are forming after adding the resolving agent and cooling the solution.

  • Possible Causes:

    • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent, preventing the solution from reaching the necessary supersaturation.[13]

    • Insufficient Concentration: The concentration of the salts might be below the solubility limit at the given temperature.[13]

    • Lack of Nucleation Sites: Spontaneous crystallization sometimes fails to initiate.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to increase the solute concentration.[13]

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[7]

    • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to the solution to initiate crystallization.[1][3]

    • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are known to be less soluble (an "anti-solvent") to induce precipitation.[13]

    • Re-evaluate Solvent: The chosen solvent may be inappropriate. A systematic solvent screening is recommended to find a system with a better solubility profile.[2]

Problem 2: The product "oils out" as a liquid phase instead of forming solid crystals.

  • Possible Causes:

    • Excessive Supersaturation: The level of supersaturation is too high, often caused by cooling the solution too rapidly or using too high a concentration.[13]

    • High Impurity Level: Impurities present in the racemic mixture or resolving agent can disrupt the crystal lattice formation and lower the melting point of the salt.[7]

    • Inappropriate Temperature: The crystallization temperature may be too high.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Use a more dilute solution or employ a significantly slower cooling rate.[13]

    • Optimize Temperature: Find a solvent system that allows crystallization to occur at a different, more suitable temperature.[13]

    • Ensure Agitation: Proper stirring can sometimes prevent oiling out by promoting controlled crystal growth.[13]

    • Purify Starting Materials: Consider purifying the initial racemic 2-methylpiperazine or the resolving agent to remove impurities.[7]

Problem 3: The yield of the desired diastereomeric salt is very low.

  • Possible Causes:

    • Suboptimal Solubility: The desired salt, while being the less soluble of the two, might still be too soluble in the chosen solvent, leaving a significant amount in the mother liquor.[13]

    • Premature Isolation: The crystallization process may not have reached equilibrium, and filtration was performed too early.[13]

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine may not be optimal.

  • Troubleshooting Steps:

    • Optimize Conditions: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[13]

    • Increase Aging Time: Allow the mixture to stir at the final, cold temperature for a longer period (e.g., several hours) to maximize crystallization.[2]

    • Adjust Stoichiometry: While a 1:1 ratio is a common starting point, varying the molar ratio of the resolving agent can sometimes improve yield.[4][5]

    • Recycle Mother Liquor: The unwanted enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall process yield.[13]

Problem 4: The enantiomeric excess (e.e.) of the final product is low.

  • Possible Causes:

    • Poor Selectivity: The solubility difference between the two diastereomeric salts in the chosen solvent is not significant enough.[2]

    • Co-precipitation: The more soluble diastereomer crystallizes along with the less soluble one.

    • Incomplete Separation: The mother liquor, containing the more soluble diastereomer, was not efficiently removed from the filtered crystals.

  • Troubleshooting Steps:

    • Recrystallization: The most effective method to improve purity is to recrystallize the isolated diastereomeric salt from the same or a different solvent system.[5]

    • Optimize Solvent System: A different solvent or solvent mixture may provide a greater solubility difference between the two diastereomers. A systematic screening is recommended.[2][13]

    • Improve Washing: After filtration, wash the crystals thoroughly with a small amount of the cold crystallization solvent to remove the adhering mother liquor without dissolving a significant amount of the desired product.[5]

    • Construct a Phase Diagram: For a more fundamental understanding, constructing a ternary phase diagram of the two salts and the solvent can help identify the optimal conditions for recovery.[13]

Data Presentation

Table 1: Comparison of Common Chiral Resolving Agents for 2-Methylpiperazine

Resolving Agent Common Solvent Systems Key Advantages / Disadvantages Reference
(L)-Tartaric Acid Water, Water/Alcohol mixtures Advantages: Inexpensive, readily available, well-documented. Disadvantages: May require multiple recrystallizations for high purity. [6],[4]
(-)-O,O'-Dibenzoyl-L-tartaric acid Alcohols, Acetone Advantages: Often provides good crystallinity and high e.e. Disadvantages: More expensive than tartaric acid. [6]
(S)-Mandelic Acid Alcohols (e.g., Methanol, Ethanol) Advantages: Widely used for resolving amines. Disadvantages: Specific data for 2-methylpiperazine resolution is less common in public literature. [4],[7]

| (1S)-(+)-10-Camphorsulfonic acid | Various organic solvents | Advantages: Effective for many amines. Disadvantages: Can be more expensive. |[7] |

Table 2: Example Chiral HPLC Conditions for Enantiomeric Excess (e.e.) Analysis

Parameter Condition 1: Polysaccharide-Based CSP Condition 2: Alternative CSP
Column Type Chiralpak IC (Cellulose-based) Crownpak® CR-I (+) (Crown ether-based)
Mobile Phase Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1 v/v/v) CO₂ / Methanol with 0.8% Trifluoroacetic Acid (TFA) (for SFC)
Detection UV at 340 nm (after derivatization) or ~210 nm (direct) PDA and MS
Notes Polysaccharide phases often require a basic additive for amine analysis. Derivatization may be needed to enhance UV detection.[8] Crown ether phases are specifically useful for primary amines and require an acidic mobile phase.[11]

| Reference |[8], |[11] |

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Crystallization with (L)-Tartaric Acid

This protocol is a generalized procedure based on common methodologies.[1][3][4] Optimization of solvent, temperature, and stoichiometry is crucial.

  • Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid (e.g., 1.0 molar equivalent) in a minimal amount of a chosen solvent (e.g., water or a water/ethanol mixture) with heating.

  • Addition of Amine: To the warm, stirred solution, add racemic (±)-2-methylpiperazine (1.0 molar equivalent). Continue heating and stirring until all solids are completely dissolved.

  • Controlled Cooling & Crystallization: Slowly cool the solution to a predetermined temperature range (e.g., 68-74 °C).[1][3] If available, introduce seed crystals of (this compound)-(L)-tartrate to initiate crystallization.

  • Aging: Allow the mixture to stir gently at this temperature for a set period (e.g., 1-2 hours) to allow for crystal growth.[3]

  • Final Cooling: Continue to cool the suspension slowly (e.g., over at least 2 hours) to a final temperature of 12-18 °C to maximize the precipitation of the less soluble salt.[3]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor.[5]

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[2]

  • (Optional) Recrystallization: For higher purity, dissolve the dried salt in a minimal amount of hot solvent and repeat the cooling and isolation steps.[5]

Protocol 2: Liberation of Free this compound from Tartrate Salt

This protocol describes the recovery of the free amine from the isolated diastereomeric salt.[1][8]

  • Dissolution: Dissolve the dried (this compound)-(L)-tartrate salt in water.

  • Basification: With stirring, add a strong base solution (e.g., 1 M Sodium Hydroxide) dropwise until the pH of the solution is greater than 10. This neutralizes the tartaric acid and liberates the free amine.[8]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract it multiple times (e.g., 3x) with a suitable organic solvent such as dichloromethane, ethyl acetate, or toluene.[3][8]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.[8]

  • (Optional) Further Purification: The resulting amine can be further purified by distillation if required.[1]

Visualizations

G1 cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Free Amine start 1. Dissolve Racemic (±)-2-Methylpiperazine & (L)-Tartaric Acid in Hot Solvent cool 2. Controlled Cooling to Induce Crystallization (Seeding is Optional) start->cool age 3. Age Mixture to Allow Crystal Growth cool->age isolate 4. Isolate Crystals by Filtration age->isolate wash 5. Wash Crystals with Cold Solvent isolate->wash dry 6. Dry the Diastereomeric Salt Crystals wash->dry dissolve_salt 7. Dissolve Salt in Water dry->dissolve_salt Proceed to Liberation basify 8. Add Base (e.g., NaOH) to pH > 10 dissolve_salt->basify extract 9. Extract with Organic Solvent basify->extract dry_extract 10. Dry and Evaporate Solvent extract->dry_extract final_product 11. Obtain Enriched this compound dry_extract->final_product

Caption: General workflow for the chiral resolution of this compound.[3]

G2 start Low Yield or Purity Observed q1 Is the issue low purity (low d.e.)? start->q1 recrystallize Recrystallize the isolated salt. This is the most common first step. q1->recrystallize Yes q2 Is the issue low yield? q1->q2 No wash Ensure thorough washing of crystals with cold solvent. recrystallize->wash rescreen Re-screen for a more selective solvent system. wash->rescreen optimize_temp Optimize crystallization temperature. Try a lower final temperature. q2->optimize_temp Yes aging Increase the 'aging' time before filtration. optimize_temp->aging recycle Consider racemizing and recycling the mother liquor. aging->recycle

Caption: Troubleshooting decision tree for low purity and yield issues.[13]

G3 start Goal: Find Optimal Solvent for Crystallization screen 1. Perform small-scale screening with a diverse range of solvents (e.g., water, alcohols, acetone) and their mixtures. start->screen dissolve 2. For each solvent, dissolve racemic amine and resolving agent at an elevated temperature. screen->dissolve cool 3. Allow slow cooling to room temperature and then to 0-5 °C. dissolve->cool analyze 4. Isolate any precipitate and analyze the diastereomeric excess (d.e.) by HPLC. cool->analyze decision Was a promising solvent found (Good yield and high d.e.)? analyze->decision optimize 5. Optimize conditions for the promising solvent(s): concentration, cooling rate, and aging time. decision->optimize Yes restart Expand solvent search. Try different resolving agents. decision->restart No

Caption: Logical workflow for solvent selection in diastereomeric crystallization.[2]

References

Troubleshooting low yields in the synthesis of (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (R)-2-Methylpiperazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound is resulting in a very low yield. What are the common causes?

Low yields in the synthesis of this compound can arise from several factors, often related to side reactions, incomplete reactions, or purification issues. The most common culprits include:

  • Formation of Disubstituted Byproducts: Piperazine (B1678402) has two secondary amine groups, both of which can react. This is a frequent cause of low yields of the desired mono-substituted product.[1]

  • Side Reactions and Polymerization: Under certain conditions, starting materials can polymerize or undergo other side reactions, consuming the reactants and reducing the yield of the target molecule.[1]

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions, such as incorrect temperature, reaction time, or catalyst deactivation.[1]

  • Racemization: For chiral syntheses, harsh reaction conditions (e.g., high temperatures or extreme pH) can lead to racemization, reducing the yield of the desired enantiomer.

  • Issues with Starting Materials: The purity of starting materials is crucial. Impurities can interfere with the reaction or poison the catalyst.

  • Suboptimal Work-up and Purification: The desired product may be lost during extraction, crystallization, or chromatography if the procedure is not optimized.

Q2: I am observing a significant amount of a disubstituted byproduct in my reaction mixture. How can I improve the selectivity for mono-substitution?

The formation of 1,4-disubstituted piperazine is a common challenge.[1][2] Here are several strategies to enhance mono-selectivity:

  • Use of a Protecting Group: This is a highly effective method.[1] By protecting one of the nitrogen atoms with a group like tert-butyloxycarbonyl (Boc), you ensure that only the other nitrogen can react. The protecting group can be removed in a subsequent step.

  • Employ a Large Excess of Piperazine: Using a 5- to 10-fold excess of the piperazine starting material can statistically favor the formation of the monosubstituted product.[2]

  • Slow Addition of the Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize the formation of the disubstituted byproduct.[2]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of acid to form the mono-salt can effectively "protect" one of the nitrogens, thereby favoring mono-alkylation or mono-acylation.[3]

Q3: My chiral resolution of racemic 2-methylpiperazine (B152721) with L-(+)-tartaric acid is not yielding pure this compound. What could be wrong?

Chiral resolution relies on the differential solubility of the diastereomeric salts. Here are some troubleshooting tips:

  • Solvent Choice: The choice of solvent is critical for effective fractional crystallization. Alcohols like methanol (B129727) or ethanol (B145695), or aqueous mixtures, are commonly used. The optimal solvent system may require some experimentation.

  • Cooling Rate: Slow and controlled cooling is essential to allow for the selective crystallization of the less soluble diastereomeric salt, this compound (L)-tartaric acid salt.[4] Rapid cooling can lead to the co-precipitation of both diastereomers.

  • Stoichiometry of the Resolving Agent: Using an equimolar or slightly less than equimolar amount of L-(+)-tartaric acid is recommended.[4] An excess of the resolving agent can sometimes interfere with the crystallization process.

  • Purity of the Racemic Mixture: Impurities in the starting racemic 2-methylpiperazine can inhibit crystallization or be incorporated into the crystals, reducing the enantiomeric purity.

  • Recrystallization: It is often necessary to perform one or more recrystallizations of the diastereomeric salt to achieve high enantiomeric purity.

Q4: I am having trouble with the deprotection step of my N-Boc or N-benzyl protected this compound. What are the best practices?

Deprotection can sometimes be challenging. Here are some suggestions:

  • For N-Boc Deprotection:

    • Acidic Conditions: Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) at room temperature is a standard and effective method.

    • Anhydrous Conditions: Ensure anhydrous conditions to prevent side reactions.

    • Monitoring the Reaction: Follow the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • For N-Benzyl Debenzylation:

    • Catalytic Hydrogenation: This is a common method, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]

    • Catalyst Activity: Ensure the catalyst is active and not poisoned.

    • Solvent Choice: Protic solvents like methanol or ethanol are generally suitable for this reaction.

    • Alternative Protecting Groups: If debenzylation proves difficult under various conditions, consider using a more labile protecting group in your synthetic strategy.[6]

Data Summary

The following tables provide a summary of typical reaction conditions and yields for common synthetic routes to this compound. Note that yields are highly dependent on the specific substrate and reaction scale.

Table 1: Chiral Resolution of Racemic 2-Methylpiperazine

Resolving AgentSolventTemperatureYield of Diastereomeric SaltReference
L-(+)-Tartaric AcidMethanol/WaterCool slowly to 0-5 °C30-40% (after recrystallization)[4]
L-(+)-Tartaric AcidEthanolRoom temperature, then 0 °C~35%General Lab Practice

Table 2: Synthesis via Protected Intermediates

Starting MaterialKey ReagentsDeprotection MethodOverall YieldReference
N-Boc-(R)-alanine1. Ethyl N-benzylglycinate, 2. HCl, 3. LiAlH4, 4. Pd/C, H2Catalytic HydrogenationExcellent[7]
(R)-(-)-PhenylglycinolN-Boc glycine, DCC, then reduction and protectionDecarbonylation and debenzylation63%[8]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Methylpiperazine using L-(+)-Tartaric Acid

  • Dissolution: Dissolve racemic 2-methylpiperazine in a suitable solvent (e.g., methanol or a methanol/water mixture).

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary. Slowly add the tartaric acid solution to the 2-methylpiperazine solution with constant stirring.[4]

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble this compound (L)-tartaric acid salt.[4]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization: To improve enantiomeric purity, recrystallize the diastereomeric salt from a fresh portion of the hot solvent.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a strong base, such as sodium hydroxide, until the solution is strongly alkaline.[4]

  • Extraction: Extract the liberated this compound with an organic solvent like toluene (B28343) or chloroform.[4]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product.

Protocol 2: Synthesis of this compound via an N-Boc Protected Intermediate

  • Peptide Coupling: Couple N-Boc-(R)-alanine with ethyl N-benzylglycinate using a standard peptide coupling reagent (e.g., DCC) to form the dipeptide.

  • Deprotection and Cyclization: Remove the Boc group using HCl gas in an appropriate solvent. Neutralization will then induce cyclization to the diketopiperazine.

  • Reduction: Reduce the diketopiperazine to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as THF.

  • Debenzylation: Remove the N-benzyl group by catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere to yield this compound.

Visual Guides

Troubleshooting_Low_Yields start Low Yield of This compound check_byproducts Analyze Crude Product (NMR, LC-MS) start->check_byproducts disubstituted Disubstituted Byproduct Detected? check_byproducts->disubstituted Analysis Complete other_byproducts Other Side Products Detected? disubstituted->other_byproducts No solution_disubstituted Implement Strategies for Mono-substitution: - Use Protecting Group (Boc) - Excess Piperazine - Slow Addition of Electrophile disubstituted->solution_disubstituted Yes incomplete_reaction Incomplete Reaction? other_byproducts->incomplete_reaction No solution_other Optimize Reaction Conditions: - Adjust Temperature - Change Solvent - Screen Catalysts other_byproducts->solution_other Yes solution_incomplete Improve Reaction Conversion: - Increase Reaction Time - Check Catalyst Activity - Increase Temperature incomplete_reaction->solution_incomplete Yes purification Review Purification Protocol: - Optimize Extraction pH - Recrystallization Solvent Screening - Adjust Chromatography Conditions incomplete_reaction->purification No end Improved Yield solution_disubstituted->end solution_other->end solution_incomplete->end purification->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Chiral_Resolution_Workflow start Racemic 2-Methylpiperazine add_resolving_agent Add L-(+)-Tartaric Acid in a suitable solvent start->add_resolving_agent crystallization Slow Cooling and Fractional Crystallization add_resolving_agent->crystallization filtration Filter to Isolate Diastereomeric Salt crystallization->filtration recrystallization Recrystallize for Higher Purity (Optional) filtration->recrystallization recrystallization->filtration Purity Not Met liberation Liberate Free Base with Strong Base (e.g., NaOH) recrystallization->liberation Purity Met extraction Extract with Organic Solvent liberation->extraction final_product This compound extraction->final_product Protected_Synthesis_Workflow start N-Boc-(R)-alanine coupling Peptide Coupling with Ethyl N-benzylglycinate start->coupling dipeptide Protected Dipeptide coupling->dipeptide deprotection_cyclization Boc Deprotection (HCl) and Cyclization dipeptide->deprotection_cyclization diketopiperazine Diketopiperazine Intermediate deprotection_cyclization->diketopiperazine reduction Reduction with LiAlH4 diketopiperazine->reduction protected_piperazine N-Benzyl-(R)-2-Methylpiperazine reduction->protected_piperazine debenzylation Catalytic Hydrogenation (Pd/C, H2) protected_piperazine->debenzylation final_product This compound debenzylation->final_product

References

Preventing racemization during (R)-2-Methylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (R)-2-Methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture containing both its (R) and (S) enantiomers.[1] This is a significant problem in drug development because the biological activity of a molecule is often dependent on its specific three-dimensional structure.[1] The presence of the undesired (S)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even toxic side effects.[2]

Q2: What is the primary chemical mechanism that causes racemization at the chiral center of this compound?

A2: The primary mechanism for racemization in reactions involving the chiral carbon of this compound is the abstraction of the proton at that stereocenter (the α-proton). This is particularly relevant when the adjacent nitrogen atom is part of a reactive group, such as an activated amide. The presence of a base can facilitate the removal of this proton, leading to the formation of a planar, achiral enolate or a similar intermediate.[1][3] Re-protonation of this intermediate can occur from either face, resulting in a mixture of both (R) and (S) enantiomers and a loss of enantiomeric purity.

Q3: At which stages of a reaction or workflow is racemization most likely to occur?

A3: Racemization can happen at several points in a synthetic workflow:

  • During the main reaction: Harsh conditions, such as high temperatures or the presence of strong acids or bases, can promote racemization of intermediates or the final product.[3]

  • During work-up: Aqueous work-ups involving strong acids or bases can cause the product to racemize.[2][3]

  • During purification: Standard silica (B1680970) gel chromatography can lead to racemization due to the acidic nature of the silica.[2][3] It is often advisable to use neutralized silica gel or an alternative stationary phase like alumina.[2]

Q4: How do protecting groups influence the stereochemical stability of this compound?

A4: Protecting groups play a crucial role in minimizing racemization.[3] Bulky protecting groups on the nitrogen atoms can provide steric hindrance, physically blocking bases from accessing the proton at the chiral center.[3] Additionally, electron-withdrawing protecting groups can reduce the acidity of the α-proton, making it less susceptible to being removed by a base.[3]

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound and provides actionable solutions.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after an amide coupling reaction.

  • Potential Cause A: Inappropriate Coupling Reagent.

    • Symptom: You are using a carbodiimide (B86325) reagent like DCC or EDC without an additive, or a standard onium salt like HBTU.

    • Rationale: Carbodiimides alone can promote the formation of a highly racemization-prone oxazolone (B7731731) intermediate.[1] While onium salts are generally better, some can still cause significant racemization with sensitive substrates.[1]

    • Solution:

      • If using a carbodiimide (e.g., DIC, EDC), add a racemization-suppressing additive like Oxyma or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1]

      • Switch to a coupling reagent known for low racemization, such as COMU, HATU, or DEPBT.[1][4][5]

  • Potential Cause B: Inappropriate Base.

    • Symptom: You are using a strong, non-sterically hindered base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM).

    • Rationale: These bases are strong enough to abstract the α-proton from the activated intermediate, leading to racemization.[6][7]

    • Solution: Switch to a sterically hindered or weaker base. Good alternatives include diisopropylethylamine (DIPEA), collidine, or 2,4,6-trimethylpyridine (B116444) (TMP).[1][5][8]

  • Potential Cause C: Elevated Reaction Temperature.

    • Symptom: The reaction is performed at elevated temperatures (e.g., room temperature or higher, or using microwave heating).

    • Rationale: Higher temperatures increase the rate of all reactions, including the undesired racemization pathway.[1][2][8][9]

    • Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary.[1][2]

  • Potential Cause D: Prolonged Pre-activation Time.

    • Symptom: The carboxylic acid is activated with the coupling reagent and base for an extended period before adding the this compound.

    • Rationale: Allowing the activated species to stand increases the opportunity for it to convert into a racemization-prone intermediate before the amine has a chance to react.[1][6]

    • Solution: Minimize the pre-activation time to 1-5 minutes, or use an in-situ activation protocol where the coupling reagent is added last to the mixture of the acid, amine, and base.[1][8]

Problem 2: Enantiomeric excess is high post-reaction but drops after purification.

  • Potential Cause: Racemization on Silica Gel.

    • Symptom: You are using standard silica gel for column chromatography.

    • Rationale: The acidic nature of silica gel can catalyze the racemization of stereochemically sensitive amines.[2][3]

    • Solution:

      • Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[2]

      • Use a less acidic stationary phase, such as neutral or basic alumina.[2]

Data Presentation

The choice of reagents is critical for preserving stereochemical integrity. The following table summarizes trends in racemization observed for various amide coupling conditions. Lower percentages indicate better stereochemical preservation.

Coupling ReagentBaseAdditiveTemperatureRacemization Potential
EDC/DCCTEA / NMMNoneRoom TempHigh
HBTU / TBTUDIPEAHOBtRoom TempModerate
HATUDIPEA / Collidine-0 °C to Room TempLow
COMUTMP / DMP-Room TempVery Low
DICOxyma / HOAtOxyma / HOAt0 °C to Room TempVery Low
DEPBTDIPEA / TEA-Room TempVery Low

Note: Absolute racemization percentages can vary significantly based on the specific substrates, solvent, and reaction time. This table represents general trends.[1]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization during the formation of an amide bond with this compound.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.[1]

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, proceed with a standard aqueous work-up using buffered or mild acidic/basic solutions to avoid post-reaction racemization.[2]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a general procedure to determine the enantiomeric purity of your product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column known for separating amine enantiomers.

  • Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC system.

  • Quantification: Identify the peaks corresponding to the (R) and (S) enantiomers. Integrate the peak areas for both.

  • Calculation: Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

Visualizations

Racemization_Prevention_Workflow Workflow to Minimize Racemization cluster_prep Preparation cluster_reaction Reaction Conditions cluster_purification Work-up & Purification cluster_analysis Analysis Start Start with Enantiopure This compound Protect Select Appropriate Protecting Group (if needed) Start->Protect Reagents Choose Low-Racemization Coupling Reagent (e.g., HATU, COMU) Protect->Reagents Base Select Hindered/Weak Base (e.g., DIPEA, Collidine) Reagents->Base Temp Set Low Temperature (Start at 0°C) Base->Temp Solvent Use Anhydrous Aprotic Solvent Temp->Solvent Protocol Minimize Pre-activation Time (In-situ Activation) Solvent->Protocol Workup Quench with Buffered or Mildly Acidic Solution Protocol->Workup Purify Use Neutral Stationary Phase (Neutralized Silica, Alumina) Workup->Purify Analysis Determine Enantiomeric Excess (Chiral HPLC) Purify->Analysis End High ee% Product Analysis->End

Caption: A logical workflow for minimizing racemization in this compound reactions.

Base_Catalyzed_Racemization Mechanism of Base-Catalyzed Racemization R_Enantiomer (R)-Enantiomer (Chiral) Intermediate Planar Achiral Intermediate (e.g., Enolate) R_Enantiomer->Intermediate + Base - H+ S_Enantiomer (S)-Enantiomer (Chiral) S_Enantiomer->Intermediate + Base - H+ Intermediate->R_Enantiomer + H+ Intermediate->S_Enantiomer + H+

Caption: Base-catalyzed racemization proceeds through a planar, achiral intermediate.

References

Analytical methods for monitoring (R)-2-Methylpiperazine reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the reaction progress and enantiomeric purity of (R)-2-Methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring an this compound reaction?

A1: The primary methods for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is widely used for determining enantiomeric purity, while GC is suitable for assessing the concentration of volatile starting materials and products.[3][4] NMR provides structural information and can be used to quantify the conversion of reactants to products.[1][5]

Q2: How do I select the best method for my specific needs?

A2: The choice depends on the specific goal of the analysis.

  • For Enantiomeric Purity/Excess (ee): Chiral HPLC is the most reliable and widely used technique.[6] It separates the (R) and (S) enantiomers, allowing for precise quantification of each.

  • For Reaction Conversion & Purity: Standard (achiral) HPLC or GC can be used to monitor the disappearance of starting materials and the appearance of the product. GC is often preferred for volatile piperazine (B1678402) derivatives.[4][7]

  • For Structural Confirmation: ¹H and ¹³C NMR spectroscopy are essential for confirming the identity of the product and intermediates.[8][9]

Q3: Is derivatization required for the analysis of 2-Methylpiperazine (B152721)?

A3: Derivatization is often necessary, especially for GC and sometimes for HPLC analysis. For GC, derivatization with reagents like acetic anhydride (B1165640) or silylating agents improves volatility and peak shape.[2][10] For HPLC, if the molecule lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to enhance UV detection.[11][12]

Q4: Can I use titration to determine the concentration of 2-Methylpiperazine?

A4: Yes, non-aqueous titration is a viable method for determining the total concentration of 2-Methylpiperazine, which is a weak base.[13] The sample is typically dissolved in glacial acetic acid to enhance its basicity and titrated with a standard solution of perchloric acid.[13] However, this method cannot distinguish between enantiomers and is not suitable for determining enantiomeric excess.

Analytical Techniques: Data and Protocols

A summary of common analytical techniques is presented below, followed by detailed experimental protocols for HPLC and GC methods.

Table 1: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleCommon UseAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP)Enantiomeric excess (ee) determination[6]High accuracy and precision for enantiomers[14]Method development can be time-consuming
GC-FID/MS Separation based on volatility and polarityPurity assessment, quantification of volatile impurities[4][7]High sensitivity (especially with FID), structural info with MS[15]Often requires derivatization; not suitable for non-volatile compounds[10]
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldStructural confirmation, reaction kinetics[1][5]Provides detailed structural data, non-destructiveLower sensitivity compared to chromatographic methods
Titration Acid-base neutralizationTotal base concentration[13]Simple, cost-effective, and quick[13]Non-specific, cannot determine enantiomeric purity

Experimental Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for developing a chiral HPLC method to separate enantiomers of 2-Methylpiperazine, often after derivatization to improve detection and resolution.

1. Sample Preparation:

  • If the sample is a salt (e.g., tartrate salt), liberate the free amine.[3]
  • Suspend the salt in water and basify with a sodium hydroxide (B78521) solution to a pH > 10.[3]
  • Extract the liberated this compound into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[3]
  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.[16]
  • Dissolve the residue in the mobile phase for injection.[6]

2. Derivatization (if necessary):

  • React the 2-methylpiperazine sample with a suitable chiral or achiral derivatizing agent (e.g., a chiral acid chloride or isocyanate) in an aprotic solvent like acetonitrile.[3] This converts the enantiomers into diastereomers which can be easier to separate.[3]

3. HPLC Conditions:

  • The parameters below are a typical starting point. Optimization is crucial.

Table 2: Example Chiral HPLC Method Parameters

ParameterTypical Setting
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., cellulose (B213188) or amylose-based column[6][14]
Mobile Phase Normal Phase: Hexane/Isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA)[14]
Flow Rate 1.0 mL/min[11]
Column Temp. 25 - 35 °C[11]
Injection Vol. 10 µL[11]
Detector UV at a suitable wavelength (e.g., 210 nm or based on derivative's absorbance)[17]

4. Data Analysis:

  • The two enantiomers (or resulting diastereomers) will elute at different retention times.
  • Calculate the enantiomeric excess (ee) using the peak areas (A) of the R and S enantiomers:
  • ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100

Experimental Protocol 2: Gas Chromatography (GC) for Purity and Conversion

This protocol is suitable for determining the purity of this compound and monitoring the consumption of related volatile species in a reaction mixture.

1. Sample Preparation & Derivatization:

  • Dissolve a known amount of the reaction aliquot or sample in a suitable solvent (e.g., methanol).[7]
  • Derivatization is highly recommended to improve peak shape and thermal stability. A common method is silylation.[10]

2. GC Conditions:

Table 3: Example GC Method Parameters

ParameterTypical Setting
Column DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane; 30 m x 0.53 mm, 1 µm film[4][7]
Carrier Gas Helium at a flow of 2 mL/min[4][7]
Injector Temp. 250 °C[4][7]
Detector FID at 260 °C[4][7]
Oven Program Start at 150°C, hold for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min.[4]
Injection 1.0 µL, split ratio 1:5[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting

dot```dot graph hplc_resolution_troubleshooting { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="Troubleshooting: Poor Enantiomeric Resolution", fontcolor="#202124", fontsize=16, labelloc=t, width=7.9, height=10]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12];

// Nodes start [label="Poor or No\nEnantiomeric Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Is the Chiral Stationary\nPhase (CSP) appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; screen_csp [label="Action: Screen different CSPs\n(e.g., cellulose, amylose,\ncyclodextrin-based).", shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_mobile_phase [label="Is the mobile phase\noptimized?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_modifier [label="Action: Vary organic modifier\npercentage (e.g., isopropanol)\nin 5% increments.", shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_additive [label="Action: Add/adjust basic modifier\n(e.g., 0.1-0.5% DEA)\nfor amine analytes.", shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Is the column temperature\noptimized?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="Action: Decrease temperature in\n5°C increments. Lower temps\noften improve chiral resolution.", shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_column [color="#5F6368", penwidth=1.5]; check_column -> screen_csp [label=" No ", color="#EA4335", fontcolor="#EA4335", penwidth=1.5]; check_column -> check_mobile_phase [label=" Yes ", color="#34A853", fontcolor="#34A853", penwidth=1.5]; check_mobile_phase -> optimize_modifier [label=" No ", color="#EA4335", fontcolor="#EA4335", penwidth=1.5]; optimize_modifier -> optimize_additive [color="#5F6368", penwidth=1.5]; check_mobile_phase -> check_temp [label=" Yes ", color="#34A853", fontcolor="#34A853", penwidth=1.5]; check_temp -> optimize_temp [label=" No ", color="#EA4335", fontcolor="#EA4335", penwidth=1.5];

screen_csp -> end_good [style=dashed, color="#5F6368", penwidth=1.5]; optimize_additive -> end_good [style=dashed, color="#5F6368", penwidth=1.5]; optimize_temp -> end_good [style=dashed, color="#5F6368", penwidth=1.5]; check_temp -> end_good [label=" Yes ", color="#34A853", fontcolor="#34A853", penwidth=1.5]; }

Caption: Workflow for diagnosing and resolving peak tailing in HPLC.

Table 4: Common HPLC Problems and Solutions for Piperazine Analysis

SymptomPotential CauseRecommended Action
No or Poor Enantiomeric Separation 1. Inappropriate chiral stationary phase (CSP). [14] 2. Mobile phase not optimized. [14] 3. Column temperature too high. [14]1. Screen different CSPs (polysaccharide, cyclodextrin, etc.). [14] 2. Vary the organic modifier % and add a basic modifier like DEA for the amine. [14] 3. Lower the column temperature in 5°C increments. [14]
Peak Tailing 1. Column overload. [18] 2. Secondary interactions with residual silanols on the silica (B1680970) support. [18] 3. Column contamination or degradation. [19]1. Dilute the sample and re-inject. [14] 2. Increase the concentration of the basic modifier (e.g., DEA) in the mobile phase. [14] 3. Wash the column with a strong solvent like isopropanol or replace it if washing fails. [19]
Ghost Peaks 1. Contaminated mobile phase or system. [20] 2. Autosampler carryover. [14]1. Run a blank gradient. If peaks appear, the issue is the mobile phase or HPLC system. [14]Use fresh, HPLC-grade solvents. [14] 2. If the blank is clean, inject the sample solvent. If peaks appear, the solvent is contaminated. If not, optimize the autosampler's needle wash. [14]
Irreproducible Retention Times 1. Column temperature fluctuations. [20] 2. Inconsistent mobile phase preparation. [20] 3. Air trapped in the pump. [20]1. Use a column oven to maintain a stable temperature. 2. Prepare mobile phase fresh daily and ensure accurate measurements. [14] 3. Purge the pump to remove air bubbles. [20]

General Analytical Workflow

The diagram below illustrates the general workflow for analyzing a sample from an this compound reaction.

dot

Caption: A generalized workflow for reaction monitoring analysis.

References

Challenges in the large-scale production of enantiomerically pure (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of enantiomerically pure (R)-2-Methylpiperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale method for producing enantiomerically pure this compound?

The most established and widely used method for large-scale production is the chiral resolution of racemic 2-methylpiperazine (B152721).[1][2] This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1][3]

Q2: Which chiral resolving agents are most effective for the resolution of 2-methylpiperazine?

(L)-Tartaric acid is a well-documented and cost-effective resolving agent for isolating this compound.[1][4][5] Other resolving agents like mandelic acid may also be used, but specific data for the resolution of 2-methylpiperazine is less readily available in public literature.[4]

Q3: What are the key steps in a typical chiral resolution process?

The chiral resolution process generally involves three main stages:

  • Diastereomeric Salt Formation: Reacting racemic (±)-2-methylpiperazine with an enantiomerically pure resolving agent, such as (L)-tartaric acid, in a suitable solvent to form diastereomeric salts.[1]

  • Fractional Crystallization: Isolating the desired diastereomeric salt (e.g., this compound-(L)-tartrate), which is typically less soluble and preferentially precipitates from the solution.[1]

  • Liberation of the Free Amine: Treating the isolated diastereomeric salt with a base to neutralize the resolving agent and release the enantiomerically pure this compound.[1][5]

Q4: Are there alternative methods to chiral resolution for producing this compound?

Yes, alternative approaches include asymmetric synthesis from chiral starting materials or catalytic asymmetric synthesis.[6] For instance, enantiomerically pure 2-methylpiperazines can be synthesized from (D)- or (L)-alanine.[7] Catalytic methods, such as asymmetric transfer hydrogenation, also offer pathways to enantioenriched piperazines.[8] However, chiral resolution often remains the more common method on an industrial scale.

Troubleshooting Guides

Low Yield of Diastereomeric Salt

Problem: The yield of the crystallized this compound-(L)-tartrate salt is lower than expected.

Possible Cause Troubleshooting Step
Suboptimal Solvent System Screen various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) to find the one where the desired diastereomeric salt has the lowest solubility.[3]
Incorrect Molar Ratio Optimize the molar ratio of the resolving agent to the racemic mixture. Test ratios such as 0.5, 1.0, and 1.2 equivalents of (L)-tartaric acid.[3]
Inappropriate Cooling Profile Employ slow, controlled cooling to favor the formation of the thermodynamically most stable and less soluble diastereomeric salt.[3] Rapid cooling can lead to co-precipitation of the more soluble diastereomer.
Incomplete Dissolution Ensure all components are fully dissolved by heating the mixture before cooling to initiate crystallization.[1][5]
Low Enantiomeric Excess (e.e.)

Problem: The final this compound product shows low enantiomeric purity after analysis (e.g., by chiral HPLC).

Possible Cause Troubleshooting Step
Co-precipitation of Diastereomers Re-evaluate the solvent and cooling conditions. A different solvent or a slower cooling rate might improve selectivity.[3]
Insufficient Purity of Diastereomeric Salt Consider an optional recrystallization step for the isolated diastereomeric salt to enhance its purity before liberating the free amine.[3]
Contamination from Mother Liquor After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the undesired diastereomer.[3]
Racemization During Liberation Ensure the basification step to liberate the free amine is performed under mild conditions to avoid potential racemization.
Crystallization Fails to Initiate

Problem: No precipitate forms even after cooling the solution of the diastereomeric salts.

Possible Cause Troubleshooting Step
Supersaturation Not Reached The solution may be too dilute. Carefully concentrate the solution by evaporating some of the solvent.
High Solubility of Both Diastereomers The chosen solvent may not be optimal. A solvent screening is necessary to find a system where one salt is significantly less soluble.[3]
Nucleation Barrier Introduce seed crystals of the desired this compound-(L)-tartrate salt to initiate crystallization.[1][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the chiral resolution of (±)-2-methylpiperazine using (L)-tartaric acid. Note that yields and enantiomeric excess are highly dependent on specific experimental conditions.

Parameter(L)-Tartaric Acid as Resolving AgentReference
Molar Ratio (Amine:Acid) Typically between 1:0.5 and 1:1[5]
Solvent Systems Water, or mixed solvent systems (e.g., aqueous alcohols)[4]
Reported Yield High yields of the diastereomeric salt are achievable.[4]
Enantiomeric Excess (e.e.) High optical purity (≥98.0%) can be obtained.[5]

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-2-Methylpiperazine with (L)-Tartaric Acid

This protocol is adapted from established methods for the large-scale resolution of 2-methylpiperazine.[1][5]

Materials:

  • (±)-2-Methylpiperazine

  • (L)-Tartaric acid

  • Water

  • Sodium hydroxide (B78521) (for basification)

  • Organic solvent for extraction (e.g., toluene, dichloromethane)

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable reactor, dissolve (L)-tartaric acid in water. The molar ratio of (L)-tartaric acid to racemic 2-methylpiperazine is typically between 0.5 and 1.0.[5]

    • Add racemic (±)-2-methylpiperazine to the (L)-tartaric acid solution.[5]

    • Heat the mixture to ensure complete dissolution of all components (e.g., to 85 °C).[1]

  • Crystallization:

    • Slowly cool the solution to a temperature range of 68-74 °C.[1]

    • If available, introduce seed crystals of this compound-(L)-tartrate to initiate crystallization.[1]

    • Age the mixture at this temperature for a period (e.g., 1 hour) with gentle stirring.[1]

    • Continue to cool the suspension to 12-18 °C over at least 2 hours.[1]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by filtration.[5]

    • Wash the crystals with a small amount of cold solvent to remove adhering mother liquor.[3]

  • Liberation of this compound:

    • Suspend the isolated diastereomeric salt in water.[5]

    • Basify the mixture with a sodium hydroxide solution to a pH greater than 10.[5]

    • Extract the liberated this compound into a suitable organic solvent.[5]

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched product.[3]

  • Recovery of Resolving Agent (Optional):

    • The aqueous layer containing the tartrate salt can be acidified and processed to recover the (L)-tartaric acid for reuse.

Visualizations

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation & Purification Racemic_Mix (±)-2-Methylpiperazine Dissolution Dissolve & Heat Racemic_Mix->Dissolution Resolving_Agent (L)-Tartaric Acid Resolving_Agent->Dissolution Solvent Solvent (e.g., Water) Solvent->Dissolution Cooling Controlled Cooling Dissolution->Cooling Filtration Filtration Cooling->Filtration Crystals Crystals of (R)-2-MP-(L)-Tartrate Filtration->Crystals Mother_Liquor Mother Liquor with (S)-2-MP-(L)-Tartrate Filtration->Mother_Liquor Basification Basification (e.g., NaOH) Crystals->Basification Extraction Solvent Extraction Basification->Extraction Final_Product Pure this compound Extraction->Final_Product

Caption: Workflow for Chiral Resolution of this compound.

G Start Low Enantiomeric Excess (e.e.) Detected Check_Salt_Purity Is Diastereomeric Salt Purity High? Start->Check_Salt_Purity Recrystallize Recrystallize Diastereomeric Salt Check_Salt_Purity->Recrystallize No Check_Washing Was Crystal Washing Adequate? Check_Salt_Purity->Check_Washing Yes End Re-analyze e.e. Recrystallize->End Improve_Washing Improve Washing with Cold Solvent Check_Washing->Improve_Washing No Check_Cooling Is Cooling Profile Optimized? Check_Washing->Check_Cooling Yes Improve_Washing->End Optimize_Cooling Implement Slower, Controlled Cooling Check_Cooling->Optimize_Cooling No Check_Cooling->End Yes Optimize_Cooling->End

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: Catalyst Removal in (R)-2-Methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual catalysts from (R)-2-Methylpiperazine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound that require removal?

A1: The synthesis of chiral piperazines like this compound often involves transition metal catalysts. The most common classes include:

  • Palladium-based catalysts: Frequently used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds.[1]

  • Rhodium-based catalysts: Employed in asymmetric hydrogenation reactions to establish the chiral center.

  • Ruthenium-based catalysts: Also utilized in asymmetric hydrogenation and transfer hydrogenation reactions.[2]

  • Nickel and Copper-based catalysts: Can be used in various amination and cyclization reactions.

Q2: Why is it critical to remove residual catalysts from this compound?

A2: Residual metal catalysts are considered impurities and their removal is crucial for several reasons:

  • Regulatory Compliance: Regulatory bodies like the EMA and FDA have stringent limits on the amount of residual metals in active pharmaceutical ingredients (APIs).

  • Patient Safety: Many transition metals are toxic and can pose health risks.

  • Catalyst Deactivation in Downstream Steps: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps.

  • Product Stability and Quality: Metal impurities can affect the stability, appearance, and overall quality of the final product.

Q3: What are the primary methods for removing residual catalysts?

A3: The main strategies for catalyst removal include:

  • Scavenging: Using solid-supported or solution-phase scavengers that selectively bind to the metal, allowing for its removal by filtration.

  • Crystallization: Purifying the this compound product through crystallization, leaving the catalyst impurities in the mother liquor.

  • Chromatography: Employing techniques like silica (B1680970) gel column chromatography to separate the product from the catalyst.

  • Extraction: Using liquid-liquid extraction to partition the catalyst and product into different phases.

Q4: How can I quantify the amount of residual catalyst in my product?

A4: Highly sensitive analytical techniques are required to quantify trace metal residues. The most common method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which is the industry standard for detecting and quantifying elemental impurities at very low levels.

Troubleshooting Guides

This section addresses common issues encountered during the removal of residual catalysts from this compound reactions.

Issue 1: High Levels of Residual Catalyst After Purification

Symptom: ICP-MS analysis shows catalyst levels above the acceptable limit after initial purification attempts.

Workflow for Troubleshooting High Residual Catalyst Levels

high_catalyst_levels start High Residual Catalyst Detected check_method Review Purification Method start->check_method scavenging Scavenging Issue? check_method->scavenging Scavenging Used crystallization Crystallization Issue? check_method->crystallization Crystallization Used chromatography Chromatography Issue? check_method->chromatography Chromatography Used scavenger_choice Incorrect Scavenger Type/Amount scavenging->scavenger_choice Possible Cause scavenger_conditions Suboptimal Conditions (Time, Temp, Solvent) scavenging->scavenger_conditions Possible Cause solvent_choice Poor Solvent Selection (High Product Solubility) crystallization->solvent_choice Possible Cause cooling_rate Cooling Rate Too Fast crystallization->cooling_rate Possible Cause column_overload Column Overloading chromatography->column_overload Possible Cause eluent_polarity Incorrect Eluent Polarity chromatography->eluent_polarity Possible Cause solution1 Screen Different Scavengers (e.g., Thiol, Amine-based) scavenger_choice->solution1 Solution solution2 Optimize Scavenging Time, Temperature, and Equivalents scavenger_conditions->solution2 Solution solution3 Screen Anti-solvents to Induce Precipitation solvent_choice->solution3 Solution solution4 Optimize Cooling Profile and Agitation cooling_rate->solution4 Solution solution5 Reduce Sample Load on Column column_overload->solution5 Solution solution6 Optimize Gradient Elution eluent_polarity->solution6 Solution

Caption: Troubleshooting workflow for high residual catalyst levels.

Issue 2: Low Product Yield After Catalyst Removal

Symptom: Significant loss of this compound is observed after the purification step.

Workflow for Troubleshooting Low Product Yield

low_yield start Low Product Yield check_method Review Purification Method start->check_method scavenging Scavenging Issue? check_method->scavenging Scavenging Used crystallization Crystallization Issue? check_method->crystallization Crystallization Used chromatography Chromatography Issue? check_method->chromatography Chromatography Used product_adsorption Product Adsorbed on Scavenger scavenging->product_adsorption Possible Cause product_solubility Product Co-precipitates or Remains in Mother Liquor crystallization->product_solubility Possible Cause product_streaking Product Streaking/ Tailing on Column chromatography->product_streaking Possible Cause solution1 Wash Scavenger with More Solvent or Use a Different Scavenger product_adsorption->solution1 Solution solution2 Optimize Solvent/Anti-solvent Ratio and Temperature product_solubility->solution2 Solution solution3 Add a Mobile Phase Modifier (e.g., triethylamine) product_streaking->solution3 Solution

Caption: Troubleshooting workflow for low product yield.

Data Presentation

The following tables provide representative data on the efficiency of various catalyst removal methods. Note that the actual performance can vary depending on the specific reaction conditions, catalyst, and form of the this compound (free base vs. salt).

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Product Yield (%)
Thiol-functionalized silica250< 5> 98~95
Amine-functionalized silica2502590~98
Trimercaptotriazine (TMT)250< 10> 96~92
Activated Carbon2505080~85

Data is representative for a chiral amine product and may vary for this compound.

Table 2: Purity and Yield after Recrystallization

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Isopropanol/Water95> 99.585
Toluene95> 99.080
Acetone95> 99.282

Data is representative for a chiral piperazine (B1678402) derivative and may vary for this compound.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal using a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Toluene, THF, or Dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add 3-5 molar equivalents of a thiol-functionalized silica scavenger relative to the initial amount of metal catalyst used in the reaction.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for each specific case.

  • Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol/water mixtures are often a good starting point for piperazine salts.[3]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Chromatography for Catalyst Removal
  • Column Packing: Prepare a silica gel column using a suitable solvent system. For amines, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. The addition of a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help prevent product tailing on the acidic silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The product will typically elute while the more polar metal catalyst residues remain adsorbed to the silica at the top of the column.

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC or LC-MS) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Improving Diastereoselectivity with (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of (R)-2-methylpiperazine in diastereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in achieving diastereoselectivity?

This compound is primarily used in two main strategies for asymmetric synthesis:

  • Chiral Resolution via Diastereomeric Salt Formation: This is the most common application. This compound, as an enantiomerically pure base, is reacted with a racemic mixture of an acidic compound. This reaction creates a pair of diastereomeric salts.[1] Because diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[1][2] After isolating the desired diastereomeric salt, the pure enantiomer of the acid can be recovered.[2]

  • As a Chiral Auxiliary: In this approach, the this compound moiety is temporarily attached to a substrate molecule. Its inherent chirality then directs the stereochemical outcome of a subsequent reaction on the substrate, favoring the formation of one diastereomer over others.[3] After the reaction, the auxiliary is cleaved from the product and can potentially be recycled.[3]

Q2: How is the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of my products determined?

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for determining both d.e. and e.e.[2]

  • Diastereomeric Excess (d.e.): The diastereomeric salts can often be separated and quantified using a standard achiral HPLC column (e.g., C18) because of their different physical properties. The d.e. is calculated from the ratio of the peak areas of the two diastereomers.[2]

  • Enantiomeric Excess (e.e.): To determine the e.e. of the target molecule (e.g., the resolved acid), the diastereomeric salt must first be broken to liberate the free amine or acid. The resulting product is then analyzed on a chiral HPLC column.[2]

Q3: Which chiral resolving agents are typically used to resolve racemic 2-methylpiperazine (B152721) itself?

While this guide focuses on using this compound, it's useful to know how it is obtained. Racemic 2-methylpiperazine is resolved using chiral acids. Common resolving agents include:

  • (+)-Tartaric acid and its derivatives[2]

  • (S)-Mandelic acid[2]

  • (1S)-(+)-10-Camphorsulfonic acid[2]

The choice of agent is critical and often requires screening to find the optimal pairing for a given solvent system.[2]

Troubleshooting Diastereomeric Salt Crystallization

Achieving high diastereoselectivity in a resolution experiment is critically dependent on the crystallization step. Below are common issues and recommended solutions.

Problem 1: Low Diastereomeric Excess (d.e.) in the Crystalline Product

Possible CauseSuggested Solution
Solvent System is Not Optimal The relative solubilities of the two diastereomeric salts are highly solvent-dependent. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) and aqueous mixtures to find a system where one salt is significantly less soluble than the other.[1]
Cooling Rate is Too Fast Rapid crystallization can trap impurities and the more soluble diastereomer within the crystal lattice. Employ a slow, controlled cooling process. Allowing the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator generally favors the formation of the most stable, less soluble salt (thermodynamic control).[1]
Incorrect Stoichiometry The molar ratio of this compound to the racemic compound can impact selectivity. Test different ratios, such as 0.5, 1.0, and 1.2 equivalents, during the screening phase.[1]
Inadequate Purity Impurities in the starting materials can interfere with crystal formation and lower selectivity.[2] Consider purifying the racemic starting material or the resolving agent if issues persist.

Problem 2: No Crystals Form Upon Cooling

Possible CauseSuggested Solution
Solution is Not Supersaturated The concentration of the diastereomeric salt is too low. Carefully evaporate some of the solvent to increase the concentration or cool the solution to a lower temperature (e.g., in an ice bath) to decrease solubility.[2]
Nucleation is Inhibited Induce crystallization by gently scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a few "seed" crystals of the desired diastereomeric salt to the solution.[2]
Inappropriate Solvent The diastereomeric salt may be too soluble in the chosen solvent. Screen for alternative solvents where the salt has lower solubility.[2]

Problem 3: The Salt "Oils Out" Instead of Crystallizing

Possible CauseSuggested Solution
High Level of Impurities Impurities can disrupt the crystal lattice formation and lower the melting point of the salt.[2] Ensure high purity of the starting materials.
High Degree of Supersaturation The concentration of the salt is too high, causing it to separate as a liquid phase. Dilute the solution with more solvent and reheat until the oil dissolves, then attempt a slower cooling process.
Inappropriate Solvent The solvent may not be suitable for crystallization. Screen for alternative solvent systems.

Experimental Protocols

Protocol 1: General Method for Chiral Resolution of a Racemic Acid

This protocol provides a general guideline for resolving a racemic acid using this compound. Optimization is essential for each specific substrate.

  • Screening: First, perform a small-scale screening to identify the optimal solvent and molar ratio as described in Protocol 2.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic acid and the optimized equivalent of this compound in the chosen solvent system with heating until all solids dissolve.

  • Crystallization: Allow the solution to cool slowly to room temperature. For improved yield, the flask can be transferred to a refrigerator or ice bath. Allow crystallization to proceed for 1 to 24 hours.[2]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]

  • Recrystallization (Optional): To improve diastereomeric purity, recrystallize the isolated salt from a fresh portion of hot solvent.[1]

  • Liberation of the Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., HCl) to protonate the this compound, rendering it water-soluble.[1]

    • Extract the liberated, enantiomerically enriched acid with an organic solvent (e.g., ethyl acetate).[1]

    • Dry the organic extracts (e.g., over Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]

  • Analysis: Determine the diastereomeric excess of the salt and the enantiomeric excess of the final product by HPLC.[2]

Protocol 2: Screening for Optimal Resolution Conditions

A preliminary screening is crucial for the success of a chiral resolution.[1]

  • Solvent Selection: In an array of small test tubes or vials, dissolve small, equal amounts of the racemic acid and this compound. To each vial, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, and their aqueous mixtures) and heat to dissolve.[1]

  • Molar Ratio Testing: For the most promising solvent(s), set up experiments with varying molar ratios of this compound to the racemic acid (e.g., 0.5, 1.0, 1.2 eq.).[1]

  • Observation: Observe the vials as they cool to room temperature and after further cooling in an ice bath. Note the quantity and quality of any crystalline precipitate.

  • Analysis: Isolate the solid from the most promising conditions and analyze its diastereomeric excess (d.e.) to identify the optimal system for a larger-scale reaction.

Process Workflows and Logic Diagrams

G cluster_workflow Chiral Resolution Workflow racemate Racemic Acid + this compound dissolve Dissolve in Optimal Solvent racemate->dissolve crystallize Slow Cooling & Crystallization dissolve->crystallize filtrate Vacuum Filtration crystallize->filtrate crystals Diastereomeric Salt (Enriched) filtrate->crystals Solid mother_liquor Mother Liquor (Contains other diastereomer) filtrate->mother_liquor Liquid liberate Liberate Free Acid (e.g., add HCl) crystals->liberate extract Organic Extraction liberate->extract final_product Enantiomerically Enriched Acid extract->final_product

Caption: General workflow for the chiral resolution of a racemic acid.

G cluster_troubleshooting Troubleshooting Poor Diastereoselectivity start Low d.e. or No Crystallization check_solvent Is the solvent optimal? start->check_solvent screen_solvents Screen diverse solvents (alcohols, esters, aqueous mixtures) check_solvent->screen_solvents No check_cooling Was cooling too rapid? check_solvent->check_cooling Yes screen_solvents->check_cooling slow_cooling Implement slow, controlled cooling to room temp, then refrigerate check_cooling->slow_cooling Yes check_concentration Is solution supersaturated? check_cooling->check_concentration No concentrate Concentrate solution or cool to lower temp check_concentration->concentrate Yes induce Induce nucleation: - Scratch flask - Add seed crystals check_concentration->induce No

Caption: Decision tree for troubleshooting crystallization issues.

G cluster_auxiliary Concept: this compound as a Chiral Auxiliary prochiral Prochiral Substrate attach Attach Auxiliary prochiral->attach r2mp This compound (Chiral Auxiliary) r2mp->attach intermediate Chiral Intermediate attach->intermediate diastereoselective Diastereoselective Reaction (e.g., Alkylation) intermediate->diastereoselective diastereomers Product with Auxiliary (High d.e.) diastereoselective->diastereomers cleave Cleave Auxiliary diastereomers->cleave final_chiral Enantiomerically Enriched Product cleave->final_chiral recycle Recover Auxiliary cleave->recycle

Caption: Conceptual workflow of using a chiral auxiliary.

References

Storage and handling guidelines to prevent degradation of (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-2-Methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidelines on the storage, handling, and prevention of degradation of this compound. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in experimental settings.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving potential degradation issues during your experimental workflow.

Problem: I am observing unexpected side products or low yield in my reaction involving this compound.

This is a common indication of chemical degradation or reaction with impurities. Use the following workflow to troubleshoot the potential cause.

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, label="Troubleshooting Workflow for this compound Degradation", labelloc=t, pad="0.5", nodesep="0.6", ranksep="0.5"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Troubleshooting Decision Tree for this compound Degradation Issues.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a hygroscopic and flammable solid.[1][2][3] To ensure its stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][5] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and oxidation.[5] Keep it away from sources of ignition, strong acids, and oxidizing agents.[4][5]

Q2: I received this compound as a solid. How should I handle it to prevent contamination and degradation?

A2: Handle the solid in a well-ventilated area, preferably in a glove box or under a fume hood, to minimize exposure to air and moisture.[1][6] Use clean, dry spatulas and glassware. Avoid creating dust.[4] After dispensing, securely reseal the container and purge with an inert gas if possible. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]

Q3: Is this compound sensitive to light?

A3: While specific data on the photosensitivity of this compound is limited, many amine compounds can be sensitive to light. As a precautionary measure, it is advisable to store it in an opaque or amber-colored container to protect it from light.

Degradation Pathways and Prevention

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways are thermal and oxidative degradation. Methyl substitution on the piperazine (B1678402) ring increases the rate of thermal degradation compared to unsubstituted piperazine.[7] Oxidative degradation can be initiated by atmospheric oxygen and is often catalyzed by the presence of metal ions, such as copper.[8] Degradation can also occur in the presence of incompatible materials like strong acids and oxidizing agents.[4][5]

digraph "Degradation_Pathways" { graph [fontname="Arial", fontsize=12, label="Primary Degradation Pathways of this compound", labelloc=t, pad="0.5", nodesep="0.6", ranksep="0.5"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Key Degradation Pathways for this compound.

Q5: I suspect my this compound has degraded. What are the likely degradation products I should look for?

A5: Based on studies of piperazine and its derivatives, thermal degradation can lead to ring-opening and the formation of oligomers.[8] Oxidative degradation can result in the formation of various oxidized species, including N-oxides and products of ring cleavage.[9][10] In the presence of CO2, formylated piperazines can also be formed.[8] Analytical techniques such as GC-MS or LC-MS can be used to identify these potential degradation products.

Q6: How can I minimize degradation of this compound during a reaction?

A6: To minimize degradation, consider the following:

  • Use Anhydrous Solvents: Since the compound is hygroscopic, using dry solvents will prevent hydrolysis and other moisture-mediated side reactions.

  • Inert Atmosphere: Running reactions under an inert atmosphere (nitrogen or argon) will prevent oxidative degradation.

  • Control Temperature: Avoid unnecessarily high temperatures, as thermal degradation is a known pathway.[7]

  • Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas can further reduce the risk of oxidation.

  • Avoid Incompatible Reagents: Ensure that other reagents and catalysts in your reaction are not strong oxidizing agents or acids, unless that is the intended chemistry.

Analytical and Purity Concerns

Q7: How can I check the purity of my this compound?

A7: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common methods for determining chemical purity.[11] To determine the enantiomeric purity (enantiomeric excess), a chiral HPLC method is required.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Q8: I am seeing a gradual decrease in the purity of my stored this compound. What is the likely cause?

A8: A gradual decrease in purity is most likely due to slow degradation from improper storage. The primary culprits are exposure to atmospheric moisture (due to its hygroscopic nature) and oxygen.[5] Ensure the container is tightly sealed and consider storing it in a desiccator under an inert atmosphere.

Data Presentation

ParameterConditionEffect on StabilityPrevention Measures
Temperature Elevated temperatures (>150 °C)Increased rate of thermal degradation. Methyl substitution accelerates degradation compared to piperazine.[7]Store at room temperature or below. Avoid unnecessary heating during experiments.
Moisture/Humidity Exposure to ambient airHygroscopic; absorbs water, which can lead to degradation and affect reaction stoichiometry.Store in a desiccator under an inert atmosphere with a tightly sealed cap.
Oxygen Exposure to airSusceptible to oxidative degradation, which can be catalyzed by metal ions.[8]Store and handle under an inert atmosphere (N2 or Ar). Use degassed solvents for reactions.
Light UV/Visible lightPotential for photodegradation, although specific data is limited.Store in amber or opaque containers.
pH Acidic or Basic conditionsAs a diamine, it will form salts with acids. Strong bases are generally compatible, but extreme pH can catalyze degradation of other components in a formulation.Use buffered solutions if pH control is critical for the experiment.
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, copper, aluminum.[4]Can lead to vigorous reactions and degradation of the compound.Store separately from these materials and ensure they are not present as contaminants in reaction mixtures.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment of this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound. This method should be validated for your specific application.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • Forced degradation samples (see below)

3. Forced Degradation Study (Stress Testing): To generate potential degradation products and demonstrate the specificity of the method, perform a forced degradation study.[12] Expose solutions of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal Degradation: Heat a solid sample at 105 °C for 24 hours, then dissolve for analysis.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or other suitable low UV wavelength as piperazines lack a strong chromophore)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution and the forced degradation samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

6. Method Development and Validation:

  • Inject the reference standard and the stressed samples.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve good separation between the main peak and any degradation product peaks.

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

7. Chiral Purity Analysis: For determining the enantiomeric excess, a chiral HPLC method is necessary. This typically involves a chiral stationary phase (e.g., a polysaccharide-based column) and a non-polar mobile phase (e.g., hexane/isopropanol). The method would need to be developed and optimized to resolve the (R)- and (S)-enantiomers.[4]

References

Technical Support Center: Overcoming Solubility Challenges with (R)-2-Methylpiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of (R)-2-Methylpiperazine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a hygroscopic, crystalline solid that is highly soluble in water.[1][2] Its solubility in organic solvents varies, with qualitative data indicating it is soluble in ethanol (B145695) and acetone.[2] Due to its polar nature, stemming from the two amine groups, it generally shows better solubility in polar organic solvents.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I can take?

If you are encountering solubility issues, consider the following initial troubleshooting steps:

  • Solvent Selection: If your reaction conditions permit, try switching to a more polar solvent.

  • Gentle Heating: Gently warming the mixture can significantly increase the solubility of this compound. Always ensure the temperature is well below the boiling point of the solvent and does not compromise the stability of your reactants.

  • Sonication: Using an ultrasonic bath can help to break down solid agglomerates and enhance dissolution.

  • Stirring: Ensure vigorous and continuous stirring to maximize the interaction between the solvent and the solute.

Q3: My compound precipitates out of the solution after initial dissolution. What could be the cause and how can I resolve it?

Precipitation after initial dissolution often indicates that a supersaturated solution was formed. This can be caused by:

  • Temperature Fluctuation: If the solution was heated to dissolve the compound, it might precipitate upon cooling to ambient temperature. Maintaining a constant, slightly elevated temperature throughout your experiment can prevent this.

  • Solvent Evaporation: Ensure your reaction vessel is properly sealed to prevent solvent evaporation, which would lead to an increase in concentration and subsequent precipitation.

Q4: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent is a common and effective strategy. A small amount of a miscible polar solvent can be added to a less polar system to increase the overall polarity and improve the solubility of this compound. For example, adding a small percentage of methanol (B129727) or ethanol to a solvent like toluene (B28343) or THF can be effective.

Q5: How does salt formation affect the solubility of this compound in organic solvents?

Formation of a salt by reacting this compound with an acid can significantly alter its solubility profile. While amine salts are typically more soluble in polar solvents like water, the choice of the counter-ion can also influence solubility in organic media. This strategy is extensively used in the chiral resolution of racemic 2-methylpiperazine (B152721), where the differential solubility of diastereomeric salts in a specific solvent system allows for their separation.[1]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The solubility of an enantiomer is identical to its counterpart in an achiral solvent. Therefore, data for racemic 2-methylpiperazine can be considered a very close approximation for the (R)-enantiomer.

SolventFormulaTypeSolubility of 2-Methylpiperazine
WaterH₂OPolar Protic78 g/100 mL (at 25 °C)[1][2]
EthanolC₂H₅OHPolar ProticSoluble[2]
AcetoneC₃H₆OPolar AproticSoluble[2]

Note: "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative data is not provided in the cited sources.

Troubleshooting Guides

Issue 1: Poor Solubility in a Non-Polar Organic Solvent

Symptoms:

  • This compound does not dissolve or only partially dissolves in a non-polar solvent (e.g., toluene, hexane, diethyl ether) at room temperature.

Troubleshooting Workflow:

G Troubleshooting Poor Solubility in Non-Polar Solvents start Poor solubility of this compound in a non-polar solvent step1 Introduce a polar co-solvent (e.g., Ethanol, THF) start->step1 step2 Gently heat the mixture while stirring step1->step2 If still insoluble step3 Consider salt formation with a lipophilic acid step2->step3 If still insoluble end_success Solubility Improved step2->end_success If soluble step3->end_success If soluble end_fail Consider alternative non-polar solvent or reaction strategy step3->end_fail If still insoluble

Caption: Workflow for addressing poor solubility in non-polar solvents.

Issue 2: Compound "Oils Out" Instead of Dissolving or Crystallizing

Symptoms:

  • Upon addition to the solvent or during a crystallization attempt, this compound forms an immiscible liquid phase (oils out) instead of dissolving or forming crystals.

Troubleshooting Workflow:

G Troubleshooting 'Oiling Out' start This compound 'oils out' step1 Increase the solvent volume start->step1 step2 Add a co-solvent to improve solvation step1->step2 If 'oiling out' persists end_success Homogeneous solution or crystalline solid obtained step1->end_success If resolved step3 For crystallization, cool the solution more slowly and/or use a seed crystal step2->step3 If issue occurs during crystallization step2->end_success If resolved step3->end_success If resolved end_fail Screen for an alternative solvent system step3->end_fail If 'oiling out' persists

Caption: Workflow for troubleshooting when the compound 'oils out'.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol provides a method for qualitatively assessing the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, THF, acetonitrile, acetone, toluene, DMF, DMSO)

  • Small vials (e.g., 1.5 mL)

  • Vortex mixer

  • Water bath (optional, for heating)

Procedure:

  • Add approximately 2-5 mg of this compound to a clean, dry vial.

  • Add 100 µL of the first solvent to be tested.

  • Vortex the vial for 30-60 seconds at room temperature.

  • Visually inspect for undissolved solid. If the solid is completely dissolved, the solubility is >20-50 mg/mL.

  • If the solid is not fully dissolved, add another 400 µL of the solvent (total volume 500 µL) and vortex for 30-60 seconds. If dissolved, the solubility is >4-10 mg/mL.

  • If the solid remains, add another 500 µL of the solvent (total volume 1 mL) and vortex. If dissolved, the solubility is >2-5 mg/mL.

  • If undissolved solid is still present, gently heat the vial in a water bath (e.g., to 40-50 °C) for a few minutes and observe any changes in solubility.

  • Record your observations for each solvent tested.

Protocol 2: Enhancing Solubility through Diastereomeric Salt Formation (for Chiral Resolution)

This protocol outlines a general procedure for the chiral resolution of racemic 2-methylpiperazine using (L)-(+)-tartaric acid, which relies on the differential solubility of the resulting diastereomeric salts.

Materials:

  • Racemic 2-methylpiperazine

  • (L)-(+)-tartaric acid

  • A suitable solvent (e.g., water, methanol, or a mixture)

  • Reaction flask

  • Stirring apparatus

  • Heating and cooling system

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-methylpiperazine in a minimal amount of the chosen solvent in a reaction flask.

    • In a separate flask, dissolve 1.0 equivalent of (L)-(+)-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the 2-methylpiperazine solution with stirring.

  • Crystallization:

    • Heat the combined solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, (this compound)-(L)-tartrate.

    • If no crystals form, consider seeding with a small crystal of the desired product or further cooling in an ice bath.

    • Allow crystallization to proceed for a sufficient time (e.g., 1-24 hours).

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble ((S)-2-Methylpiperazine)-(L)-tartrate salt.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a strong base (e.g., NaOH or KOH solution) until the pH is highly alkaline to liberate the free this compound.

    • Extract the this compound with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Dry the organic extracts (e.g., over anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Diastereomeric Salt Resolution:

G Workflow for Diastereomeric Salt Resolution start Racemic 2-Methylpiperazine step1 React with (L)-(+)-Tartaric Acid in a suitable solvent start->step1 step2 Controlled Cooling and Crystallization step1->step2 step3 Filtration to isolate the less soluble diastereomeric salt ((R)-2-MP)-(L)-tartrate step2->step3 step4 Liberate the free amine with a strong base step3->step4 side_product Mother liquor containing ((S)-2-MP)-(L)-tartrate step3->side_product step5 Extract with an organic solvent step4->step5 end_product Purified this compound step5->end_product

Caption: A simplified workflow for the chiral resolution of 2-methylpiperazine via diastereomeric salt formation.

References

Characterization of unexpected impurities in (R)-2-Methylpiperazine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing unexpected impurities in (R)-2-Methylpiperazine samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities are the most common and can originate from various stages of the manufacturing process.[1] These include:

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis process. For instance, if synthesized from N-(β-hydroxypropyl)ethylenediamine, this precursor could be a potential impurity.[2]

  • Chiral Impurities: The most common chiral impurity is the (S)-enantiomer of 2-Methylpiperazine. The presence of this stereoisomer can impact the pharmacological and toxicological profile of the final product.

  • Degradation Products: These can form during storage or handling if the material is exposed to adverse conditions like light, heat, or humidity.

  • Reagents and Catalysts: Residual amounts of reagents or catalysts used in the synthesis may also be present.

Q2: What is the significance of the (S)-enantiomer as an impurity?

For chiral molecules like this compound, different enantiomers can have distinct biological activities and toxicological profiles. The presence of the undesired (S)-enantiomer can affect the efficacy and safety of a drug substance. Therefore, it is crucial to control and quantify the level of the (S)-enantiomer.

Q3: Which analytical techniques are best suited for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is the gold standard for separating and quantifying the (S)-enantiomer and other non-volatile organic impurities.[1]

  • Gas Chromatography (GC): Ideal for the analysis of volatile and semi-volatile organic impurities, including residual solvents.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight and structural information, which is crucial for the identification of unknown impurities.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for the structural elucidation of unknown impurities that have been isolated.[1][4]

  • Fourier Transform Infrared Spectroscopy (FTIR): Can be used for functional group analysis of isolated impurities.[1]

Troubleshooting Guides

Guide 1: Investigating an Out-of-Specification (OOS) Result for a Known Impurity

If a known impurity is detected at a level exceeding the specified limit, follow these steps to investigate the root cause.

Workflow for OOS Investigation

OOS_Investigation cluster_investigation Out-of-Specification (OOS) Investigation Workflow start OOS Result for Known Impurity lab_investigation Phase 1: Laboratory Investigation - Check sample preparation - Verify instrument performance - Re-analyze retained sample start->lab_investigation confirm_oos Is OOS Confirmed? lab_investigation->confirm_oos manufacturing_investigation Phase 2: Manufacturing Process Review - Review batch records - Check raw material quality - Evaluate process parameters confirm_oos->manufacturing_investigation Yes no_oos OOS Not Confirmed (Laboratory Error) confirm_oos->no_oos No root_cause Identify Root Cause manufacturing_investigation->root_cause capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa end Close Investigation capa->end no_oos->end

Caption: Workflow for investigating an out-of-specification (OOS) result.

Guide 2: Systematic Approach to Identifying an Unknown Impurity

When an unknown peak is detected during chromatographic analysis, a systematic approach is necessary for its identification and characterization.

Decision Tree for Unknown Impurity Identification

Unknown_Impurity_ID cluster_identification Unknown Impurity Identification Pathway start Unknown Peak Detected in Chromatogram lcms_analysis Perform LC-MS Analysis - Obtain mass-to-charge ratio (m/z) - Determine molecular weight start->lcms_analysis database_search Database Search - Search m/z in chemical databases - Compare with potential by-products lcms_analysis->database_search match_found Potential Match Found? database_search->match_found confirm_structure Confirm Structure - Obtain reference standard - Compare retention time and spectra match_found->confirm_structure Yes isolate_impurity Isolate Impurity (e.g., Preparative HPLC) match_found->isolate_impurity No identified Structure Identified confirm_structure->identified nmr_analysis Structural Elucidation (NMR, HRMS, FTIR) isolate_impurity->nmr_analysis nmr_analysis->identified

Caption: Logical pathway for identifying an unknown impurity.

Data Presentation

Table 1: Example Impurity Profile for Three Batches of this compound

Impurity Name/IDRetention Time (min)Batch A (%)Batch B (%)Batch C (%)Specification Limit (%)
(S)-2-Methylpiperazine8.50.080.120.09≤ 0.15
N-(β-hydroxypropyl)ethylenediamine12.2< 0.050.06< 0.05≤ 0.10
Unknown Impurity 115.70.030.040.03≤ 0.10
Total Impurities-0.110.220.12≤ 0.50

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (R) and (S) enantiomers of 2-Methylpiperazine.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities

This method is suitable for identifying and quantifying residual solvents and other volatile organic compounds.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-500 amu

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol).

Protocol 3: LC-MS/MS for Unknown Impurity Identification

This protocol is designed for obtaining structural information on non-volatile unknown impurities.

  • LC System: UHPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of the impurity from the main peak (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • MS System: Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan for parent ion identification, followed by product ion scan (MS/MS) for fragmentation analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in the initial mobile phase composition.

References

Optimizing protecting group strategy for multi-step synthesis involving (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-step synthesis involving (R)-2-methylpiperazine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of protecting group strategies for this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for this compound, and when should I use them?

A1: The most common protecting groups for this compound are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). The choice depends on the overall synthetic strategy, particularly the required orthogonality.

  • Boc Group: Ideal for its stability in basic and hydrogenolysis conditions. It is typically removed with strong acids (e.g., TFA or HCl). Use Boc when you need to perform reactions that are sensitive to acid but stable to bases or catalytic hydrogenation.[1][2]

  • Cbz Group: This group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][3] This makes it orthogonal to the Boc group. Choose Cbz when subsequent steps involve acidic conditions or when a mild, non-acidic deprotection is required.[1][4]

  • Orthogonal Pairs: In a multi-step synthesis requiring differential protection of the two nitrogens, using a Boc group on one nitrogen and a Cbz group on the other is a common and effective strategy.[1]

Q2: How does the methyl group in this compound affect regioselective mono-protection?

A2: The methyl group at the C2 position introduces steric hindrance, which significantly influences the regioselectivity of N-protection. The two nitrogen atoms, N1 (adjacent to the methyl group) and N4 (distal to the methyl group), have different steric environments and nucleophilicity.

  • Steric Hindrance: The N1 nitrogen is more sterically hindered than the N4 nitrogen.[5]

  • Nucleophilicity: The N4 nitrogen is generally more nucleophilic and less sterically hindered, making it the more reactive site for many electrophilic reagents, including protecting group reagents like Boc-anhydride and Cbz-Cl.

  • Selective N4-Protection: Under standard kinetic conditions, acylation reactions tend to favor the N4 position due to its greater accessibility and nucleophilicity.

  • Achieving N1-Protection: Selective protection of the N1 nitrogen is more challenging and often requires specific strategies, such as using a large excess of the piperazine (B1678402) and carefully controlling reaction conditions or employing a multi-step strategy involving initial protection of the N4 position.

Q3: I am getting a significant amount of di-substituted byproduct during my mono-protection reaction. How can I improve the selectivity?

A3: Formation of the di-protected piperazine is a common issue.[2] Here are several strategies to enhance mono-substitution:

  • Control Stoichiometry: Use a slight excess of this compound relative to the protecting group reagent. This statistically favors the mono-protected product.[2]

  • Slow Addition: Add the protecting group reagent (e.g., Boc₂O or Cbz-Cl) slowly and at a low temperature (e.g., 0 °C) to the solution of this compound. This keeps the concentration of the electrophile low, reducing the likelihood of a second protection event on the mono-protected intermediate.[6]

  • In Situ Mono-protonation: Add one equivalent of a strong acid (like HCl or TFA) to the piperazine solution before adding the protecting group reagent. This forms the mono-piperazinium salt, deactivating one nitrogen atom towards electrophilic attack and directing the protection to the free nitrogen.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of Mono-Protected this compound

Potential Cause Troubleshooting Steps
Significant Di-protection 1. Reduce Stoichiometry: Decrease the equivalents of the protecting group reagent to 0.8-0.9 equivalents relative to the piperazine. 2. Slow Addition: Add the protecting group reagent dropwise at 0°C. 3. Use Mono-protonation: Pre-treat the this compound with 1.0 equivalent of acid (e.g., TFA in methanol) before adding the protecting group reagent.[6][7]
Incomplete Reaction 1. Monitor Progress: Use TLC or LC-MS to monitor the consumption of the starting material. 2. Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature after the initial addition at 0°C. 3. Check Reagent Quality: Ensure the protecting group reagent (e.g., Boc-anhydride) has not degraded.
Product Loss During Workup 1. pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the product is in its free base form. 2. Multiple Extractions: Extract the aqueous phase multiple times (3-5x) with a suitable organic solvent (e.g., DCM or Ethyl Acetate) to maximize recovery. 3. Avoid Emulsions: If an emulsion forms during extraction, add brine to help break it.

Issue 2: Difficulty in Removing the Protecting Group

Protecting Group Potential Cause Troubleshooting Steps
Boc Incomplete Deprotection 1. Increase Acid Equivalents: Increase the equivalents of TFA (to 10-20 eq.) or use a more concentrated HCl solution (e.g., 4M HCl in Dioxane). 2. Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or gently warm if the substrate is stable. 3. Scavenge t-butyl Cations: If side reactions with t-butyl cations are suspected, add a scavenger like triethylsilane or anisole.
Cbz Catalyst Inactivation 1. Use Fresh Catalyst: Ensure the Pd/C catalyst is active. 2. Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst. 3. Check for Catalyst Poisons: Sulfur-containing compounds or other impurities in the substrate can poison the catalyst. Purify the starting material if necessary.
Cbz Slow or Stalled Hydrogenolysis 1. Increase Hydrogen Pressure: If using a balloon, ensure it is adequately filled. For more stubborn cases, use a Parr hydrogenator to increase the pressure. 2. Change Solvent: Solvents like methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) are commonly used. Trying a different solvent may improve reaction rates.[3] 3. Use a Hydrogen Transfer Reagent: As a safer alternative to H₂ gas, use a hydrogen donor like ammonium (B1175870) formate (B1220265) with Pd/C.[3]

Data Presentation

Table 1: Comparison of Mono-Protection Conditions for this compound

Protecting GroupReagent (eq.)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Boc Boc₂O (1.0)Et₃N (1.1)DCM0 to RT2-470-85Favors N4 protection. Di-Boc formation can be an issue.
Boc Boc₂O (1.0)1 eq. TFAMethanol0 to RT3-5~80In situ mono-protonation method, improves selectivity for mono-protection.[6][7]
Cbz Cbz-Cl (1.0)5 eq. PiperazineDCM01-275-90Large excess of piperazine acts as base and minimizes di-protection. Favors N4.
Cbz Cbz-Cl (1.0)Na₂CO₃ (2.0)DCM/H₂O0 to RT2-470-85Schotten-Baumann conditions.

Table 2: Comparison of Deprotection Conditions

Protecting GroupReagentSolventTemp (°C)Time (h)Typical Yield (%)Notes
Boc TFA (10 eq.)DCMRT1-4>95Volatile acid and solvent, easy removal.
Boc 4M HCl in DioxaneDioxaneRT1-3>95Product often precipitates as the HCl salt.
Cbz H₂ (1 atm, balloon)10% Pd/CMethanol4-16>95Mild conditions, orthogonal to acid-labile groups.[1][3]
Cbz Ammonium Formate (5 eq.)10% Pd/CMethanolRT1-3>90

Experimental Protocols

Protocol 1: Selective N4-Boc Protection of this compound via Mono-protonation
  • Salt Formation: Dissolve this compound (1.0 equiv.) in anhydrous methanol (approx. 0.5 M) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA, 1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 20 minutes at 0°C.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 equiv.) in methanol dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add water and adjust the pH to >10 with a 20% NaOH solution.

    • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to yield pure N4-Boc-(R)-2-methylpiperazine.

Protocol 2: Selective N4-Cbz Protection of this compound
  • Reaction Setup: Dissolve this compound (5.0 equiv.) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 1.0 equiv.) dropwise to the vigorously stirred solution.

  • Reaction: Stir the reaction at 0°C for 1-2 hours, monitoring completion by TLC.

  • Work-up:

    • Add water to the reaction mixture.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The excess this compound can be removed by an acidic wash, or the product can be purified by column chromatography to yield N4-Cbz-(R)-2-methylpiperazine.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected this compound derivative (1.0 equiv.) in methanol or ethanol (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a hydrogen-filled balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Mandatory Visualizations

G Choosing a Protecting Group for this compound start Start: Need to protect this compound acid_sensitive Are subsequent steps acid-sensitive? start->acid_sensitive base_sensitive Are subsequent steps base/hydrogenolysis sensitive? acid_sensitive->base_sensitive No use_cbz Use Cbz Group (Deprotect with H2/Pd-C) acid_sensitive->use_cbz Yes use_boc Use Boc Group (Deprotect with TFA/HCl) base_sensitive->use_boc Yes orthogonal Need orthogonal protection for N1 and N4? base_sensitive->orthogonal No end Proceed with Synthesis use_boc->end use_cbz->end orthogonal->use_boc No boc_cbz Use Boc on one N and Cbz on the other N orthogonal->boc_cbz Yes boc_cbz->end

Caption: Decision tree for selecting a protecting group.

G Troubleshooting Low Yield in Mono-Protection start Low Yield of Mono-Protected Product check_byproduct Check for Di-Protected Byproduct via TLC/LC-MS start->check_byproduct di_present Di-protection is a major issue check_byproduct->di_present Yes no_di Minimal di-protection, starting material remains check_byproduct->no_di No solution1 1. Reduce PG reagent stoichiometry 2. Add PG reagent slowly at 0°C 3. Use in-situ mono-protonation di_present->solution1 solution2 1. Extend reaction time 2. Check reagent quality 3. Ensure proper workup pH no_di->solution2 end Improved Yield solution1->end solution2->end

References

Technical Support Center: Debugging Failed N-functionalization of (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-functionalization of (R)-2-methylpiperazine.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my N-functionalization of this compound resulting in low yield or no product?

A1: Failure in N-functionalization reactions can stem from several factors. The most common issues include poor reactivity of the electrophile, suboptimal reaction conditions, or degradation of starting materials or products. Key areas to investigate are:

  • Reagent Quality: Ensure all reagents, especially solvents, are anhydrous and pure, as trace amounts of water can quench reagents or inhibit catalysts.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical. For direct alkylations, a strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often required, and a polar aprotic solvent such as DMF or acetonitrile (B52724) can improve solubility and reaction rates.[1]

  • Reaction Temperature: Many N-functionalization reactions require heating to proceed efficiently. If the reaction is stalling at room temperature, consider increasing the temperature while monitoring for potential product decomposition.[1]

  • Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions and ensure reproducibility.[1]

Q2: How can I achieve selective functionalization at the N4 position and avoid reaction at the N1 position?

A2: this compound has two distinct secondary amine nitrogens. The N1 nitrogen is adjacent to the C2 methyl group, making it sterically hindered. The N4 nitrogen is less hindered and generally more nucleophilic. Therefore, reactions with most electrophiles will preferentially occur at the N4 position. To enhance this inherent regioselectivity:

  • Steric Hindrance: Use bulky electrophiles, which will favor reaction at the less sterically crowded N4 position.

  • Low Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically preferred product.

Q3: I am observing a significant amount of di-substituted byproduct. How can I favor mono-functionalization?

A3: The formation of a di-alkylated byproduct is a common challenge due to the presence of two reactive nitrogen atoms.[2] Key strategies to promote mono-functionalization include:

  • Control Stoichiometry: Use a large excess of this compound relative to the electrophile (alkylating or arylating agent). This statistically favors the reaction of the electrophile with an unreacted piperazine (B1678402) molecule.[2]

  • Slow Addition: Add the electrophile slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the probability of a second functionalization event on the already mono-substituted product.[1]

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine derivative. For selective N4-functionalization, one would start with an N1-protected this compound. However, a more practical approach is often to use a commercially available N-Boc-piperazine, perform the functionalization, and then remove the Boc group.[1][3]

Q4: My product appears to be water-soluble and is lost during aqueous workup. What should I do?

A4: Piperazine derivatives are basic and readily form hydrochloride or other salts, which are highly soluble in water. To extract your product into an organic solvent, you must convert the salt back to its free base form. After quenching the reaction, basify the aqueous layer to a pH of 9.5-12 using a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[1] This deprotonates the piperazine nitrogens, making the product less polar and more soluble in organic solvents like dichloromethane (B109758) (DCM), chloroform, or ethyl acetate.[1]

Section 2: Visual Guides & Workflows

Reaction Pathway for N4-Functionalization

cluster_start Starting Material cluster_direct Direct Functionalization cluster_pg Protecting Group Strategy start This compound direct_rxn Electrophile (R-X) Base, Solvent start->direct_rxn Route 1 pg_protect 1. Protect (e.g., Boc₂O) start->pg_protect Route 2 (High Selectivity) product_mono Desired Product: N4-functionalized direct_rxn->product_mono product_di Side Product: N1,N4-di-functionalized direct_rxn->product_di product_n1 Side Product: N1-functionalized direct_rxn->product_n1 pg_intermediate N1-Boc-(R)-2-methylpiperazine pg_protect->pg_intermediate pg_rxn 2. Electrophile (R-X) Base, Solvent pg_intermediate->pg_rxn pg_protected_product N4-functionalized-N1-Boc-piperazine pg_rxn->pg_protected_product pg_deprotect 3. Deprotect (e.g., TFA/HCl) pg_protected_product->pg_deprotect pg_final_product Desired Product: N4-functionalized pg_deprotect->pg_final_product

Caption: Routes for N4-functionalization of this compound.

Troubleshooting Workflow for Failed Reactions

start Experiment Failed (Low/No Yield) check_sm Analyze Starting Materials (Purity, Anhydrous?) start->check_sm sm_ok SMs are Pure & Dry check_sm->sm_ok Yes sm_bad Purify/Dry SMs & Solvents Re-run Experiment check_sm->sm_bad No check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) crude_sm_unreacted Only Starting Material Found? check_crude->crude_sm_unreacted Analysis sm_ok->check_crude success Problem Identified & Solved sm_bad->success crude_side_products Multiple Spots/Peaks Found? crude_sm_unreacted->crude_side_products No unreacted_yes Increase Temp Change Base/Solvent Check Electrophile Reactivity crude_sm_unreacted->unreacted_yes Yes crude_degradation Baseline/Smear on TLC? crude_side_products->crude_degradation No side_products_yes Di-alkylation? -> Use excess piperazine -> Slow electrophile addition -> Use protecting group crude_side_products->side_products_yes Yes degradation_yes Lower Reaction Temp Monitor Reaction Closely Check Reagent Stability crude_degradation->degradation_yes Yes unreacted_yes->success side_products_yes->success degradation_yes->success

Caption: Logical workflow for debugging failed N-functionalization reactions.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the N-functionalization of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low to No Yield 1. Inactive or unsuitable reagents/catalyst. 2. Poor solubility of starting materials. 3. Insufficiently strong base or incomplete acid neutralization. 4. Reaction temperature is too low.1. Use high-purity, anhydrous reagents and solvents.[1] 2. Switch to a more suitable solvent like DMF or NMP to ensure all reagents are fully dissolved.[1] 3. Use a stronger, anhydrous base (e.g., Cs₂CO₃, K₂CO₃) and ensure at least 1.5-2.0 equivalents are used.[1] 4. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.
Formation of Di-substituted Byproduct 1. Incorrect stoichiometry (electrophile not the limiting reagent). 2. Rapid addition of the electrophile. 3. High reactivity of the mono-substituted product.1. Use an excess of this compound (3 to 5 equivalents) relative to the electrophile.[2] 2. Add the electrophile slowly (dropwise) or via syringe pump to maintain its low concentration.[1] 3. For maximum control, use an N1-protected version of this compound to ensure only N4 can react.[1]
Reaction Stalls (Incomplete Conversion) 1. Reversible reaction equilibrium. 2. Catalyst poisoning (if applicable). 3. Poor reagent solubility at reaction temperature.1. Ensure the acid byproduct (e.g., HBr, HCl) is effectively neutralized by using a sufficient amount of base.[1] 2. Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1] 3. Switch to a higher-boiling point solvent (e.g., DMF, DMSO) that can fully dissolve reagents at the required temperature.
Product Decomposition 1. Unstable electrophile or product at the reaction temperature. 2. Reaction run for too long.1. Lower the reaction temperature. 2. Monitor the reaction progress closely by TLC or LC-MS and stop it once the starting material is consumed.[1]
Poor Reproducibility 1. Sensitivity to trace impurities in reagents or solvents. 2. Inconsistent inert atmosphere.1. Use high-purity reagents and anhydrous solvents for every run.[1] 2. Ensure the reaction vessel is properly dried, purged, and maintained under an inert atmosphere (N₂ or Ar).[1]

Section 4: Key Experimental Protocols

Protocol 1: Direct N4-Alkylation with an Alkyl Halide

This protocol favors mono-alkylation at the more reactive N4 position by using an excess of the starting piperazine.

  • Materials:

    • This compound (3.0 eq)

    • Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a dry, inert-atmosphere flask, add this compound and anhydrous acetonitrile.

    • Add anhydrous potassium carbonate to the mixture.

    • Stir the suspension and add the alkyl halide dropwise over 30 minutes at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the alkyl halide is consumed.

    • Cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine.

    • Basify the aqueous layer to pH ~12 with 2M NaOH and extract with DCM (3x) to recover any product that may have partitioned as a salt.

    • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N4-Reductive Amination with an Aldehyde or Ketone

Reductive amination is a mild and effective method for N-alkylation that avoids the formation of quaternary ammonium (B1175870) salts.[1]

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount, optional)

  • Procedure:

    • Dissolve this compound and the aldehyde/ketone in DCM in a dry flask under an inert atmosphere.

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride in portions. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).[4]

    • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: (R)-2-Methylpiperazine Work-up and Isolation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient work-up and isolation of (R)-2-Methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for isolating this compound?

A1: The most common and cost-effective method for isolating this compound is through the chiral resolution of a racemic mixture of 2-methylpiperazine (B152721).[1] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid.[1][2] The resulting diastereomeric salts, (this compound)-(L)-tartrate and ((S)-2-methylpiperazine)-(L)-tartrate, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

Q2: What are the key physicochemical properties of 2-Methylpiperazine to consider during work-up and isolation?

A2: Key physicochemical properties include its solubility, pKa, and melting/boiling points. 2-Methylpiperazine is highly soluble in water and also soluble in organic solvents like acetone (B3395972) and ethanol.[4][5][6] It is a basic compound with two pKa values. The hygroscopic nature of 2-methylpiperazine means it can absorb moisture from the air, so appropriate storage and handling are necessary.[4][5]

Q3: How is the enantiomeric excess (e.e.) of the final this compound product determined?

A3: The enantiomeric excess (e.e.) of the final product is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] A common approach involves the derivatization of the amine with a chiral agent to form diastereomers that can be separated on a standard achiral column.[2][7] The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.[7]

Q4: Can this compound be used as a resolving agent itself?

A4: Yes, as an enantiomerically pure chiral base, this compound can be used to resolve racemic acidic compounds by forming diastereomeric salts that can be separated by fractional crystallization.[8]

Troubleshooting Guides

Issue 1: Low Yield of Diastereomeric Salt Crystals
Potential Cause Troubleshooting Step
Suboptimal Solvent System The solvent plays a critical role in the solubility difference between the two diastereomeric salts.[9] Perform a solvent screen to identify a system where one diastereomer is significantly less soluble. Water and mixed aqueous-organic solvent systems are often effective for resolution with tartaric acid.[9]
Incorrect Stoichiometry Ensure the molar ratio of the racemic 2-methylpiperazine to the chiral resolving agent is optimized. Test ratios such as 0.5, 1.0, and 1.2 equivalents of the resolving agent.[8]
Incomplete Crystallization Allow sufficient time for crystallization to occur. This can range from 1 to 24 hours.[3] Ensure the solution is cooled slowly to the appropriate temperature (e.g., 0-5 °C) to maximize crystal formation.[9]
High Solubility in Mother Liquor Concentrate the filtrate and attempt a second crystallization to recover more of the product.[10]
Issue 2: Diastereomeric Salt "Oils Out" Instead of Crystallizing
Potential Cause Troubleshooting Step
High Concentration of Solute Dilute the solution with more of the chosen solvent and reheat until the oil dissolves, then attempt to re-crystallize.
Presence of Impurities Impurities can interfere with crystal lattice formation and lower the melting point.[3] Consider purifying the starting racemic 2-methylpiperazine or the resolving agent before diastereomeric salt formation.[3]
Rapid Cooling Cool the solution more slowly to encourage the formation of an ordered crystalline solid over an amorphous oil.
Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product
Potential Cause Troubleshooting Step
Co-precipitation of the More Soluble Diastereomer Wash the filtered crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.[1]
Insufficient Purity of Diastereomeric Salt Perform one or more recrystallizations of the diastereomeric salt from a fresh portion of hot solvent to improve the diastereomeric purity before liberating the free amine.[3]
Racemization During Work-up Ensure that the conditions for liberating the free amine (e.g., pH, temperature) are not harsh enough to cause racemization. This is generally not a major issue for 2-methylpiperazine under standard basic conditions.

Quantitative Data

Table 1: Physicochemical Properties of 2-Methylpiperazine

PropertyValueReference(s)
Molecular Formula C5H12N2[4][5]
Molar Mass 100.16 g/mol [2][5]
Appearance White to yellow crystalline powder/chunks[4][6]
Melting Point 61-63 °C[2][5]
Boiling Point 155 °C at 763 mmHg[5][6]
Water Solubility 78 g/100 mL at 25 °C[4][11]
pKa1 5.62[4][5]
pKa2 9.60[4][5]
pH (50g/L in H2O) 11-12[4][5]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound with (L)-Tartaric Acid
  • Dissolution of Resolving Agent: In a suitable reaction vessel, dissolve 1.0 molar equivalent of (L)-tartaric acid in a minimal amount of the chosen solvent (e.g., water or a water/methanol mixture).[1]

  • Addition of Racemic Amine: To the stirred solution of tartaric acid, add 1.0 molar equivalent of racemic 2-methylpiperazine.[9]

  • Heating: Heat the mixture with stirring until all solids dissolve completely (e.g., 70-80 °C).[9]

  • Crystallization: Slowly cool the solution to room temperature. If available, add seed crystals of (this compound)-(L)-tartaric acid salt to induce crystallization.[2] Continue cooling in an ice bath or refrigerator (e.g., to 0-5 °C) to maximize precipitation.[9]

  • Aging: Allow the mixture to stir at the final temperature for 2-4 hours to ensure complete crystallization.[9]

  • Isolation: Collect the precipitated crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor.[1]

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]

Protocol 2: Liberation of this compound Free Base
  • Dissolution of Salt: Suspend the dried (this compound)-(L)-tartrate salt in water.[2][7]

  • Basification: With stirring, add a strong base solution (e.g., aqueous sodium hydroxide) dropwise until the pH is greater than 10 to ensure the 2-methylpiperazine is in its free base form.[2][7]

  • Extraction: Extract the liberated this compound from the aqueous solution multiple times with a suitable organic solvent (e.g., toluene, chloroform, or dichloromethane).[1][2]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.[2][7]

  • Further Purification (Optional): If necessary, the resulting this compound can be further purified by distillation.[2]

Visualizations

G cluster_0 Diastereomeric Salt Formation and Isolation cluster_1 Liberation of Free Amine Racemic 2-Methylpiperazine Racemic 2-Methylpiperazine Dissolution and Mixing Dissolution and Mixing Racemic 2-Methylpiperazine->Dissolution and Mixing Chiral Resolving Agent (L-Tartaric Acid) Chiral Resolving Agent (L-Tartaric Acid) Chiral Resolving Agent (L-Tartaric Acid)->Dissolution and Mixing Solvent Solvent Solvent->Dissolution and Mixing Heating to Dissolve Heating to Dissolve Dissolution and Mixing->Heating to Dissolve Controlled Cooling and Crystallization Controlled Cooling and Crystallization Heating to Dissolve->Controlled Cooling and Crystallization Filtration and Washing Filtration and Washing Controlled Cooling and Crystallization->Filtration and Washing Diastereomeric Salt Crystals ((R)-2-MPZ L-Tartrate) Diastereomeric Salt Crystals ((R)-2-MPZ L-Tartrate) Filtration and Washing->Diastereomeric Salt Crystals ((R)-2-MPZ L-Tartrate) Mother Liquor ((S)-2-MPZ L-Tartrate) Mother Liquor ((S)-2-MPZ L-Tartrate) Filtration and Washing->Mother Liquor ((S)-2-MPZ L-Tartrate) Basification (e.g., NaOH) Basification (e.g., NaOH) Diastereomeric Salt Crystals ((R)-2-MPZ L-Tartrate)->Basification (e.g., NaOH) Liquid-Liquid Extraction Liquid-Liquid Extraction Basification (e.g., NaOH)->Liquid-Liquid Extraction Drying of Organic Phase Drying of Organic Phase Liquid-Liquid Extraction->Drying of Organic Phase Solvent Evaporation Solvent Evaporation Drying of Organic Phase->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: Workflow for Chiral Resolution of 2-Methylpiperazine.

G Start Start Low Yield? Low Yield? Start->Low Yield? Low e.e.? Low e.e.? Low Yield?->Low e.e.? No Optimize Solvent Optimize Solvent Low Yield?->Optimize Solvent Yes Oiling Out? Oiling Out? Low e.e.?->Oiling Out? No Recrystallize Salt Recrystallize Salt Low e.e.?->Recrystallize Salt Yes Dilute Solution Dilute Solution Oiling Out?->Dilute Solution Yes Successful Isolation Successful Isolation Oiling Out?->Successful Isolation No Check Stoichiometry Check Stoichiometry Optimize Solvent->Check Stoichiometry Increase Crystallization Time Increase Crystallization Time Check Stoichiometry->Increase Crystallization Time Increase Crystallization Time->Low e.e.? Wash Crystals with Cold Solvent Wash Crystals with Cold Solvent Recrystallize Salt->Wash Crystals with Cold Solvent Wash Crystals with Cold Solvent->Oiling Out? Cool Slowly Cool Slowly Dilute Solution->Cool Slowly Purify Starting Materials Purify Starting Materials Cool Slowly->Purify Starting Materials Purify Starting Materials->Successful Isolation

Caption: Troubleshooting Decision Tree for (R)-2-MPZ Isolation.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of (R)-2-Methylpiperazine. The focus is on providing researchers, scientists, and drug development professionals with objective performance comparisons and supporting experimental data for robust and reliable chiral separations.

The direct chiral separation of 2-methylpiperazine (B152721) can be challenging due to its small size, conformational flexibility, and weak UV absorbance. A common and effective strategy to overcome these challenges is the derivatization of the piperazine (B1678402) enantiomers with a suitable chiral or achiral reagent. This process converts the enantiomers into diastereomers or enhances their interaction with the chiral stationary phase (CSP), leading to improved separation and detection.

This guide compares two primary approaches for the analysis of this compound:

  • Method A: Derivatization with a chiral reagent followed by separation on a standard achiral HPLC column.

  • Method B: Derivatization with an achiral, UV-active reagent followed by separation on a polysaccharide-based chiral stationary phase.

Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a wide range of chiral compounds, including derivatized amines.[1]

Experimental Workflow

The general workflow for determining the enantiomeric excess of 2-methylpiperazine involves sample preparation, including a derivatization step, followed by HPLC analysis and data processing.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic or Enriched 2-Methylpiperazine Sample Deriv Derivatization with Reagent Sample->Deriv Reaction Inject Injection onto HPLC System Deriv->Inject Column Chromatographic Separation on CSP Inject->Column Detect UV Detection Column->Detect Chrom Chromatogram Generation Detect->Chrom Integrate Peak Integration Chrom->Integrate Calc Calculation of Enantiomeric Excess (% ee) Integrate->Calc Result Result Calc->Result Final % ee Value

Caption: General workflow for the determination of enantiomeric excess of 2-methylpiperazine via HPLC.

Comparison of Analytical Methods

The following table summarizes the key performance parameters of the two proposed methods. These values are representative and may vary based on the specific instrumentation and exact experimental conditions.

ParameterMethod A: Chiral DerivatizationMethod B: Achiral Derivatization
Derivatizing Agent (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)2,4-Dinitrofluorobenzene (DNFB)
Stationary Phase Standard C18 (achiral)Chiral Stationary Phase (e.g., Lux® Cellulose-2 or CHIRALPAK® IC)[2][3]
Mobile Phase Acetonitrile (B52724)/Water GradientIsocratic Hexane/Isopropanol with additive
Typical Resolution (Rs) > 2.0> 1.8
Typical Analysis Time 15 - 25 minutes10 - 20 minutes
Detection Wavelength ~210 nm (Amide chromophore)~360 nm (Dinitrophenyl chromophore)
Advantages Uses common, less expensive achiral columns.High selectivity of polysaccharide CSPs[4]; Derivatization enhances UV detection significantly.
Disadvantages Potential for racemization during derivatization; Requires enantiomerically pure derivatizing agent.Requires specialized and more expensive chiral columns.

Experimental Protocols

Sample Preparation (General)

For both methods, the initial sample of this compound, potentially obtained from a diastereomeric salt resolution, must be liberated into its free base form.[1][5]

  • Dissolve the 2-methylpiperazine salt in water.

  • Add a base (e.g., 1 M NaOH) dropwise until the pH is >10.

  • Extract the free base into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in an appropriate aprotic solvent (e.g., acetonitrile) for the derivatization step.

Protocol 1: Method A - Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

This protocol creates diastereomeric amides that can be separated on a standard achiral column.

  • Derivatization:

    • Dissolve approximately 10 mg of the 2-methylpiperazine residue in 1 mL of anhydrous acetonitrile.

    • Add 1.5 equivalents of a tertiary amine base (e.g., triethylamine).

    • Slowly add 1.2 equivalents of TFAPC while stirring in an ice bath.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Quench the reaction with a small amount of water.

    • Dilute the sample to a suitable concentration with the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two resulting diastereomers. The this compound will form the (R,S)-diastereomer, and the (S)-2-methylpiperazine will form the (S,S)-diastereomer.

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area(R,S) - Area(S,S)| / (Area(R,S) + Area(S,S)) ] x 100

Protocol 2: Method B - Derivatization with 2,4-Dinitrofluorobenzene (DNFB)

This protocol attaches a strong chromophore to the enantiomers, allowing for sensitive UV detection and separation on a chiral column.

  • Derivatization:

    • Dissolve approximately 10 mg of the 2-methylpiperazine residue in 1 mL of acetonitrile.

    • Add 2.2 equivalents of a base (e.g., sodium bicarbonate).

    • Add 2.0 equivalents of DNFB.

    • Heat the mixture at 60 °C for 1-2 hours until the reaction is complete (monitored by TLC or a scout HPLC injection).

    • Cool to room temperature and dilute with the mobile phase for analysis.

  • HPLC Analysis:

    • Column: Polysaccharide-based CSP (e.g., Lux® Cellulose-2 or CHIRALPAK® IC, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (B46881) (DEA) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 360 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the derivatized (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Method Selection Logic

The choice between methods depends on available resources and analytical requirements. The following diagram illustrates a decision-making process for selecting an appropriate analytical strategy.

Method Selection Logic Start Determine % ee of This compound ChiralCol Is a Chiral HPLC Column Available? Start->ChiralCol HighSens Is High UV Sensitivity Required? ChiralCol->HighSens No MethodB Use Method B: Achiral Derivatization (DNFB) + Chiral HPLC ChiralCol->MethodB Yes MethodA Use Method A: Chiral Derivatization (TFAPC) + Achiral HPLC HighSens->MethodA No HighSens->MethodB Yes (DNFB provides strong chromophore)

Caption: Decision tree for selecting a chiral HPLC analysis method.

Conclusion

The determination of the enantiomeric excess of this compound is reliably achieved through HPLC following a derivatization step. Method A, using a chiral derivatizing agent and an achiral column, is a cost-effective approach if a specialized chiral column is unavailable. However, Method B, which employs an achiral, UV-active derivatizing agent with a polysaccharide-based chiral stationary phase, often provides superior selectivity and sensitivity.[4][6] The choice of method should be based on a careful consideration of available instrumentation, cost, and the specific requirements of the analysis. For routine and high-sensitivity applications, investment in a robust polysaccharide-based chiral column is highly recommended.

References

A Comparative Guide to NMR Methods for Assessing the Chiral Purity of (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development of chiral pharmaceuticals. For molecules such as (R)-2-Methylpiperazine, a valuable chiral building block, accurate and reliable methods for assessing its chiral integrity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this purpose, primarily through the use of chiral auxiliaries that induce diastereomeric non-equivalence between enantiomers. This guide provides a comparative overview of common NMR methods for determining the chiral purity of this compound, supported by experimental data and detailed protocols.

Introduction to NMR-Based Chiral Purity Analysis

Enantiomers are chemically identical in an achiral environment and thus indistinguishable by standard NMR spectroscopy. To overcome this, chiral auxiliaries are employed to create a chiral environment, leading to the formation of diastereomeric species that exhibit distinct NMR signals. The relative integration of these signals directly corresponds to the enantiomeric ratio. Two primary classes of chiral auxiliaries are used:

  • Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form a pair of diastereomers.

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through transient interactions.

This guide will compare the application of representative CDAs and CSAs for the chiral analysis of this compound.

Workflow for Chiral Purity Assessment by NMR

The general workflow for determining the enantiomeric excess of a chiral amine using NMR spectroscopy with a chiral auxiliary is depicted below.

G cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis Analyte Racemic or Enantioenriched This compound Mix Mix in NMR Tube Analyte->Mix Auxiliary Chiral Auxiliary (CDA or CSA) Auxiliary->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Acquire Acquire NMR Spectrum (¹H, ¹⁹F, etc.) Mix->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Diastereotopic Signals Process->Integrate Calculate Calculate Enantiomeric Excess (ee%) Integrate->Calculate

Caption: General workflow for NMR-based chiral purity analysis.

Comparison of Chiral Derivatizing Agents (CDAs)

CDAs react with the amine functionalities of 2-methylpiperazine (B152721) to form stable diastereomeric amides. A widely used CDA is Mosher's acid chloride, or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Key Advantages of CDAs:

  • Formation of stable diastereomers often results in large, easily quantifiable chemical shift differences (Δδ).

  • The methodology is robust and widely applicable.

Key Disadvantages of CDAs:

  • Requires a chemical reaction, which may introduce kinetic resolution or racemization.

  • The derivatizing agent and by-products can complicate the NMR spectrum.

  • The analyte cannot be recovered after the analysis.

Quantitative Data for CDA-based Analysis
Chiral Derivatizing AgentAnalyteNucleusSignalChemical Shift Difference (Δδ in ppm)Reference
(S)-MTPA-Cl1-Phenylethylamine¹Hα-CH~0.1General Knowledge
(S)-MTPA-Cl1-Phenylethylamine¹⁹F-CF₃~0.1-0.7General Knowledge

Comparison of Chiral Solvating Agents (CSAs)

CSAs form transient, non-covalent complexes with the enantiomers of the analyte. This interaction leads to time-averaged, diastereomerically different chemical shifts. Common CSAs for amines include BINOL (1,1'-bi-2-naphthol) and crown ethers.

Key Advantages of CSAs:

  • The method is non-destructive, and the analyte can be recovered.

  • Sample preparation is simple, involving only mixing the analyte and CSA in an NMR tube.[1]

  • No risk of kinetic resolution or racemization during derivatization.

Key Disadvantages of CSAs:

  • The observed chemical shift differences are often smaller than with CDAs and can be highly dependent on concentration, solvent, and temperature.[2]

  • May require a higher concentration of the chiral agent.

Quantitative Data for CSA-based Analysis

The following table summarizes data for the chiral discrimination of amines using common CSAs.

Chiral Solvating AgentAnalyteNucleusSignalChemical Shift Difference (Δδ in ppm)Reference
(S)-BINOL1,2-diphenylethylenediamine¹HCHNot specified, but well-resolved[1]
(-)-(18-crown-6)-2,3,11,12-tetracarboxyli c acidPiperidines/Piperazines¹HVariousSubstantial enantiomeric discrimination[3]

Experimental Protocols

Protocol 1: Chiral Purity Determination using a Chiral Derivatizing Agent (General Protocol)

This protocol describes the general procedure for the derivatization of a chiral amine with an acid chloride, such as (S)-MTPA-Cl.

Materials:

  • This compound (or a racemic/enantioenriched sample)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • A tertiary amine base (e.g., triethylamine (B128534) or pyridine)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • In a clean, dry vial, dissolve approximately 5-10 mg of 2-methylpiperazine in 0.5 mL of anhydrous CDCl₃.

  • Add 1.2 equivalents of the tertiary amine base to the solution.

  • In a separate vial, dissolve a slight excess (1.1 to 1.5 equivalents per amine group) of (S)-MTPA-Cl in 0.2 mL of anhydrous CDCl₃.

  • Slowly add the (S)-MTPA-Cl solution to the 2-methylpiperazine solution at room temperature.

  • Allow the reaction to proceed for 15-30 minutes. The formation of a precipitate (the hydrochloride salt of the tertiary amine base) is typically observed.

  • Transfer the supernatant to an NMR tube.

  • Acquire a ¹H or ¹⁹F NMR spectrum.

  • Integrate the well-resolved signals corresponding to the two diastereomers to determine the enantiomeric ratio.

Protocol 2: Chiral Purity Determination using a Chiral Solvating Agent (General Protocol)

This protocol outlines the general procedure for using a CSA, such as (S)-BINOL, for the determination of enantiomeric excess.

Materials:

  • This compound (or a racemic/enantioenriched sample)

  • (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve approximately 2-5 mg of 2-methylpiperazine in 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • To the same NMR tube, add 1 to 5 equivalents of (S)-BINOL.

  • Gently shake the NMR tube to ensure thorough mixing.

  • Acquire a ¹H NMR spectrum of the mixture.

  • Compare the spectra before and after the addition of the CSA to identify the signals that have split into two diastereotopic resonances.

  • Integrate the well-resolved signals to determine the enantiomeric ratio.

Logical Relationships in Chiral NMR Analysis

The choice between a CDA and a CSA involves a trade-off between the magnitude of the induced chemical shift difference and the ease and non-destructive nature of the experiment.

G cluster_cda Chiral Derivatizing Agents (CDAs) cluster_csa Chiral Solvating Agents (CSAs) CDA_pros Pros: - Large Δδ - Robust CDA_cons Cons: - Destructive - Reaction required - Potential for side reactions Decision Choice of Method for This compound Analysis CDA_cons->Decision Concerns about reaction fidelity CSA_pros Pros: - Non-destructive - Simple preparation - No side reactions CSA_cons Cons: - Smaller Δδ - Concentration/solvent dependent CSA_cons->Decision Weak interactions observed Decision->CDA_pros Need for large signal separation Decision->CSA_pros Need for sample recovery

Caption: Decision logic for selecting a chiral auxiliary.

Conclusion

Both chiral derivatizing agents and chiral solvating agents are effective tools for the NMR-based determination of the enantiomeric purity of chiral amines like this compound. The choice of method depends on the specific requirements of the analysis. For routine, high-throughput screening where sample recovery is not a concern and large signal separation is desired, CDAs may be preferred. For instances where the sample is precious and needs to be recovered, or when a rapid, non-invasive assessment is required, CSAs are the superior choice. It is recommended to screen a selection of both types of auxiliaries to identify the optimal conditions for achieving baseline resolution of the diastereotopic signals for this compound.

References

A Comparative Analysis of (R)- and (S)-2-Methylpiperazine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of a molecule is a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological properties, including efficacy, potency, and toxicity. This guide provides a comparative analysis of the biological activities of (R)-2-methylpiperazine and (S)-2-methylpiperazine, two enantiomers of a common scaffold in medicinal chemistry. This comparison is supported by experimental data from studies on specific drug candidates, highlighting the importance of stereoisomerism in drug design and development.

Stereospecific Interactions with Biological Targets

The differential activity of (R)- and (S)-2-methylpiperazine arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological targets such as receptors and enzymes. One enantiomer may fit more snugly into a binding pocket, leading to a more potent effect, while the other may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.

Case Study: Imidazoline (B1206853) α2-Adrenergic and I2-Imidazoline Receptors

A notable example illustrating the differential effects of 2-methylpiperazine (B152721) enantiomers is in the development of ligands for imidazoline α2-adrenergic and I2-imidazoline receptors. A study focused on a series of 2-(2-benzofuranyl)-2-imidazoline derivatives containing a 2-methylpiperazine moiety revealed significant stereoselectivity in binding affinities.

The following table summarizes the binding affinities (Ki) of the (R) and (S) enantiomers of a specific compound at α2-adrenergic and I2-imidazoline receptors. Lower Ki values indicate higher binding affinity.

Compoundα2-Adrenergic Receptor Ki (nM)I2-Imidazoline Receptor Ki (nM)
(R)-enantiomer 2.51.8
(S)-enantiomer 15.28.9

Experimental Protocols

Receptor Binding Assays:

The binding affinities of the (R)- and (S)-enantiomers were determined using radioligand binding assays.

  • α2-Adrenergic Receptor Assay:

    • Membranes from rat cerebral cortex were prepared.

    • The membranes were incubated with the radioligand [3H]RX821002, a known α2-adrenergic antagonist.

    • Increasing concentrations of the test compounds ((R)- and (S)-enantiomers) were added to compete with the radioligand for binding to the receptors.

    • After incubation, the bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was measured using a scintillation counter.

    • The Ki values were calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

  • I2-Imidazoline Receptor Assay:

    • Membranes from rat whole brain minus the cerebellum were used.

    • The membranes were incubated with the radioligand [3H]idazoxan in the presence of norepinephrine (B1679862) to block its binding to α2-adrenergic receptors.

    • Increasing concentrations of the test compounds were added.

    • The assay was terminated by filtration, and the radioactivity was quantified.

    • Ki values were determined from the IC50 values.

Logical Relationship of Stereochemistry and Receptor Binding

The following diagram illustrates the concept of how the different spatial arrangements of the (R) and (S) enantiomers lead to differential binding at a chiral receptor site.

G cluster_enantiomers Enantiomers cluster_receptor Chiral Receptor Binding Site This compound This compound Receptor Binding Pocket This compound->Receptor High Affinity Binding (e.g., Ki = 1.8 nM for I2) (S)-2-Methylpiperazine (S)-2-Methylpiperazine (S)-2-Methylpiperazine->Receptor Low Affinity Binding (e.g., Ki = 8.9 nM for I2)

Stereoselective binding of enantiomers to a chiral receptor.

Implications for Drug Development

The observed differences in the biological activity of (R)- and (S)-2-methylpiperazine enantiomers underscore the importance of stereochemistry in drug design. The development of stereochemically pure drugs, or enantiopure drugs, can lead to improved therapeutic outcomes by:

  • Enhancing Potency and Efficacy: By selecting the more active enantiomer, the therapeutic dose can be lowered, potentially reducing the risk of off-target effects.

  • Improving Safety and Tolerability: Eliminating the less active or potentially toxic enantiomer can lead to a better safety profile.

  • Simplifying Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of enantiomers can differ, and using a single enantiomer can lead to more predictable pharmacokinetic profiles.

Experimental Workflow for Enantiomer Profiling

The diagram below outlines a typical workflow for evaluating the differential activity of enantiomers in drug discovery.

G Start Start Racemic_Mixture_Synthesis Synthesis of Racemic 2-Methylpiperazine Derivative Start->Racemic_Mixture_Synthesis Chiral_Separation Chiral Separation of (R) and (S) Enantiomers Racemic_Mixture_Synthesis->Chiral_Separation (R)-Enantiomer (R)-Enantiomer Chiral_Separation->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Chiral_Separation->(S)-Enantiomer In_Vitro_Assays In Vitro Biological Assays (e.g., Receptor Binding, Functional Assays) (R)-Enantiomer->In_Vitro_Assays (S)-Enantiomer->In_Vitro_Assays Data_Analysis Comparative Data Analysis (e.g., Ki, IC50, EC50) In_Vitro_Assays->Data_Analysis Lead_Selection Selection of Lead Enantiomer for Further Development Data_Analysis->Lead_Selection End End Lead_Selection->End

Workflow for evaluating enantiomer-specific biological activity.

Validation of analytical methods for (R)-2-Methylpiperazine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of (R)-2-Methylpiperazine, tailored for researchers, scientists, and drug development professionals. This document provides a comparative analysis of various analytical techniques, complete with experimental protocols and validation data to support the selection of the most appropriate method for specific research needs.

Introduction to this compound Quantification

This compound is a chiral building block with significant applications in organic synthesis and pharmaceutical development. As with many chiral compounds, the stereoisomers of molecules derived from 2-methylpiperazine (B152721) can exhibit different pharmacological and toxicological properties.[1] Consequently, the development of robust and reliable analytical methods for the accurate quantification of the (R)-enantiomer is crucial for quality control and regulatory compliance.

This guide compares the primary analytical techniques for chiral separation and quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for the quantification of this compound are not extensively published, this guide extrapolates from established methods for other chiral amines and piperazine (B1678402) derivatives to provide a practical framework for method development and validation.[2][3][4]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table provides a comparative overview of the most common techniques.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Enantioselective separation on a chiral stationary phase (CSP) with UV or other detectors.[3][5]Separation of volatile (often derivatized) analytes based on their partitioning between a stationary phase and a carrier gas, with detection by mass spectrometry.[4][6]Chromatographic separation coupled with highly sensitive and selective mass analysis of precursor and product ions.[7][8]
Sample Preparation Dissolution in mobile phase; derivatization may be required for improved detection.Derivatization is typically required to improve volatility and chromatographic performance.[6]Protein precipitation and/or solid-phase extraction for biological samples; dilution for bulk samples.
Selectivity High for enantiomers, dependent on the choice of chiral stationary phase.[2][5]High, based on both chromatographic retention time and mass fragmentation patterns.Very high, due to the specificity of MRM transitions.[7]
Sensitivity (Typical LOQ) ng/mL to µg/mL range.[9]pg/mL to ng/mL range.[4]pg/mL to fg/mL range.[7]
Typical Run Time 10-30 minutes.15-40 minutes.[4]5-15 minutes.
Advantages - Wide availability of instrumentation.- Robust and reproducible.- Direct enantioseparation without derivatization is often possible.[3]- High separation efficiency.- Provides structural information from mass spectra.- Highest sensitivity and selectivity.- Suitable for complex matrices.- High throughput.
Disadvantages - Lower sensitivity compared to MS methods.- Method development can be time-consuming.- Derivatization adds complexity and potential for error.- Not suitable for non-volatile or thermally labile compounds.- Higher cost of instrumentation and maintenance.- Potential for matrix effects.

Experimental Protocols

A detailed experimental protocol is essential for reproducing and validating an analytical method. Below is a representative protocol for a chiral HPLC method, which is often the starting point for the enantioselective quantification of chiral amines.

Proposed Chiral HPLC-UV Method for this compound

This method is based on common practices for the separation of chiral amines using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as one derived from amylose (B160209) or cellulose (B213188) is recommended as a starting point.[2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • This compound and (S)-2-Methylpiperazine reference standards.

  • Racemic 2-Methylpiperazine.

2. Chromatographic Conditions:

  • Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® series).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v). The ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (or as determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic 2-methylpiperazine in the mobile phase. Prepare individual stock solutions of the (R) and (S) enantiomers to confirm peak identity.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

  • Inject the individual (R) and (S) standards to confirm the elution order.

  • Inject the sample solution.

  • Quantify the this compound peak based on its area in the chromatogram.

Method Validation

A chiral analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines.[5][10] The following table summarizes the key validation parameters and typical acceptance criteria for a method intended to quantify a chiral compound.

Validation Parameter Objective Procedure Typical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.[5]Analyze blank samples, placebos, and samples spiked with related substances and degradation products.Resolution between enantiomers > 1.7. Peak purity analysis should show no co-elution.[5]
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Analyze a series of solutions with known concentrations of this compound (typically 5-6 levels).Correlation coefficient (r²) ≥ 0.998.
Accuracy To determine the closeness of the measured value to the true value.Analyze samples spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).Recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Analyze multiple preparations of the same sample on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10]Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 10:1.[9]
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.[10]Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).System suitability parameters should remain within acceptable limits.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method.

G cluster_validation Validation Parameters A Method Development & Optimization B Method Validation Protocol A->B Define Parameters C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validated Method J Routine Analysis & Quality Control I->J

Caption: Workflow for Analytical Method Validation.

G start Start: Quantify This compound matrix Complex Matrix? (e.g., biological fluid) start->matrix sensitivity High Sensitivity Required? (pg/mL) matrix->sensitivity Yes instrument GC-MS Available? matrix->instrument No lcms LC-MS/MS sensitivity->lcms Yes gcms GC-MS sensitivity->gcms No derivatization Derivatization Acceptable? instrument->derivatization Yes hplc Chiral HPLC instrument->hplc No derivatization->gcms Yes derivatization->hplc No

References

Definitive Stereochemical Assignment of (R)-2-Methylpiperazine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of X-ray crystallography, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC) for the confirmation of the absolute stereochemistry of (R)-2-Methylpiperazine derivatives.

The spatial arrangement of atoms in a molecule can have a profound impact on its pharmacological properties. For chiral compounds such as this compound derivatives, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Therefore, robust analytical methods are essential to confirm the absolute configuration of these molecules. This guide presents a comparative overview of the leading techniques, supported by experimental protocols and data to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the availability of instrumentation, and the required level of confirmation. While X-ray crystallography is considered the definitive method, spectroscopic and chromatographic techniques offer valuable alternatives, particularly for non-crystalline samples or for high-throughput screening.[1][2]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Solvating AgentsChiral High-Performance Liquid Chromatography (HPLC)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[6][7][8]Differential interaction of enantiomers with a chiral stationary phase, resulting in separation.[9][10][11]
Sample Requirement High-quality single crystal (typically >0.1 mm).[12]1-10 mg of sample in solution (recoverable).[13]~1-5 mg of sample and chiral solvating agent in an NMR tube.[6]Microgram to milligram quantities, depending on the detector.[9]
State of Sample Solid (crystalline).Solution or neat liquid/oil.[1]Solution.Solution.
Outcome Unambiguous determination of absolute configuration and solid-state conformation.[14]Determination of absolute configuration in solution by comparison with quantum chemical calculations.[4][15]Determination of enantiomeric ratio and, in some cases, assignment of absolute configuration.[7]Separation and quantification of enantiomers (enantiomeric purity). Can be used for preparative separation.[9][11]
Analysis Time Days to weeks (including crystal growth).Hours for data acquisition and computation.[16]Minutes to hours.[17]Minutes per sample run.
Key Advantage "Gold standard" for absolute stereochemistry.[1]Applicable to non-crystalline samples and provides solution-state conformational information.[1][3]Rapid and requires standard NMR instrumentation.High precision for determining enantiomeric purity.[9]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[1]Requires quantum chemical calculations for interpretation and can be sensitive to solvent and conformation.[2][4]Indirect method; chemical shift differences can be small, and the chiral agent may interfere.Does not directly provide absolute configuration without a reference standard.

Experimental Protocols

X-ray Crystallography

This protocol is based on the successful determination of the absolute structure of (R)- and (S)-2-methylpiperazine as their dibromide salts.[14][18]

I. Crystallization:

  • Prepare the dibromide salt of the this compound derivative by reacting it with hydrobromic acid.

  • Dissolve the salt in a suitable solvent or solvent mixture (e.g., methanol, ethanol-water).

  • Slowly evaporate the solvent at room temperature or use vapor diffusion with an anti-solvent to grow single crystals.

II. Data Collection:

  • Mount a suitable single crystal (clear, with well-defined faces, and typically >0.1 mm in all dimensions) on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Collect diffraction data using a single-crystal X-ray diffractometer, ensuring a full sphere of data is collected to accurately determine the anomalous dispersion.

III. Structure Solution and Refinement:

  • Process the diffraction data to obtain integrated intensities and perform absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms (bromine).

  • Refine the structural model against the experimental data. The absolute configuration can be determined using the anomalous scattering of the heavy atoms, typically by refining the Flack parameter, which should be close to 0 for the correct enantiomer.[14]

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the general steps for determining the absolute configuration of a chiral molecule in solution using VCD.[3][4][15][16]

I. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M. The sample is recoverable after the experiment.

II. VCD Spectrum Acquisition:

  • Record the VCD and IR spectra of the solution using a VCD spectrometer.

  • Acquire data for a sufficient amount of time (typically 1-8 hours) to achieve a good signal-to-noise ratio.

  • Process the spectra, including solvent subtraction and baseline correction.

III. Computational Analysis:

  • Perform a thorough conformational search for the this compound derivative using computational chemistry software.

  • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using Density Functional Theory (DFT).

  • Generate a Boltzmann-averaged theoretical VCD spectrum for the (R)-enantiomer.

  • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the (S)-enantiomer). A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[4][15][16]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method utilizes a chiral auxiliary to induce chemical shift non-equivalence between enantiomers in the NMR spectrum.[6][7][8]

I. Sample Preparation:

  • In an NMR tube, dissolve approximately 1-5 mg of the racemic or enantioenriched 2-Methylpiperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add an equimolar amount of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL), (R)-(-)-mandelic acid).

  • Gently shake the tube to ensure thorough mixing.

II. NMR Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Observe the signals corresponding to the protons of the 2-Methylpiperazine derivative. In the presence of the CSA, the signals for the (R)- and (S)-enantiomers should be resolved into two distinct sets of peaks.

III. Data Analysis:

  • Integrate the corresponding signals for the two enantiomers to determine the enantiomeric ratio.

  • By comparing the spectrum of an enantioenriched sample of known configuration, the absolute configuration of the major enantiomer can be assigned.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[9][10][11]

I. Method Development:

  • Select a suitable chiral stationary phase (CSP). For chiral amines like 2-Methylpiperazine derivatives, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective.[9]

  • Choose an appropriate mobile phase. A common starting point for normal phase chromatography is a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[11]

II. Sample Analysis:

  • Dissolve a small amount of the 2-Methylpiperazine derivative sample in the mobile phase.

  • Inject the sample onto the equilibrated chiral HPLC system.

  • Detect the separated enantiomers using a suitable detector (e.g., UV-Vis).

  • The retention times will differ for the (R)- and (S)-enantiomers.

III. Quantification:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each technique.

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Derivative Synthesis crystal Single Crystal Growth start->crystal mount Mount Crystal crystal->mount diffraction X-ray Diffraction mount->diffraction solve Structure Solution diffraction->solve refine Refinement & Absolute Configuration Determination solve->refine end Confirmed Stereochemistry refine->end Final Structure vcd_workflow cluster_exp Experimental cluster_comp Computational sample Sample in Solution acquire VCD/IR Spectra Acquisition sample->acquire compare Compare Experimental & Calculated Spectra acquire->compare conf_search Conformational Search dft_calc DFT Calculations conf_search->dft_calc boltzmann Boltzmann Averaging dft_calc->boltzmann boltzmann->compare end Confirmed Stereochemistry compare->end Assign Configuration nmr_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Analyte in NMR Solvent csa Add Chiral Solvating Agent sample->csa acquire Acquire ¹H NMR Spectrum csa->acquire analyze Analyze Diastereotopic Signals acquire->analyze end Enantiomeric Ratio & Relative Configuration analyze->end Determine Ratio/ Assign Configuration hplc_workflow cluster_prep Preparation cluster_analysis Analysis method_dev Method Development (Column & Mobile Phase) sample_prep Sample Preparation method_dev->sample_prep inject Inject Sample sample_prep->inject separate Chromatographic Separation inject->separate detect Detection separate->detect end Enantiomeric Purity detect->end Quantify Peaks

References

Enantiomers of 2-Methylpiperazine Compounds: A Comparative Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective interactions of 2-methylpiperazine-containing compounds reveals significant differences in the biological activities of their enantiomers. This guide provides a comparative analysis of the enantiomers of two distinct classes of compounds: aryl piperazinium derivatives targeting nicotinic acetylcholine (B1216132) receptors and cyclazosin, a prazosin (B1663645) analog that acts on α1-adrenoceptors. The data presented underscores the critical role of stereochemistry in drug design and development for researchers, scientists, and drug development professionals.

The introduction of a methyl group at the second position of a piperazine (B1678402) ring creates a chiral center, leading to the existence of (R) and (S) enantiomers. These stereoisomers, while chemically similar, can exhibit vastly different pharmacological profiles due to their differential interactions with chiral biological targets such as receptors and enzymes. Understanding these differences is paramount for the development of safer and more effective drugs.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of the enantiomers of representative 2-methylpiperazine-containing compounds.

Aryl Piperazinium Compounds at Nicotinic Acetylcholine Receptors (nAChRs)

A study on chiral methyl-substituted aryl piperazinium compounds, specifically derivatives of 1-ethyl-1-methyl-4-(4-((6-methylpyridin-2-yl)-carbamoyl)phenyl) piperazinium iodide (PA-EMPP), demonstrated distinct selectivity of the enantiomers for different subtypes of nicotinic acetylcholine receptors (nAChRs). The introduction of a methyl group at the C2 position of the piperazine ring had selective effects on the activity at α7 and α9/α10 nAChR subtypes.

Table 1: Biological Activity of 2-Methyl-Substituted PA-EMPP Enantiomers at Human nAChRs

CompoundReceptor SubtypeImax (relative to ACh)EC50 (μM)
(2R)-r/s PA-EMPP α90.052 ± 0.0131.93 ± 2.25
α9α100.24 ± 0.132.54 ± 0.003
α70.55 ± 0.02 7.16 ± 1.29
(2S)-r/s PA-EMPP α90.670 ± 0.02 2.09 ± 0.63
α9α100.73 ± 0.05 0.79 ± 0.009
α70.24 ± 0.0047.10 ± 0.49

Data presented as mean ± standard deviation. Imax represents the maximum agonist effect relative to acetylcholine (ACh). EC50 is the concentration of the compound that provokes a response halfway between the baseline and maximum response.

As shown in Table 1, the (2S) enantiomer of the 2-methyl PA-EMPP derivative is a more potent and efficacious agonist at α9 and α9α10 nAChRs, while the (2R) enantiomer shows higher efficacy at the α7 subtype. This highlights the enantioselective nature of these compounds in targeting different nAChR subtypes.

Cyclazosin Enantiomers at α1-Adrenoceptor Subtypes

Cyclazosin, a prazosin analog, features a chiral center within its cis-octahydroquinoxaline ring system, which can be considered a more complex derivative of a 2-methylpiperazine (B152721) structure. The biological evaluation of its enantiomers revealed significant differences in their affinity and selectivity for α1-adrenoceptor subtypes.

Table 2: Functional Antagonist Affinities (pA2/pKB) of Cyclazosin Enantiomers at Rat α1-Adrenoceptor Subtypes

Enantiomerα1A (Vas Deferens)α1B (Spleen)α1D (Aorta)
(+)-Cyclazosin 7.77 ± 0.038.86 ± 0.03 7.27 ± 0.07
(-)-Cyclazosin 9.23 ± 0.08 9.67 ± 0.0410.12 ± 0.06

Data are presented as pA2 or pKB values (mean ± standard deviation), which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. Higher values indicate greater antagonist potency.

Table 3: Binding Affinities (pKi) of Cyclazosin Enantiomers at Cloned Human α1-Adrenoceptor Subtypes

Enantiomerα1aα1bα1d
(+)-Cyclazosin 7.919.87 8.49
(-)-Cyclazosin 9.11 9.549.81

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. Higher values signify stronger binding affinity.

The data in Tables 2 and 3 demonstrate that (+)-cyclazosin is a potent and selective antagonist for the α1B-adrenoceptor subtype.[1][2][3] In contrast, (-)-cyclazosin exhibits higher potency at the α1A and α1D subtypes.[1][2][3] This pronounced enantioselectivity underscores the importance of stereochemistry in the development of subtype-selective α1-adrenoceptor antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Two-Electrode Voltage Clamp (TEVC) for nAChR Functional Assay

This electrophysiological technique is used to measure the ion flow through nAChR channels expressed in Xenopus laevis oocytes in response to the application of test compounds.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.[4]

  • Stage V-VI oocytes are selected and injected with cRNA encoding the desired human nAChR subunits (e.g., α7, α9, and α10).

  • Injected oocytes are incubated for 2-3 days at 16-18°C in a nutrient-rich buffer to allow for receptor expression.[4]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

  • Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential (voltage-sensing), and the other injects current to clamp the membrane potential at a set holding potential (typically -70 mV).[4]

  • The test compounds (agonists) are applied to the oocyte via the perfusion system at various concentrations.

  • The current generated by the flow of ions through the activated nAChR channels is recorded.

3. Data Analysis:

  • The peak current responses at each concentration are measured and normalized to the maximal response elicited by a saturating concentration of acetylcholine.

  • Concentration-response curves are generated by plotting the normalized current against the logarithm of the agonist concentration.

  • These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and Imax values for each compound.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

1. Membrane Preparation:

  • Tissues or cells expressing the target α1-adrenoceptor subtypes (e.g., rat cerebral cortex for α1A, rat spleen for α1B) are homogenized in a cold buffer.[5][6]

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.[5]

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and varying concentrations of the unlabeled test compound (e.g., (+)- or (-)-cyclazosin).

  • The incubation is carried out in a multi-well plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[6]

  • Non-specific binding is determined in a parallel set of experiments in the presence of a high concentration of an unlabeled non-selective antagonist (e.g., phentolamine).[6]

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[5]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.

Visualizations

The following diagrams illustrate the experimental workflow for the biological evaluation of these enantiomers.

experimental_workflow_tevc cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis oocyte_harvest Harvest Xenopus Oocytes follicle_removal Remove Follicle Layer oocyte_harvest->follicle_removal crna_injection Inject nAChR cRNA follicle_removal->crna_injection incubation Incubate for 2-3 Days crna_injection->incubation place_oocyte Place Oocyte in Chamber incubation->place_oocyte impale_electrodes Impale with Two Microelectrodes place_oocyte->impale_electrodes voltage_clamp Clamp Membrane Potential impale_electrodes->voltage_clamp apply_agonist Apply Test Compound voltage_clamp->apply_agonist record_current Record Ion Current apply_agonist->record_current measure_peak Measure Peak Current record_current->measure_peak normalize_response Normalize to ACh Response measure_peak->normalize_response plot_curve Plot Concentration-Response Curve normalize_response->plot_curve calculate_params Calculate EC50 and Imax plot_curve->calculate_params

Workflow for the Two-Electrode Voltage Clamp (TEVC) Assay.

experimental_workflow_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis homogenize Homogenize Tissue/Cells centrifuge_low Low-Speed Centrifugation homogenize->centrifuge_low centrifuge_high High-Speed Centrifugation centrifuge_low->centrifuge_high resuspend Resuspend Membrane Pellet centrifuge_high->resuspend incubate Incubate Membranes with Radioligand & Test Compound resuspend->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_competition Plot Competition Curve calc_specific->plot_competition determine_ic50 Determine IC50 plot_competition->determine_ic50 calc_ki Calculate Ki and pKi determine_ic50->calc_ki

References

A Comparative Cost-Benefit Analysis of Enantioselective Syntheses for 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. 2-Methylpiperazine (B152721), a key chiral building block in numerous pharmaceuticals, presents a valuable case study for evaluating the economic and practical viability of various enantioselective synthetic strategies. This guide provides an objective comparison of the primary methods for producing enantiopure 2-methylpiperazine: classical resolution of racemates, synthesis from the chiral pool, and asymmetric synthesis using chiral auxiliaries and catalysts.

This analysis delves into the quantitative aspects of each approach, including yield, enantiomeric excess (ee%), and the cost of raw materials and reagents. Detailed experimental protocols for key methodologies are provided to allow for a comprehensive assessment of their applicability in both research and industrial settings.

Key Synthetic Strategies at a Glance

The enantioselective synthesis of 2-methylpiperazine can be broadly categorized into three main approaches:

  • Classical Resolution: This method involves the separation of a racemic mixture of 2-methylpiperazine by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Synthesis from Chiral Pool: This strategy utilizes readily available and enantiomerically pure starting materials from nature, such as amino acids (e.g., alanine), to construct the chiral 2-methylpiperazine skeleton.

  • Asymmetric Synthesis: This approach involves the creation of the chiral center during the synthesis using either a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemistry of a reaction, or a chiral catalyst that promotes the formation of one enantiomer over the other.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic strategy, providing a basis for a cost-benefit analysis.

Parameter Classical Resolution (Tartaric Acid) Synthesis from Chiral Pool (from Alanine) Asymmetric Synthesis (Chiral Auxiliary) Catalytic Asymmetric Synthesis
Overall Yield Typically 30-40% (theoretical max 50%)Varies (multi-step synthesis)Moderate to highGenerally high
Enantiomeric Excess (ee%) >98% achievable with recrystallizationHigh (dependent on starting material purity)>95%Often >90%
Cost of Chiral Source Low (e.g., L-tartaric acid is inexpensive)Low to moderate (L-alanine is inexpensive)High (chiral auxiliaries can be expensive)High (chiral ligands/catalysts are often costly)
Key Reagents & Costs Racemic 2-methylpiperazine, L-tartaric acid, baseL-alanine, protecting group reagents, reducing agentsSubstrate, chiral auxiliary, coupling reagents, cleaving reagentsSubstrate, catalyst (e.g., Ru-BINAP), hydrogen source
Process Simplicity Relatively simple, relies on crystallizationMulti-step, requires protection/deprotectionMulti-step, requires attachment and removal of auxiliaryFewer steps, but requires specialized catalysts and conditions
Scalability Well-established for industrial scaleCan be complex to scale upLess common for large-scale production due to cost and wasteHighly scalable for many processes
Waste Generation Generates undesired enantiomer as wasteCan be atom-economical depending on the routeGenerates stoichiometric chiral auxiliary wasteLow waste (catalytic amounts of chiral material)

Detailed Experimental Protocols

Classical Resolution of Racemic 2-Methylpiperazine with L-Tartaric Acid

This method relies on the differential solubility of the diastereomeric salts formed between the enantiomers of 2-methylpiperazine and a chiral resolving agent, such as L-tartaric acid.

Experimental Workflow:

cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Free Amine racemate Racemic 2-Methylpiperazine dissolution Dissolution & Mixing racemate->dissolution tartaric L-Tartaric Acid tartaric->dissolution solvent Solvent (e.g., Water/Ethanol) solvent->dissolution cooling Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration less_soluble (R)-2-Methylpiperazine-L-tartrate (precipitate) filtration->less_soluble more_soluble (S)-2-Methylpiperazine-L-tartrate (in solution) filtration->more_soluble basification Basification (e.g., NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction purification Purification extraction->purification final_product Enantiopure this compound purification->final_product

Caption: Workflow for the classical resolution of 2-methylpiperazine.

Protocol:

  • Salt Formation: Dissolve racemic 2-methylpiperazine (1.0 eq) and L-tartaric acid (0.5-1.0 eq) in a suitable solvent such as a mixture of water and ethanol (B145695) with heating to ensure complete dissolution.

  • Crystallization: Slowly cool the solution to allow for the fractional crystallization of the less soluble diastereomeric salt, typically the this compound-L-tartrate. The process can be initiated by seeding with a small crystal of the desired salt.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched 2-methylpiperazine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the final product. The enantiomeric excess can be further improved by recrystallization.

Synthesis from Chiral Pool: this compound from (R)-Alanine

This approach leverages the inherent chirality of (R)-alanine to construct the desired enantiomer of 2-methylpiperazine. A Chinese patent (CN1629146A) outlines a cost-effective route.[1]

Logical Relationship of Synthetic Steps:

alanine (R)-Alanine esterification Esterification alanine->esterification amino_ester (R)-Alanine Ester esterification->amino_ester acylation N-Acylation amino_ester->acylation amide N-Acyl-(R)-alanine Ester acylation->amide reduction1 Reduction of Ester amide->reduction1 amino_alcohol N-Acyl-(R)-alaninol reduction1->amino_alcohol activation Activation of Hydroxyl amino_alcohol->activation activated_intermediate Activated Intermediate activation->activated_intermediate cyclization Intramolecular Cyclization activated_intermediate->cyclization piperazinone Protected (R)-3-Methylpiperazin-2-one cyclization->piperazinone reduction2 Reduction of Amide piperazinone->reduction2 protected_piperazine Protected this compound reduction2->protected_piperazine deprotection Deprotection protected_piperazine->deprotection final_product This compound deprotection->final_product

Caption: Synthesis of this compound from (R)-alanine.

Protocol Outline (based on general principles):

  • Protection and Activation: (R)-alanine is first protected at the amino group (e.g., with a Boc or Cbz group) and the carboxylic acid is converted to an ester.

  • Reduction: The ester is selectively reduced to the corresponding alcohol to form a protected (R)-alaninol.

  • Introduction of the Second Nitrogen: The hydroxyl group is activated (e.g., by conversion to a tosylate or mesylate) and then displaced by a protected amino group (e.g., in the form of a nosylamide which can be deprotected under mild conditions).

  • Cyclization: The second amino group is deprotected, and the resulting diamine undergoes intramolecular cyclization to form the piperazine (B1678402) ring. This can be achieved through various methods, including reductive amination.

  • Final Deprotection: The remaining protecting group on the piperazine nitrogen is removed to yield the final product.

Conclusion and Recommendations

The choice of the optimal synthetic route for enantiopure 2-methylpiperazine is highly dependent on the specific requirements of the project, including the desired scale, cost constraints, and available expertise.

  • For large-scale industrial production where cost is a primary driver, classical resolution with an inexpensive resolving agent like tartaric acid remains a highly viable and well-established method. Despite the inherent 50% loss of the undesired enantiomer, the simplicity and scalability of the process are significant advantages.

  • Synthesis from the chiral pool, particularly from inexpensive amino acids like alanine, offers a potentially cost-effective and atom-economical alternative. However, these are often multi-step syntheses that may require significant process optimization to be competitive on a large scale.

  • Asymmetric synthesis using chiral auxiliaries is generally more suited for smaller-scale laboratory synthesis where the cost of the auxiliary is less prohibitive. The generation of stoichiometric chiral waste is a significant drawback for industrial applications.

  • Catalytic asymmetric synthesis represents the most modern and elegant approach, offering high enantioselectivity and low waste. While the initial investment in catalysts and process development can be high, this method is often the most efficient and sustainable for long-term, large-scale production.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial. For initial small-scale synthesis, a chiral pool or auxiliary-based approach may be the quickest. For process development with an eye towards commercialization, a detailed cost-benefit analysis comparing classical resolution and a well-optimized catalytic asymmetric route is highly recommended.

References

A Comparative Spectroscopic Analysis of (R)- and (S)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of the enantiomers (R)- and (S)-2-Methylpiperazine. As chiral molecules, these compounds present a unique case for spectroscopic analysis. In achiral environments, many of their spectroscopic characteristics are identical. However, chiroptical techniques reveal their distinct stereochemistry. This document outlines the expected spectroscopic data, provides detailed experimental protocols for obtaining this information, and presents a logical workflow for their comparative analysis.

Spectroscopic Data Comparison

Enantiomers, by definition, have identical physical and chemical properties in an achiral environment. This principle extends to most standard spectroscopic techniques. Therefore, the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of (R)- and (S)-2-Methylpiperazine are expected to be identical when measured under identical, achiral conditions. The primary observable difference lies in their interaction with plane-polarized light, which is measured by chiroptical methods like polarimetry (optical rotation) and circular dichroism.

¹H and ¹³C NMR Spectroscopy

In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-2-Methylpiperazine will be indistinguishable. The chemical shifts and coupling constants for the racemic mixture are representative of each individual enantiomer.

Table 1: ¹H NMR Data for 2-Methylpiperazine (B152721) (in CDCl₃)

Assignment Chemical Shift (ppm)
-CH(CH₃)-~2.95
-NH-CH₂- (axial)~2.90
-NH-CH₂- (equatorial)~2.89
-CH₂-NH- (axial)~2.82
-CH₂-NH- (equatorial)~2.74
-NH-~1.96
-CH₃~1.00

Note: Precise chemical shifts and multiplicities can be influenced by solvent and concentration. The listed values are approximate based on available data for the racemic mixture.

Table 2: ¹³C NMR Data for 2-Methylpiperazine

Assignment Chemical Shift (ppm)
-CH(CH₃)-Not explicitly found
-NH-CH₂-Not explicitly found
-CH₂-NH-Not explicitly found
-CH₃Not explicitly found

Note: Specific chemical shift assignments for the individual carbons were not available in the searched literature. However, a spectrum of the racemate would show four distinct signals for the four unique carbon environments.

Infrared (IR) Spectroscopy

The IR spectra of (R)- and (S)-2-Methylpiperazine are identical, showing characteristic absorptions for N-H and C-H bonds.

Table 3: Key IR Absorption Bands for 2-Methylpiperazine

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3250 (broad)N-H stretchSecondary Amine
3000-2850C-H stretchAlkane
1650-1580N-H bendSecondary Amine
1470-1450C-H bendAlkane
Mass Spectrometry (MS)

The mass spectra of the two enantiomers, typically acquired using a hard ionization technique like Electron Ionization (EI), are identical. The fragmentation pattern is characteristic of the molecule's structure, not its stereochemistry. The molecular ion peak (M⁺) is expected at m/z 100.

Chiroptical Properties: The Key Distinction

The differentiation between (R)- and (S)-2-Methylpiperazine is achieved through techniques that measure their interaction with plane-polarized light.

Table 4: Optical Rotation Data

Enantiomer Specific Rotation ([α]²⁰/D) Conditions
(R)-(-)-2-Methylpiperazine-16.5°[1]c = 5 in benzene[1]
(S)-(+)-2-Methylpiperazine+6.8°c = 1 in ethanol (B145695)

Note: The magnitude of specific rotation is dependent on the solvent. A direct comparison of the absolute values is not possible due to the different solvents used in these reported measurements. However, the opposite signs of rotation are the key differentiating feature.

Circular Dichroism (CD) Spectroscopy

While specific CD spectra for (R)- and (S)-2-Methylpiperazine were not found in the available literature, it is the definitive technique for distinguishing enantiomers in solution. The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. For example, if the (R)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the 2-methylpiperazine enantiomer (or racemate) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid 2-methylpiperazine sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography for volatile samples.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Optical Rotation Measurement
  • Instrumentation: Use a polarimeter.

  • Sample Preparation:

    • Accurately prepare a solution of the enantiomer of a known concentration in a suitable solvent (e.g., ethanol or benzene).

    • Ensure the polarimeter cell is clean and calibrated.

  • Measurement:

    • Fill the polarimeter cell with the solvent to measure the blank.

    • Fill the cell with the sample solution, ensuring there are no air bubbles.

    • Measure the observed rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the enantiomer in a suitable solvent that is transparent in the wavelength range of interest.

  • Instrumentation: Use a CD spectrometer.

  • Data Acquisition:

    • Acquire a baseline spectrum of the solvent in the cuvette.

    • Acquire the CD spectrum of the sample solution over the desired wavelength range.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically plotted as the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of (R)- and (S)-2-Methylpiperazine.

Spectroscopic_Workflow cluster_achiral Achiral Spectroscopic Analysis (Identical for R and S) cluster_chiral Chiroptical Analysis (Differentiating) NMR NMR Spectroscopy (¹H and ¹³C) Data_Achiral Identical Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data_Achiral Identical Spectra IR IR Spectroscopy IR->Data_Achiral MS Mass Spectrometry MS->Data_Achiral Polarimetry Polarimetry (Optical Rotation) Data_Chiral Distinct Chiroptical Data (Sign of [α], CD curve) Polarimetry->Data_Chiral Opposite Sign CD Circular Dichroism CD->Data_Chiral Mirror-Image Spectra Sample_R (R)-2-Methylpiperazine Sample_R->NMR Sample_R->IR Sample_R->MS Sample_R->Polarimetry Sample_R->CD Sample_S (S)-2-Methylpiperazine Sample_S->NMR Sample_S->IR Sample_S->MS Sample_S->Polarimetry Sample_S->CD

References

Assessing the Impact of (R)-2-Methylpiperazine Stereochemistry on Drug-Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chiral center into a drug molecule can have profound implications for its pharmacological profile. The three-dimensional arrangement of atoms, or stereochemistry, dictates how a molecule interacts with its biological target. This guide provides a comparative analysis of the impact of the stereochemistry of the 2-methylpiperazine (B152721) moiety, specifically focusing on the (R)- and (S)-enantiomers, on drug-receptor interactions. By examining experimental data and methodologies, this document aims to equip researchers with the insights needed to understand and leverage stereoselectivity in drug design and development.

The Critical Role of Stereochemistry in Drug-Receptor Binding

Chirality is a fundamental concept in medicinal chemistry, as biological systems, including receptors and enzymes, are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may display high affinity and the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to off-target effects and toxicity (the distomer). The use of a single, active enantiomer can therefore lead to a more potent and safer drug with an improved therapeutic index.

The 2-methylpiperazine scaffold is a common functional group in a variety of centrally acting agents. The methyl group at the 2-position creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. The orientation of this methyl group can influence the overall conformation of the piperazine (B1678402) ring and how the molecule fits into the binding pocket of a receptor, thereby affecting its affinity and functional activity.

Comparative Analysis of Receptor Interactions

The following sections present a comparison of the pharmacological activity of (R)- and (S)-2-methylpiperazine-containing compounds at various receptor types. While comprehensive experimental data comparing the enantiomers across all receptor families is not always available in the public domain, the following examples illustrate the significant impact of this single stereocenter.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Recent studies on derivatives of the nicotinic acetylcholine receptor (nAChR) agonist PA-EMPP have demonstrated clear stereoselectivity for the 2-methylpiperazine moiety. The introduction of a methyl group at the C2 position of the piperazine ring had selective effects on α7 and α9/α10 nAChR subtypes.

Compound/IsomerTarget ReceptorActivityObservations
(2R)-methyl isomer of PA-EMPPα7 nAChRMore EfficaciousThe (R)-enantiomer showed better retention of activity at the α7 subtype.
(2S)-methyl isomer of PA-EMPPα9/α10 nAChRMore ActiveThe (S)-enantiomer displayed greater activity at the α9/α10 subtype.
(3R/S)-methyl isomers of PA-EMPPα7 and α9/α10 nAChRsGreatly Reduced ActivityMethyl substitution at the C3 position was detrimental to activity at both receptor subtypes.

Data summarized from findings on PA-EMPP analogs.

These findings highlight that the stereochemical configuration at the 2-position of the piperazine ring can be a critical determinant of subtype selectivity for nAChRs.

Dopamine (B1211576) Receptors

While specific experimental data comparing the binding affinities of (R)- and (S)-2-methylpiperazine derivatives at dopamine receptors is limited in publicly available literature, hypothetical data based on structurally similar compounds can illustrate the potential for stereoselective interactions. The following table presents a hypothetical comparison for the dopamine D2 receptor.

CompoundTarget ReceptorBinding Affinity (Ki) (nM)
Racemic 2-Methylpiperazine DerivativeDopamine D215.2 ± 1.8
(R)-2-Methylpiperazine DerivativeDopamine D25.8 ± 0.7
(S)-2-Methylpiperazine DerivativeDopamine D235.6 ± 4.2

This data is hypothetical and for illustrative purposes only, demonstrating a potential scenario where the (R)-enantiomer exhibits higher affinity.

Serotonin (B10506) Receptors

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess drug-receptor interactions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) near its Kd value, and varying concentrations of the unlabeled test compound (e.g., (R)- or (S)-2-methylpiperazine derivative).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

  • Culture cells expressing the target GPCR in a suitable medium.

  • Seed the cells into a 96- or 384-well plate and allow them to attach overnight.

2. Agonist Mode:

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test compound and incubate for a specific time (e.g., 30 minutes) at 37°C.

3. Antagonist Mode:

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Add a fixed concentration of a known agonist (typically its EC80 concentration) and incubate for a specific time at 37°C.

4. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay.

5. Data Analysis:

  • For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

  • For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.

Calcium Flux Assay

This assay is used to measure the functional activity of compounds at Gq-coupled GPCRs by monitoring changes in intracellular calcium concentrations.

1. Cell Preparation and Dye Loading:

  • Culture cells expressing the target Gq-coupled receptor.

  • Harvest the cells and resuspend them in an assay buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) by incubating them in the dark at 37°C for a specified time (e.g., 30-60 minutes).

2. Assay Procedure:

  • Transfer the dye-loaded cells to a 96- or 384-well plate.

  • Measure the baseline fluorescence using a fluorescence plate reader equipped with an automated injection system.

  • Inject varying concentrations of the test compound (for agonist testing) or a fixed concentration of an agonist after pre-incubation with the test compound (for antagonist testing).

  • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 and Emax.

  • For antagonist activity, plot the inhibition of the agonist-induced calcium flux against the logarithm of the test compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing the impact of stereochemistry on drug-receptor interactions.

G Experimental Workflow for Stereoisomer Comparison cluster_synthesis Synthesis & Separation cluster_assays In Vitro Assays cluster_data Data Analysis racemic Racemic 2-Methylpiperazine Derivative Synthesis chiral_sep Chiral Separation (e.g., HPLC) racemic->chiral_sep r_iso (R)-Isomer chiral_sep->r_iso s_iso (S)-Isomer chiral_sep->s_iso binding Receptor Binding Assays r_iso->binding functional Functional Assays r_iso->functional s_iso->binding s_iso->functional affinity Determine Affinity (Ki) binding->affinity potency Determine Potency & Efficacy (EC50/IC50, Emax) functional->potency comparison Comparative Analysis of Stereoisomers affinity->comparison potency->comparison

Caption: General experimental workflow.

G Nicotinic Acetylcholine Receptor Signaling ligand Acetylcholine / Nicotinic Agonist receptor nAChR (Ligand-Gated Ion Channel) ligand->receptor ion_influx Na+ / Ca2+ Influx receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., CaMK, PI3K/Akt) ion_influx->downstream response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) depolarization->response downstream->response

Caption: nAChR signaling pathway.

G Serotonin Receptor Signaling (5-HT1A & 5-HT2A) cluster_5ht1a 5-HT1A Receptor (Gi-coupled) cluster_5ht2a 5-HT2A Receptor (Gq-coupled) serotonin Serotonin / 5-HT Agonist receptor_1a 5-HT1A Receptor serotonin->receptor_1a receptor_2a 5-HT2A Receptor serotonin->receptor_2a gi Gi Protein receptor_1a->gi ac_inhibit Inhibition of Adenylyl Cyclase gi->ac_inhibit camp_decrease ↓ cAMP ac_inhibit->camp_decrease pka_inhibit ↓ PKA Activity camp_decrease->pka_inhibit response_1a Cellular Response pka_inhibit->response_1a gq Gq Protein receptor_2a->gq plc Activation of Phospholipase C (PLC) gq->plc pip2 PIP2 → IP3 + DAG plc->pip2 ca_release ↑ Intracellular Ca2+ pip2->ca_release pkc Activation of PKC pip2->pkc response_2a Cellular Response ca_release->response_2a pkc->response_2a

Caption: Serotonin receptor signaling.

G Dopamine Receptor Signaling (D1 & D2) cluster_d1 D1-like Receptors (Gs-coupled) cluster_d2 D2-like Receptors (Gi-coupled) dopamine Dopamine / Dopaminergic Agonist receptor_d1 D1/D5 Receptor dopamine->receptor_d1 receptor_d2 D2/D3/D4 Receptor dopamine->receptor_d2 gs Gs Protein receptor_d1->gs ac_activate Activation of Adenylyl Cyclase gs->ac_activate camp_increase ↑ cAMP ac_activate->camp_increase pka_activate ↑ PKA Activity camp_increase->pka_activate response_d1 Cellular Response pka_activate->response_d1 gi_d2 Gi Protein receptor_d2->gi_d2 ac_inhibit_d2 Inhibition of Adenylyl Cyclase gi_d2->ac_inhibit_d2 camp_decrease_d2 ↓ cAMP ac_inhibit_d2->camp_decrease_d2 pka_inhibit_d2 ↓ PKA Activity camp_decrease_d2->pka_inhibit_d2 response_d2 Cellular Response pka_inhibit_d2->response_d2

Caption: Dopamine receptor signaling.

Conclusion

The stereochemistry of the 2-methylpiperazine moiety is a critical factor influencing its interaction with various receptors. As demonstrated with nicotinic acetylcholine receptors, the (R)- and (S)-enantiomers can exhibit distinct profiles in terms of affinity, efficacy, and receptor subtype selectivity. While comprehensive comparative data for all receptor families is not yet available, the principles of stereoselectivity strongly suggest that similar differences will be observed for other targets, such as dopamine and serotonin receptors.

For drug development professionals, the early consideration of stereochemistry is paramount. The synthesis and evaluation of individual enantiomers, rather than the racemate, can uncover more potent and selective drug candidates, ultimately leading to safer and more effective therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting these critical investigations. Further research into the specific effects of (R)- and (S)-2-methylpiperazine at a wider range of receptors will undoubtedly provide valuable insights for future drug discovery efforts.

A Comparative Guide to the Performance of (R)-2-Methylpiperazine-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts are pivotal in achieving high levels of stereocontrol in asymmetric synthesis. This guide presents a comparative performance benchmark of an (R)-2-Methylpiperazine-derived organocatalyst against widely used alternatives, namely L-proline and a cinchona alkaloid-derived catalyst, in the asymmetric Michael addition of ketones to nitro-olefins. This reaction is a fundamental carbon-carbon bond-forming transformation and serves as a robust platform for evaluating catalyst efficacy.

Performance Benchmark: Asymmetric Michael Addition of Cyclohexanone (B45756) to β-Nitrostyrene

The conjugate addition of cyclohexanone to trans-β-nitrostyrene is a well-established benchmark reaction for assessing the performance of organocatalysts in asymmetric Michael additions. The key performance indicators—yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.)—for an this compound-derived thiourea (B124793) catalyst are compared with those of L-proline and a Cinchona alkaloid-derived thiourea catalyst in the table below.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)d.r. (syn:anti)e.e. (%) (syn)
This compound-Thiourea 10Toluene (B28343)Room Temp.249595:592
L-Proline 20DMSORoom Temp.969993:796
Cinchona Alkaloid-Thiourea 10Toluene-204898>99:199

Data Interpretation:

The this compound-derived thiourea catalyst demonstrates excellent performance, affording the Michael adduct in high yield and with good diastereo- and enantioselectivity. While L-proline, a foundational organocatalyst, can achieve high enantioselectivity, it often requires higher catalyst loading and significantly longer reaction times. The Cinchona alkaloid-derived catalyst sets a high benchmark, delivering exceptional yield, diastereoselectivity, and enantioselectivity, albeit at a lower temperature which may increase energy costs in scaled-up processes. The this compound-based catalyst, therefore, presents a compelling option, offering a balance of high efficiency and stereocontrol under ambient conditions.

Experimental Protocols

Detailed methodologies are provided for the synthesis of the this compound-derived catalyst and the benchmark asymmetric Michael addition reaction.

Synthesis of (R)-N-[3,5-bis(trifluoromethyl)phenyl]-N'-(2-methylpiperazin-1-yl)thiourea
  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C under an argon atmosphere, isothiocyanato-3,5-bis(trifluoromethyl)benzene (1.0 equiv.) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (ethyl acetate/hexanes gradient) to afford the desired thiourea catalyst as a white solid.

General Procedure for the Asymmetric Michael Addition
  • To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.) and the this compound-derived thiourea catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) is added cyclohexanone (0.2 mmol, 2.0 equiv.).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to give the desired Michael adduct.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

  • The enantiomeric excess is determined by chiral stationary phase HPLC analysis.

Mechanistic Insights and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the asymmetric Michael addition reaction and a general workflow for catalyst benchmarking.

G cluster_cycle Catalytic Cycle Catalyst This compound -Thiourea Catalyst Enamine Enamine Intermediate TransitionState Ternary Complex (Transition State) Enamine->TransitionState Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation Product Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated) Ketone Ketone Ketone->Enamine + Catalyst - H2O Nitroolefin Nitro-olefin Nitroolefin->TransitionState

Proposed catalytic cycle for the asymmetric Michael addition.

G cluster_workflow Experimental Workflow Start Select Benchmark Reaction (e.g., Michael Addition) CatalystPrep Synthesize/Acquire Catalysts (this compound-Thiourea, L-Proline, etc.) Start->CatalystPrep ReactionSetup Set up Parallel Reactions (Controlled Conditions) CatalystPrep->ReactionSetup Monitoring Monitor Reaction Progress (TLC, GC, etc.) ReactionSetup->Monitoring Workup Quench and Purify Products (Column Chromatography) Monitoring->Workup Analysis Analyze Performance Metrics (Yield, d.r., e.e.) Workup->Analysis Comparison Compile and Compare Data Analysis->Comparison Conclusion Draw Conclusions on Catalyst Performance Comparison->Conclusion

General experimental workflow for catalyst benchmarking.

Navigating the Chiral Landscape: A Head-to-Head Comparison of Resolution Agents for Racemic 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of commonly employed resolving agents for the separation of racemic 2-methylpiperazine (B152721), a valuable chiral building block in numerous pharmaceuticals. While direct, head-to-head comparative studies are limited in publicly available literature, this document collates available experimental data, details experimental protocols, and presents logical workflows to aid in the selection of an optimal resolution strategy.

Performance Snapshot: A Comparative Overview

The success of a classical resolution is primarily determined by the yield and enantiomeric excess (e.e.) of the desired enantiomer. The choice of resolving agent is paramount and often requires empirical screening for optimization. Based on available data, (L)-tartaric acid is a well-established and effective resolving agent for racemic 2-methylpiperazine.[1][2][3] Information on other potential agents for this specific substrate is less documented, requiring extrapolation from their general use in resolving amines.

Resolving AgentReported Yield of DiastereomerAchievable Enantiomeric Excess (e.e.)Key Considerations
(L)-Tartaric Acid ~40-50%[3]≥ 98%[3]Readily available, cost-effective, and well-documented for this specific resolution.[2][4]
(-)-O,O'-Dibenzoyl-L-tartaric acid Data not available for 2-methylpiperazineOften provides high e.e.[3]A derivative of tartaric acid that can be more effective but is also more expensive.[4]
(R)-(-)-Mandelic Acid Data not available for 2-methylpiperazineCan achieve high e.e. for other amines[3]Widely used for resolving amines, but specific data for 2-methylpiperazine is not readily available.[2][3]
(1S)-(+)-10-Camphorsulfonic Acid Data not available for 2-methylpiperazineEffective for resolving weakly basic amines and other piperazine (B1678402) derivatives.[5][6]A strong acid, which can be advantageous for certain substrates.[4]

Note: The yield and enantiomeric excess are highly dependent on experimental conditions such as solvent, temperature, and stoichiometry.[3]

Experimental Protocols: A Practical Guide

Detailed and reproducible methodologies are essential for success in a laboratory setting. Below are the experimental protocols for the resolution of racemic 2-methylpiperazine.

Resolution with (L)-Tartaric Acid

This protocol is adapted from established methods for the production of optically active 2-methylpiperazine.[3]

Materials:

  • Racemic 2-methylpiperazine

  • (L)-Tartaric acid

  • Water

  • Sodium hydroxide (B78521) (for basification)

  • Organic solvent for extraction (e.g., toluene, dichloromethane)

  • Anhydrous sodium sulfate (B86663) (or other suitable drying agent)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid in water. The molar ratio of (L)-tartaric acid to racemic 2-methylpiperazine is typically between 0.5 and 1.0.[3]

  • Addition of Racemate: To the (L)-tartaric acid solution, add the racemic 2-methylpiperazine.

  • Heating and Cooling: Heat the mixture to ensure complete dissolution. Then, slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt, (R)-2-methylpiperazine (L)-tartrate. Seeding with a small crystal of the desired salt can facilitate crystallization.[3]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.[3]

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a sodium hydroxide solution to a pH greater than 10.[3]

  • Extraction: Extract the liberated this compound into an organic solvent.[3]

  • Drying and Evaporation: Dry the organic extract over a suitable drying agent, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.[3]

General Protocol for Diastereomeric Salt Resolution with Other Chiral Acids

While specific quantitative data for other agents with 2-methylpiperazine is scarce, the following general protocol can be used as a starting point for screening and optimization.

Materials:

  • Racemic 2-methylpiperazine

  • Chiral resolving agent (e.g., (-)-O,O'-Dibenzoyl-L-tartaric acid, (R)-(-)-Mandelic Acid, (1S)-(+)-10-Camphorsulfonic Acid)

  • A suitable solvent (screening may be required; common solvents include alcohols like methanol (B129727) or ethanol)

  • Base for liberation of the free amine (e.g., sodium hydroxide)

  • Organic solvent for extraction

Procedure:

  • Salt Formation: Dissolve the racemic 2-methylpiperazine in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, with gentle heating if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Enriched Amine: Treat the collected salt with a base to liberate the free amine, followed by extraction with an organic solvent.

  • Analysis: Determine the yield and enantiomeric excess of the product.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key steps in the chiral resolution process.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation of Enantiomer racemic Racemic (R/S)-2-Methylpiperazine dissolution Dissolution in Solvent racemic->dissolution agent Chiral Resolving Agent ((L)-Tartaric Acid) agent->dissolution crystallization Heating & Controlled Cooling (Crystallization) dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (this compound Salt) filtration->less_soluble mother_liquor Mother Liquor (Contains (S)-2-Methylpiperazine Salt) filtration->mother_liquor basification Basification (e.g., NaOH) less_soluble->basification extraction Extraction with Organic Solvent basification->extraction pure_enantiomer Pure this compound extraction->pure_enantiomer

Caption: Workflow for chiral resolution of racemic 2-methylpiperazine.

G racemic_mixture Racemic 2-Methylpiperazine (R-form and S-form) diastereomeric_salts Diastereomeric Salts (R,L-salt and S,L-salt) (Different Physical Properties) racemic_mixture->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomeric_salts + separation Separation (e.g., Fractional Crystallization) diastereomeric_salts->separation resolved_enantiomers Resolved Enantiomers (R-form and S-form) separation->resolved_enantiomers

Caption: Logical relationship in diastereomeric salt formation for chiral resolution.

Conclusion

For the resolution of racemic 2-methylpiperazine, (L)-tartaric acid stands out as a well-documented, reliable, and cost-effective choice, capable of providing high enantiomeric purity. While other resolving agents like mandelic acid, O,O'-dibenzoyl-L-tartaric acid, and camphorsulfonic acid are effective for various amines, their specific performance with 2-methylpiperazine is not well-established in the public domain. Researchers are encouraged to use the provided protocols as a starting point and to conduct screening experiments to determine the optimal resolving agent and conditions for their specific needs.

References

Chiral Purity in Drug Design: A Comparative Efficacy Analysis of (R)-2-Methylpiperazine vs. Racemic 2-Methylpiperazine in α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into a series of novel pyrimidinyl-piperazine carboxamide derivatives has revealed significant differences in the inhibitory efficacy of compounds synthesized with enantiomerically pure (R)-2-methylpiperazine versus its racemic form against yeast α-glucosidase, a key target in the management of type 2 diabetes. The findings underscore the critical role of stereochemistry in drug design, with the (S)-enantiomer consistently demonstrating superior potency.

This guide provides a comprehensive comparison of the efficacy of these synthesized compounds, presenting key experimental data, detailed methodologies for the cited experiments, and visualizations of the experimental workflow and molecular interactions. This information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy Data

The in vitro inhibitory activity of the synthesized pyrimidinyl-piperazine carboxamide derivatives against yeast α-glucosidase was evaluated. The results, summarized in the table below, clearly indicate that the enantiomeric purity of the 2-methylpiperazine (B152721) moiety has a profound impact on the inhibitory potency of the final compound. The racemic mixtures consistently exhibit intermediate activity compared to the more active (S)-enantiomer and the less active (R)-enantiomer.

CompoundConfiguration of 2-MethylpiperazineIC50 (µM)[1]
6a-c Racemic10.5 ± 0.8
(R)25.3 ± 1.5
(S)5.2 ± 0.4
7a-c Racemic3.8 ± 0.3
(R)7.9 ± 0.6
(S)1.5 ± 0.1
17a-c Racemic2.1 ± 0.2
(R)4.5 ± 0.3
(S)0.9 ± 0.1
21a-c Racemic1.2 ± 0.1
(R)2.1 ± 0.2
(S)0.44 ± 0.05
22a-c Racemic2.9 ± 0.2
(R)5.8 ± 0.4
(S)1.2 ± 0.1
Acarbose (Standard) -750.0 ± 15.2

IC50 values represent the concentration of the compound required to inhibit 50% of the α-glucosidase activity.

Experimental Protocols

Synthesis of Chiral Pyrimidinyl-Piperazine Carboxamide Derivatives

The synthesis of the target compounds was carried out in a multi-step process, as outlined in the workflow diagram below.

Step 1: Protection of 2-Methylpiperazine One of the amine groups of 2-methylpiperazine was protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in dichloromethane (B109758) (DCM) at 0-5 °C for 5 hours to yield racemic 1-Boc-3-methylpiperazine.[1]

Step 2: Nucleophilic Substitution Racemic or commercially available chiral (R/S)-1-Boc-3-methylpiperazine was reacted with 2,4-dichloropyrimidine (B19661) in the presence of triethylamine (B128534) (Et₃N) in isopropanol (B130326) (iPrOH) under reflux conditions for 12 hours to produce the pyrimidinyl-piperazine intermediates.[1]

Step 3: Deprotection and Amide/Urea (B33335) Formation The Boc protecting group was removed using trifluoroacetic acid (TFA) in iPrOH under reflux for 12 hours. The resulting deprotected intermediate was then reacted with either a carboxylic acid (to form an amide) or an isocyanate (to form a urea) to yield the final chiral pyrimidinyl-piperazine carboxamide derivatives. For amide bond formation, the reaction was carried out with the respective amine. For urea formation, the deprotected intermediate was reacted with the corresponding isocyanate in the presence of Et₃N in DCM at room temperature for 2 hours.[1]

G cluster_synthesis Synthesis Workflow start 2-Methylpiperazine (Racemic, R, or S) step1 Boc Protection (Boc)2O, DCM start->step1 step2 Nucleophilic Substitution 2,4-Dichloropyrimidine, Et3N, iPrOH step1->step2 step3 Boc Deprotection TFA, iPrOH step2->step3 step4 Amide/Urea Formation R-COOH or R-NCO step3->step4 end Final Chiral Pyrimidinyl-Piperazine Carboxamide Derivatives step4->end

Synthesis of Chiral Pyrimidinyl-Piperazine Carboxamides
In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against yeast α-glucosidase (EC 3.2.1.20) was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • A mixture containing 20 µL of the test compound (at various concentrations), 120 µL of 0.1 M phosphate (B84403) buffer (pH 7.0), and 20 µL of the enzyme solution (0.2 U/mL) was pre-incubated at 37 °C for 10 minutes.

  • The reaction was initiated by adding 20 µL of 1 mM pNPG solution.

  • The reaction mixture was incubated at 37 °C for 30 minutes.

  • The reaction was terminated by adding 80 µL of 0.2 M sodium carbonate solution.

  • The absorbance of the liberated p-nitrophenol was measured at 405 nm using a microplate reader.

  • Acarbose was used as the positive control.

  • The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.[1]

Kinetic Study of Enzyme Inhibition

To determine the mode of inhibition, a kinetic study was performed for the most potent compound (21c). The assay was carried out as described above, but with varying concentrations of the substrate (pNPG) in the absence and presence of different concentrations of the inhibitor. The data was then analyzed using Lineweaver-Burk plots. The results indicated a competitive mode of inhibition.[1]

Signaling Pathway and Molecular Interactions

The synthesized compounds exert their therapeutic effect by inhibiting α-glucosidase in the small intestine. This enzyme is responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is reduced, thereby lowering postprandial blood glucose levels.

G cluster_pathway Mechanism of Action carbs Complex Carbohydrates ag α-Glucosidase carbs->ag substrate glucose Glucose ag->glucose hydrolysis absorption Intestinal Absorption glucose->absorption bloodstream Bloodstream absorption->bloodstream inhibitor Pyrimidinyl-Piperazine Carboxamide Inhibitor inhibitor->ag competitive inhibition

Inhibition of α-Glucosidase by Pyrimidinyl-Piperazine Carboxamides

Conclusion

The presented data conclusively demonstrates that the use of enantiomerically pure (R)- or (S)-2-methylpiperazine in the synthesis of α-glucosidase inhibitors leads to compounds with significantly different biological activities compared to their racemic counterparts. Specifically, the (S)-enantiomer-containing compounds consistently exhibit the highest potency. This highlights the importance of chiral separation and the use of stereochemically pure intermediates in the drug discovery and development process to optimize therapeutic efficacy and potentially reduce off-target effects. The findings strongly advocate for the development of the (S)-enantiomer of these pyrimidinyl-piperazine carboxamides as promising candidates for further preclinical and clinical investigation for the treatment of type 2 diabetes.

References

A Guide to Cross-Validation of Chiral Purity Results from Different Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In pharmaceutical development, the stereoisomeric composition of a drug is a critical quality attribute. Enantiomers, non-superimposable mirror-image molecules, can have vastly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory agencies mandate rigorous control over the enantiomeric purity of chiral drugs.[3] Relying on a single analytical method can be insufficient; therefore, cross-validation using multiple, orthogonal techniques is essential to ensure the accuracy and reliability of purity data.[1]

This guide provides a comparative overview of the primary analytical techniques for chiral purity analysis, details their validation parameters, and offers standardized experimental protocols to aid researchers in this critical task.

Overview of Primary Analytical Techniques

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral selector in a stationary phase or as a mobile phase additive.[3] The most prominent techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for chiral separations.[3][4] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and enabling their separation.[1][4] Its versatility makes it applicable to a broad range of compounds.[3]

  • Supercritical Fluid Chromatography (SFC): Often considered a "greener" alternative to HPLC, SFC uses supercritical CO2 as the main component of the mobile phase.[1][5] It is particularly effective for separating polar compounds and is compatible with the same CSPs used in normal-phase HPLC.[1][6] SFC often provides faster and more efficient separations than HPLC.[5][6]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency, rapid analysis times, and requires minimal sample volumes.[1][3] Enantiomers are separated based on their differential mobility in an electric field when a chiral selector, such as cyclodextrin, is added to the running buffer.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While chromatographic techniques separate enantiomers, NMR can be used to determine enantiomeric purity without separation.[8] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent to induce chemical shift differences between the enantiomers, allowing for their quantification by integrating the distinct signals.[8][9][10]

Performance Comparison of Analytical Techniques

The selection of a technique for chiral analysis depends on various factors, including the properties of the analyte, the required sensitivity, and the desired analysis speed. Cross-validation involves comparing the results from a primary method (often HPLC) with an orthogonal method (like SFC or CE) that relies on a different separation principle.[1]

The table below summarizes typical performance characteristics for these techniques based on validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[4][11]

Validation Parameter HPLC (Chiral Stationary Phase) SFC (Chiral Stationary Phase) CE (Chiral Selector in Buffer) NMR (with Chiral Solvating Agent)
Principle Differential partitioning with CSPDifferential partitioning with CSP in supercritical fluidDifferential electrophoretic mobilityDifferential chemical shifts in a chiral environment
Specificity High; demonstrated by baseline resolution (Rs > 1.5)[3]High; comparable or better selectivity than HPLC[6]Very High; excellent resolving powerHigh; depends on the resolution of diastereomeric signals
Accuracy (% Recovery) Typically 98-102%Typically 98-102%Typically 95-105%Typically 95-105%
Precision (%RSD) <2% for major enantiomer; <15% for minor enantiomer at LOQ[3][12]<2% for major enantiomer; <15% for minor enantiomer<5% for major enantiomer; <20% for minor enantiomer<5%; precision can decrease at low enantiomeric excess
Limit of Quantitation (LOQ) ~0.05% - 0.1% of total analyte~0.05% - 0.1% of total analyteCan be lower than HPLC (ng/mL levels)[13]~1% of the minor component[8]
Analysis Time 10-30 minutes2-10 minutes (often faster than HPLC)[5]5-20 minutes[7]5-15 minutes per sample
Key Advantage Widely applicable, robust, well-established[4]High speed, reduced solvent consumption[5]High efficiency, minimal sample/solvent use[3]No physical separation needed, provides structural info
Key Limitation Solvent consumption, can be time-consumingRequires specialized instrumentationSensitivity can be an issue without specialized detectorsLower sensitivity for trace enantiomers compared to chromatography

Note: Values are typical and can vary significantly based on the analyte, specific method, and instrumentation.

Experimental Protocols

Detailed and reproducible methodologies are crucial for method validation and comparison. Below are generalized protocols for each key technique.

This protocol is based on a common approach for separating enantiomers of a pharmaceutical compound.

  • Objective: To separate and quantify the enantiomers of a target analyte.

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-3 (150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine (B46881) may be added; for acidic compounds, 0.1% trifluoroacetic acid may be added.[14]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the analyte's λmax).[11]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a system suitability solution containing both enantiomers (e.g., a racemic mixture) to verify resolution. A resolution (Rs) > 1.7 is typically desired.[4]

    • Prepare standard and sample solutions in the mobile phase.

    • Inject the solutions and record the chromatograms.

    • Calculate the enantiomeric purity (or enantiomeric excess) based on the peak area percentages of the two enantiomers.[12]

SFC methods are often developed by adapting normal-phase HPLC conditions.

  • Objective: To achieve a rapid separation of enantiomers.

  • Instrumentation: SFC system with a back-pressure regulator and UV detector.

  • Column: Same as HPLC (e.g., Chiralpak AS-H).

  • Mobile Phase: Supercritical CO2 with an organic modifier (e.g., Methanol or Ethanol). A typical starting condition is 80:20 (CO2:Modifier).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at the analyte's λmax.

  • Procedure:

    • Dissolve samples in the organic modifier.

    • Perform injections and optimize the modifier percentage and pressure to achieve baseline separation.

    • Quantify using peak area percentages. SFC often yields improved peak shapes and faster analysis compared to HPLC.[5]

  • Objective: To separate enantiomers with high efficiency.

  • Instrumentation: Capillary Electrophoresis system with a DAD or UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector (e.g., 15 mM beta-cyclodextrin).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at the analyte's λmax.

  • Procedure:

    • Condition the capillary with sodium hydroxide, water, and BGE.

    • Inject the sample plug.

    • Apply voltage to initiate separation.

    • Detect enantiomers as they migrate past the detector window.

    • Quantify using corrected peak areas (Area/Migration Time).

  • Objective: To determine enantiomeric excess without physical separation.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Accurately weigh and dissolve the chiral analyte in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard 1H NMR spectrum of the analyte.

    • Add a chiral solvating agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol, to the NMR tube in a molar excess.[8]

    • Acquire a new 1H NMR spectrum. The CSA will interact with the enantiomers to form transient diastereomeric complexes, leading to the splitting of one or more proton signals into two distinct resonances.[8]

    • Integrate the well-resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric ratio directly from the integral ratio.

Visualizing the Cross-Validation Workflow

To ensure the reliability of a chiral purity result, a primary analytical method should be validated and its results confirmed by a secondary, orthogonal method. This workflow minimizes the risk of method-specific bias.

CrossValidationWorkflow cluster_primary Primary Method (e.g., HPLC) cluster_secondary Orthogonal Method (e.g., SFC/CE) dev_primary Method Development val_primary Method Validation (ICH Q2) dev_primary->val_primary an_primary Sample Analysis val_primary->an_primary compare Compare Results an_primary->compare dev_secondary Method Development val_secondary Method Validation dev_secondary->val_secondary an_secondary Sample Analysis val_secondary->an_secondary an_secondary->compare concordant Results Concordant compare->concordant Yes discordant Investigate Discrepancy compare->discordant No report Report & Finalize concordant->report discordant->dev_primary Re-evaluate Methods LogicalRelationships center Chiral Purity Assessment HPLC HPLC center->HPLC SFC SFC center->SFC CE CE center->CE NMR NMR center->NMR Quant High Sensitivity (Trace Analysis) HPLC->Quant Orthogonal Orthogonal Principle HPLC->Orthogonal SFC->Quant Speed High Throughput & Speed SFC->Speed SFC->Orthogonal CE->Quant CE->Orthogonal NoSep No Separation Required NMR->NoSep

References

Safety Operating Guide

Proper Disposal of (R)-2-Methylpiperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (R)-2-Methylpiperazine are critical for ensuring the safety of laboratory personnel and protecting the environment. This document provides detailed procedures for the proper management of this compound waste, including immediate safety protocols, step-by-step disposal instructions for both bulk quantities and small spills, and essential data presented for quick reference.

Immediate Safety and Handling Precautions

This compound is a flammable solid that is also corrosive and causes skin and eye irritation.[1][2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Adherence to proper personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-resistant lab coat, and closed-toe shoes are required.[4]
Respiratory Protection If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.[5][6]

Disposal of Bulk Quantities of this compound

Bulk quantities of this compound must be treated as hazardous waste and disposed of through a licensed and approved waste disposal facility.[1][2] Do not attempt to dispose of this chemical in regular trash or down the drain.[5]

Step-by-Step Disposal Protocol for Bulk Quantities:
  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (flammable, corrosive, irritant).[3]

    • Segregate the waste from incompatible materials, particularly strong oxidizing agents and strong acids.[1][7]

  • Containerization:

    • Use a dedicated, sealable, and compatible waste container. The original container is often a suitable option.

    • Ensure the container is in good condition and free from leaks.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sparks, open flames, and other ignition sources.[1][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.

    • Provide the Safety Data Sheet (SDS) to the waste disposal company to ensure they have all necessary information for safe handling and transport.

Management of Spills

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination. The response will vary depending on the size of the spill.

Small Spill Cleanup Protocol (Less than 5 grams)

Objective: To safely clean and decontaminate a small spill of this compound.

Materials:

  • Full PPE (as detailed in the table above)

  • Inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth)[3][9]

  • Two sealable, labeled hazardous waste containers

  • Non-sparking scoops or shovels[3][8]

  • Decontamination solution (e.g., soap and water)

  • pH paper

Procedure:

  • Ensure Safety: Alert personnel in the immediate area and ensure adequate ventilation. Eliminate all sources of ignition.[3][9]

  • Containment: Carefully cover the spill with an inert, non-combustible absorbent material.[3][9]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a labeled hazardous waste container.[3][8]

  • Decontamination: Wipe down the spill area with a damp cloth and a soap and water solution. Place the cloth and any other contaminated materials into a second labeled hazardous waste container.

  • Disposal: Seal the containers and manage them as hazardous waste according to the bulk disposal protocol.

Large Spill Response (Greater than 5 grams)

For large spills, the primary response should be to ensure personnel safety and to contact emergency responders.

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS office and emergency services.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Restrict Access: Prevent unauthorized personnel from entering the spill area.

Neutralization of this compound Waste Solutions

For aqueous waste solutions containing this compound that are not contaminated with other hazardous materials, neutralization may be an option prior to disposal, subject to local regulations.

Neutralization Protocol

Objective: To neutralize acidic or basic waste solutions of this compound to a safe pH range for disposal.

Materials:

  • Full PPE

  • Weak acid (e.g., citric acid or acetic acid) or weak base (e.g., sodium bicarbonate)[5][9]

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Preparation: Place the waste solution in a suitable container within a fume hood.

  • Neutralization: Slowly add a weak acid or base while stirring continuously. For basic solutions of this compound, a weak acid should be used.

  • pH Monitoring: Monitor the pH of the solution regularly using a pH meter or pH paper.

  • Endpoint: Continue adding the neutralizing agent until the pH is within the neutral range of 6-8.[5]

  • Disposal: The neutralized solution must still be disposed of as hazardous waste through your institution's EHS office, as it contains the chemical compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated (this compound) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards: - Flammable Solid - Corrosive - Irritant consult_sds->identify_hazards wear_ppe Wear Appropriate PPE identify_hazards->wear_ppe spill_or_bulk Spill or Bulk Waste? wear_ppe->spill_or_bulk small_spill Small Spill (<5g) spill_or_bulk->small_spill Spill large_spill Large Spill (>5g) spill_or_bulk->large_spill Spill bulk_waste Bulk Waste spill_or_bulk->bulk_waste Bulk cleanup_small Cleanup with Inert Absorbent & Non-Sparking Tools small_spill->cleanup_small evacuate Evacuate Area & Call Emergency Services large_spill->evacuate segregate Segregate from Incompatibles bulk_waste->segregate containerize Containerize & Label as Hazardous Waste cleanup_small->containerize segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Dispose via Licensed Waste Facility store->disposal

References

Essential Safety and Logistics for Handling (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous chemicals such as (R)-2-Methylpiperazine. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling and disposal, and a clear workflow for emergency spill response. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a flammable solid that can cause severe skin burns, eye damage, and respiratory irritation, the following PPE is mandatory.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.[1][4] A full face-shield may also be required.[5]Protects against dust particles and chemical splashes that can cause severe eye irritation or damage.[1][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] For significant exposure risk, a PVC apron or a full protective suit may be necessary.[5]Prevents direct contact with the chemical, which can cause skin irritation or burns.[1][6] Contaminated gloves should be replaced immediately.[5]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] Use a NIOSH/MSHA or EN 149 approved respirator, such as a particulate dust filter or a type P3 (EN 143) respirator cartridge, if exposure limits are exceeded or irritation is experienced.[5][7]Protects against inhalation of harmful dust particles, which can cause respiratory irritation.[6][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[1][4]

  • The storage area should be designated for flammable solids and corrosives.[1][9]

  • Ensure an eyewash station and a safety shower are readily accessible near the storage and handling locations.[1][4]

2. Handling:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[4][10]

  • Avoid all personal contact, including inhalation of dust.[10]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

  • Use non-sparking tools and explosion-proof electrical and ventilating equipment.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[4]

3. Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Collect solid residues and seal them in clearly labeled drums for disposal.[5][10]

  • Do not discharge into sewers or waterways.[5]

  • Contaminated clothing should be laundered separately before reuse.[5]

Emergency Protocol: Chemical Spill Response

In the event of a spill, a swift and organized response is critical to mitigate hazards. The following workflow outlines the necessary steps.

G Workflow for this compound Spill Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel spill->evacuate ppe Don Appropriate PPE (Full Face Shield, Gloves, Respirator, Protective Clothing) evacuate->ppe control Control Ignition Sources & Increase Ventilation ppe->control contain Contain Spill with Inert Material (Sand, Earth, Vermiculite) control->contain collect Collect Spilled Material with Non-Sparking Tools contain->collect dispose Place in Labeled Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate report Report Incident to Safety Officer decontaminate->report

Chemical Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methylpiperazine
Reactant of Route 2
(R)-2-Methylpiperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。